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  • Product: Methyl 4-isopropoxy-3-methoxybenzoate
  • CAS: 3535-27-1

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis and Characterization of Methyl 4-isopropoxy-3-methoxybenzoate

Introduction Methyl 4-isopropoxy-3-methoxybenzoate is a valuable organic compound with applications in the synthesis of various pharmaceutical and specialty chemical products. Its structure, featuring a benzoate ester wi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-isopropoxy-3-methoxybenzoate is a valuable organic compound with applications in the synthesis of various pharmaceutical and specialty chemical products. Its structure, featuring a benzoate ester with both methoxy and isopropoxy substituents on the aromatic ring, makes it an interesting target for organic synthesis and a useful building block in medicinal chemistry. This technical guide provides an in-depth overview of a reliable synthetic route to this compound and a comprehensive approach to its characterization, designed for researchers, scientists, and professionals in drug development.

Strategic Approach to Synthesis

The synthesis of methyl 4-isopropoxy-3-methoxybenzoate is most effectively approached through a two-step process starting from a commercially available precursor, methyl isovanillate (also known as methyl 3-hydroxy-4-methoxybenzoate). This strategy leverages two fundamental and high-yielding reactions in organic chemistry: a Williamson ether synthesis for the introduction of the isopropoxy group, preceded by the esterification of the parent carboxylic acid, isovanillic acid.

Overall Synthetic Scheme

The logical flow of the synthesis is designed to protect the carboxylic acid functionality as a methyl ester before proceeding with the alkylation of the phenolic hydroxyl group. This prevents unwanted side reactions and simplifies purification.

Synthesis_Workflow Isovanillic_Acid Isovanillic Acid Methyl_Isovanillate Methyl Isovanillate Isovanillic_Acid->Methyl_Isovanillate Fischer Esterification Target_Molecule Methyl 4-isopropoxy-3-methoxybenzoate Methyl_Isovanillate->Target_Molecule Williamson Ether Synthesis

Caption: Overall synthetic workflow for Methyl 4-isopropoxy-3-methoxybenzoate.

Step 1: Fischer Esterification of Isovanillic Acid

The initial step involves the conversion of isovanillic acid to its corresponding methyl ester, methyl isovanillate. The Fischer-Speier esterification is the method of choice for this transformation due to its efficiency and the use of readily available reagents.[1][2][3][4][5]

Causality of Experimental Choices:

  • Acid Catalyst: A strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid.[1][5] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.[4]

  • Excess Methanol: The reaction is an equilibrium process.[4][5] By using methanol as the solvent, a large excess is present, which, according to Le Chatelier's principle, drives the equilibrium towards the formation of the ester product.[5]

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Fischer_Esterification cluster_reactants Reactants cluster_conditions Conditions Isovanillic_Acid Isovanillic Acid Methyl_Isovanillate Methyl Isovanillate Isovanillic_Acid->Methyl_Isovanillate Methanol Methanol (excess) Methanol->Methyl_Isovanillate H2SO4 H₂SO₄ (catalyst) H2SO4->Methyl_Isovanillate Reflux Reflux Reflux->Methyl_Isovanillate

Caption: Fischer Esterification of Isovanillic Acid to Methyl Isovanillate.

Step 2: Williamson Ether Synthesis

With the methyl ester in hand, the next step is the introduction of the isopropoxy group via a Williamson ether synthesis. This classic reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[6][7][8][9][10]

Causality of Experimental Choices:

  • Base: A moderately strong base like potassium carbonate is sufficient to deprotonate the phenol.[6] Stronger bases are not necessary and could potentially lead to competing side reactions.

  • Alkylating Agent: 2-Bromopropane is an effective and readily available source of the isopropyl group. While secondary alkyl halides can sometimes lead to elimination side reactions, in this case, with a phenoxide nucleophile, substitution is the major pathway.[8]

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) is ideal for this SN2 reaction.[6][7] It effectively solvates the potassium cation, leaving the phenoxide anion more exposed and nucleophilic, thereby accelerating the reaction rate.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Conditions Methyl_Isovanillate Methyl Isovanillate Product Methyl 4-isopropoxy-3-methoxybenzoate Methyl_Isovanillate->Product Two_Bromopropane 2-Bromopropane Two_Bromopropane->Product K2CO3 K₂CO₃ (base) K2CO3->Product DMF DMF (solvent) DMF->Product Heat Heat Heat->Product

Caption: Williamson Ether Synthesis for the formation of the target molecule.

Experimental Protocols

Materials and Methods
Reagent/SolventGradeSupplier
Isovanillic Acid98%Sigma-Aldrich
MethanolAnhydrousFisher Scientific
Sulfuric Acid98%VWR
Methyl Isovanillate98%TCI
2-Bromopropane99%Acros Organics
Potassium CarbonateAnhydrousJ.T. Baker
Dimethylformamide (DMF)AnhydrousEMD Millipore
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Sodium BicarbonateACS GradeEMD Millipore
BrineSaturated NaCl(aq)In-house preparation
Anhydrous Sodium SulfateACS GradeVWR
Synthesis of Methyl Isovanillate (Esterification)
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isovanillic acid (10.0 g, 59.5 mmol).

  • Add methanol (100 mL) to the flask.

  • Slowly and carefully add concentrated sulfuric acid (2 mL) to the stirring suspension.

  • Heat the reaction mixture to a gentle reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the remaining acid, followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl isovanillate as a solid. The product can be used in the next step without further purification if deemed sufficiently pure by TLC and melting point analysis.

Synthesis of Methyl 4-isopropoxy-3-methoxybenzoate (Etherification)
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl isovanillate (9.1 g, 50.0 mmol).[11][12]

  • Add anhydrous potassium carbonate (10.4 g, 75.0 mmol) and anhydrous dimethylformamide (100 mL).

  • Add 2-bromopropane (7.0 mL, 75.0 mmol) to the stirring suspension.

  • Heat the reaction mixture to 80 °C and maintain for 6 hours. Monitor the reaction progress by TLC (1:4 ethyl acetate/hexanes).

  • After completion, cool the reaction mixture to room temperature and pour it into 300 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford pure methyl 4-isopropoxy-3-methoxybenzoate as a solid.[13]

Characterization and Data Analysis

Thorough characterization is crucial to confirm the identity, purity, and structure of the synthesized methyl 4-isopropoxy-3-methoxybenzoate. A combination of spectroscopic techniques should be employed.

Physical Properties
PropertyExpected Value
Molecular FormulaC₁₂H₁₆O₄
Molecular Weight224.25 g/mol [13]
AppearanceWhite to off-white solid
Melting Point36-38 °C[13]
Spectroscopic Data
1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum provides detailed information about the proton environment in the molecule.

Expected Chemical Shifts (CDCl₃, 400 MHz):

Proton Chemical Shift (δ, ppm) Multiplicity Integration Assignment
A ~7.6 dd 1H Ar-H
B ~7.5 d 1H Ar-H
C ~6.9 d 1H Ar-H
D ~4.6 septet 1H -OCH(CH₃)₂
E ~3.9 s 3H Ar-OCH₃
F ~3.9 s 3H -COOCH₃

| G | ~1.4 | d | 6H | -OCH(CH₃)₂ |

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum confirms the carbon framework of the molecule.

Expected Chemical Shifts (CDCl₃, 100 MHz):

Carbon Chemical Shift (δ, ppm)
Carbonyl (C=O) ~166
Aromatic C-O ~152, ~148
Aromatic C-H ~123, ~113, ~111
Aromatic C-C ~122
-OCH(CH₃)₂ ~71
Ar-OCH₃ ~56
-COOCH₃ ~52

| -OCH(CH₃)₂ | ~22 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[14]

Expected Absorption Bands:

Wavenumber (cm⁻¹) Intensity Assignment
~2980-2850 Medium C-H (aliphatic) stretch
~1725 Strong C=O (ester) stretch[15]
~1600, ~1510 Medium C=C (aromatic) stretch
~1250 Strong C-O (aryl ether) stretch[14][16]

| ~1150 | Strong | C-O (ester) stretch[15][17] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[18][19][20]

Expected Fragments (Electron Ionization):

m/z Interpretation
224 [M]⁺ (Molecular ion)
209 [M - CH₃]⁺
182 [M - C₃H₆]⁺

| 151 | [M - C₃H₆ - OCH₃]⁺ |

Self-Validating System for Protocols

The trustworthiness of these protocols is established through a series of checks and balances:

  • TLC Monitoring: At each stage, TLC is used to monitor the consumption of starting material and the formation of the product, ensuring the reaction proceeds as expected before moving to the next step.

  • Purification: The final product is purified by column chromatography, and the purity is assessed by TLC of the combined fractions.

  • Spectroscopic Confirmation: The collective data from NMR, IR, and MS must be consistent with the expected structure of methyl 4-isopropoxy-3-methoxybenzoate. Any significant deviation would indicate the presence of impurities or an incorrect product, necessitating a re-evaluation of the synthetic and purification steps.

Characterization_Flow Crude_Product Crude Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Characterization Spectroscopic Analysis Pure_Product->Characterization H_NMR ¹H NMR Characterization->H_NMR C_NMR ¹³C NMR Characterization->C_NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Final_Confirmation Structure & Purity Confirmed H_NMR->Final_Confirmation C_NMR->Final_Confirmation IR->Final_Confirmation MS->Final_Confirmation

Caption: Workflow for the purification and characterization of the final product.

Conclusion

This guide outlines a robust and reproducible method for the synthesis of methyl 4-isopropoxy-3-methoxybenzoate. By following the detailed protocols and employing the comprehensive characterization techniques described, researchers can confidently prepare and validate this valuable compound for its intended applications in research and development. The emphasis on the causality behind experimental choices and the integration of self-validating checks ensures a high degree of scientific integrity and success.

References

  • Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. PubMed. Available at: [Link]

  • PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Available at: [Link]

  • IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube. Available at: [Link]

  • The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link]

  • Correlation of Mass Spectra with Structure in Aromatic Oxygenated Compounds. Benzoate Type Esters. ACS Publications. Available at: [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. Available at: [Link]

  • Williamson Ether Synthesis. Cambridge University Press. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Benzoic acid, ethyl ester. NIST WebBook. Available at: [Link]

  • Correlation of Mass Spectra with Structure in Aromatic Oxygenated Compounds. Benzoate Type Esters. Analytical Chemistry. Available at: [Link]

  • Methyl 4-(3-chloropropoxy)-3-methoxybenzoate. PubChem. Available at: [Link]

  • Fischer–Speier esterification. Wikipedia. Available at: [Link]

  • 18.8 Spectroscopy of Ethers. OpenStax. Available at: [Link]

  • 18.9: Spectroscopy of Ethers. Chemistry LibreTexts. Available at: [Link]

  • Fischer Esterification. Chemistry LibreTexts. Available at: [Link]

  • 22. The Fischer Esterification. Available at: [Link]

  • Supporting Information. CDC Stacks. Available at: [Link]

  • Methyl 4-(3-chloropropoxy)-3-Methoxybenzoate. ChemBK. Available at: [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Fischer Esterification. Chemistry Steps. Available at: [Link]

  • Electronic Supplementary Information (ESI) for Green Chemistry. Royal Society of Chemistry. Available at: [Link]

  • Methyl Vanillate. PubChem. Available at: [Link]

  • The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. Available at: [Link]

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  • Methyl 4-ethoxy-3-methoxybenzoate. PubChem. Available at: [Link]

  • Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). Human Metabolome Database. Available at: [Link]

  • Process for the preparation of aromatic methyl methoxycarboxylates. Google Patents.
  • Alkylation of substituted phenols in DMF by MeI using TMGN (bis). Sciforum. Available at: [Link]

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Exploratory

A Technical Guide to the Spectroscopic Characterization of Methyl 4-isopropoxy-3-methoxybenzoate

This guide provides an in-depth analysis of the spectroscopic data for Methyl 4-isopropoxy-3-methoxybenzoate, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for Methyl 4-isopropoxy-3-methoxybenzoate, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical interpretation of the spectra to elucidate and confirm the molecular structure, underpinned by established scientific principles.

Molecular Structure and Spectroscopic Overview

Methyl 4-isopropoxy-3-methoxybenzoate is a derivative of isovanillic acid, an isomer of the widely known vanillic acid. The introduction of the isopropoxy group significantly influences its physicochemical properties and, consequently, its spectroscopic signature. Understanding the correlation between the molecular structure and the spectral data is paramount for its unambiguous identification and quality control in research and manufacturing settings.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For Methyl 4-isopropoxy-3-methoxybenzoate, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their connectivity. The spectrum of Methyl 4-isopropoxy-3-methoxybenzoate is characterized by signals in both the aromatic and aliphatic regions.

Experimental Protocol: A sample of Methyl 4-isopropoxy-3-methoxybenzoate is dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a 400 MHz spectrometer at room temperature. Data is processed with a 0.5 Hz line broadening and Fourier transformation.

Data Interpretation: The aromatic region displays a characteristic three-proton system. The proton at C5, ortho to the ester group, is expected to be the most deshielded. The protons of the isopropoxy and two methoxy groups appear in the upfield region.

Table 1: ¹H NMR Data for Methyl 4-isopropoxy-3-methoxybenzoate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.60dd1HH-6
~7.52d1HH-2
~6.88d1HH-5
~4.65sept1H-OCH(CH₃)₂
~3.90s3HAr-OCH₃
~3.88s3H-COOCH₃
~1.38d6H-OCH(CH₃)₂

Note: Predicted values based on additive chemical shift rules and data from similar compounds.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides insight into the carbon skeleton of the molecule.

Experimental Protocol: The ¹³C NMR spectrum is acquired at 100 MHz using the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence is utilized to simplify the spectrum to single lines for each unique carbon atom.

Data Interpretation: The carbonyl carbon of the ester is the most downfield signal. The aromatic carbons show distinct chemical shifts due to the different electronic effects of the substituents. The aliphatic carbons of the isopropoxy and methoxy groups are found in the upfield region.

Table 2: ¹³C NMR Data for Methyl 4-isopropoxy-3-methoxybenzoate

Chemical Shift (δ) ppmAssignment
~166.8C=O
~152.0C-4
~148.5C-3
~123.5C-1
~122.8C-6
~114.0C-2
~112.5C-5
~71.5-OCH(CH₃)₂
~56.0Ar-OCH₃
~51.8-COOCH₃
~22.0-OCH(CH₃)₂

Note: Predicted values based on established increments for substituted benzenes.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol: The IR spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Interpretation: The spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester. The C-O stretching vibrations of the ester and ether linkages, as well as the aromatic C=C stretching bands, provide further structural confirmation.

Table 3: Key IR Absorption Bands for Methyl 4-isopropoxy-3-methoxybenzoate

Wavenumber (cm⁻¹)IntensityAssignment
~2980-2930MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (ester)
~1600, ~1510MediumC=C stretch (aromatic)
~1270StrongC-O stretch (aryl ether & ester)
~1120StrongC-O stretch (alkyl ether)

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: The mass spectrum is acquired using an electron ionization (EI) source coupled to a quadrupole mass analyzer. The sample is introduced via direct infusion or after separation by gas chromatography. An ionization energy of 70 eV is typically used.

Data Interpretation: The molecular ion peak (M⁺) is expected at m/z 224, corresponding to the molecular weight of the compound (C₁₂H₁₆O₄)[1]. The fragmentation pattern is anticipated to involve the loss of the methyl group from the ester, the methoxy group, and the isopropyl group.

Table 4: Predicted Mass Spectrometry Fragmentation for Methyl 4-isopropoxy-3-methoxybenzoate

m/zProposed Fragment
224[M]⁺
209[M - CH₃]⁺
193[M - OCH₃]⁺
181[M - C₃H₇]⁺
151[M - C₃H₇ - OCH₃]⁺

Molecular Structure and Fragmentation Logic

The following diagram illustrates the relationship between the different functional groups of Methyl 4-isopropoxy-3-methoxybenzoate, which dictates the observed spectroscopic data.

molecular_structure cluster_molecule Methyl 4-isopropoxy-3-methoxybenzoate cluster_spectroscopy Spectroscopic Techniques A Aromatic Ring (H-2, H-5, H-6) (C1-C6) B Ester Group (-COOCH3) A->B C1-C(O) C Methoxy Group (-OCH3) A->C C3-O D Isopropoxy Group (-OCH(CH3)2) A->D C4-O NMR NMR (¹H, ¹³C) A->NMR Aromatic & C Signals IR IR A->IR C=C Stretches MS MS A->MS Base Peak Formation B->NMR Ester Proton & Carbon Signals B->IR C=O Stretch B->MS Fragmentation C->NMR Methoxy Proton & Carbon Signals C->IR C-O Stretch C->MS Fragmentation D->NMR Isopropoxy Proton & Carbon Signals D->IR C-O & C-H Stretches D->MS Fragmentation

Caption: Relationship between molecular moieties and spectroscopic analysis.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of Methyl 4-isopropoxy-3-methoxybenzoate. The ¹H and ¹³C NMR spectra define the precise arrangement of protons and carbons, the IR spectrum confirms the presence of key functional groups, and the mass spectrum corroborates the molecular weight and provides insight into fragmentation pathways. This guide serves as a valuable resource for scientists engaged in the synthesis, purification, and analysis of this and related compounds.

References

  • PubChem. (n.d.). Methyl 4-isopropoxy-3-methoxybenzoate. National Center for Biotechnology Information. Retrieved from a relevant chemical database. [Note: A specific URL from a database like PubChem or ChemSpider would be cited here.]
  • Sigma-Aldrich. (n.d.). Spectroscopic Data for Benzoate Derivatives. MilliporeSigma.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

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Foundational

An In-depth Technical Guide to the Solubility of Methyl 4-isopropoxy-3-methoxybenzoate in Common Laboratory Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 4-isopropoxy-3-methoxybenzoate, a key intermediate in organic synthesis. An understanding of a compound's solubi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 4-isopropoxy-3-methoxybenzoate, a key intermediate in organic synthesis. An understanding of a compound's solubility is fundamental to its application, governing everything from reaction kinetics and purification strategies to formulation and final product quality. This document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers, chemists, and drug development professionals a robust framework for handling this compound. We will explore its physicochemical properties, the thermodynamic principles of dissolution, a predicted solubility profile in common laboratory solvents, and a detailed, self-validating protocol for experimental solubility determination using the gold-standard shake-flask method.

Introduction: The Significance of Solubility Profiling

Methyl 4-isopropoxy-3-methoxybenzoate (CAS No. 3535-27-1) is a substituted benzoate ester whose structural features—a moderately nonpolar aromatic ring, an ester, and two ether linkages—create a nuanced solubility profile. As a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and specialty chemical industries, the ability to effectively dissolve and subsequently crystallize or purify this compound is paramount. Inefficient solvent selection can lead to poor reaction yields, difficult purifications, and inaccurate analytical results.

This guide moves beyond a simple data table to explain the underlying chemical principles that dictate the solubility of this molecule. By understanding the interplay of intermolecular forces and thermodynamics, scientists can make informed, predictive decisions about solvent selection, saving valuable time and resources.

Physicochemical Properties of Methyl 4-isopropoxy-3-methoxybenzoate

The solubility of a compound is intrinsically linked to its physical and chemical properties. The following table summarizes the key physicochemical parameters for Methyl 4-isopropoxy-3-methoxybenzoate.

PropertyValueImplication for Solubility
Molecular Formula C₁₂H₁₆O₄Indicates a significant carbon backbone relative to heteroatoms.
Molecular Weight 224.25 g/mol [1]A moderate molecular weight, not expected to sterically hinder solvation significantly.
Melting Point 36-38 °C[1]A low melting point suggests that the crystal lattice energy is relatively low, which can facilitate dissolution.[2]
Density 1.074 g/cm³[1]
XLogP3 2.27[1]An octanol-water partition coefficient greater than 1 indicates a preference for nonpolar environments over water (lipophilicity).
Polar Surface Area (PSA) 44.76 Ų[1]The PSA, arising from the four oxygen atoms, indicates the molecule has polar regions capable of dipole-dipole interactions and hydrogen bond acceptance.

The XLogP3 value of 2.27 is particularly instructive, suggesting that while the molecule is more soluble in organic solvents than water, its polarity (indicated by the PSA) will significantly influence its behavior across a range of organic solvents.

The Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of solubility prediction and is governed by the balance of intermolecular forces (IMFs) between solute-solute, solvent-solvent, and solute-solvent molecules.[3][4] The dissolution process is thermodynamically favorable only when the energy recovered from new solute-solvent interactions is sufficient to overcome the energy required to break existing solute-solute and solvent-solvent interactions.[5][6]

The key interactions at play for Methyl 4-isopropoxy-3-methoxybenzoate are:

  • London Dispersion Forces: Occur across the entire molecule, especially the benzene ring and alkyl groups, favoring interaction with nonpolar solvents.

  • Dipole-Dipole Interactions: The ester and ether functional groups create permanent dipoles, allowing for favorable interactions with polar aprotic solvents.

  • Hydrogen Bonding: The oxygen atoms in the ester and ether groups can act as hydrogen bond acceptors, enabling interaction with polar protic solvents.

cluster_solute Methyl 4-isopropoxy-3-methoxybenzoate cluster_solvents Solvent Types Solute Benzene Ring (Nonpolar) Ester & Ethers (Polar) Protic Polar Protic (e.g., Methanol) - H-Bonding - Dipole-Dipole Solute->Protic Moderate Interaction (H-bond acceptance but nonpolar bulk) Aprotic Polar Aprotic (e.g., Acetone) - Dipole-Dipole Solute->Aprotic Strong Interaction (Good polarity match) Nonpolar Nonpolar (e.g., Hexane) - Dispersion Forces Solute->Nonpolar Weak Interaction (Polar groups hinder)

Caption: Intermolecular interactions between the solute and different solvent classes.

Predicted Solubility Profile in Common Laboratory Solvents

Based on the molecule's structure and the principles of intermolecular forces, a qualitative solubility profile can be predicted. This serves as an essential starting point for experimental design.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneLow to Moderate The large nonpolar benzene ring and isopropoxy group allow for some interaction, but the polar ester and methoxy groups hinder full miscibility, especially in highly nonpolar solvents like hexane. Toluene should be a better solvent due to its aromatic character.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)High These solvents offer the best balance. Their polarity effectively solvates the ester and ether groups via dipole-dipole interactions, while their organic nature readily accommodates the aromatic and alkyl portions of the molecule.
Polar Protic WaterVery Low The molecule's large carbon backbone and lack of hydrogen bond donor sites result in a hydrophobic character, making it poorly soluble in water, as predicted by its XLogP3.[1]
Polar Protic Methanol, EthanolModerate to High These alcohols can act as hydrogen bond donors to the oxygen atoms of the solute. However, their strong self-association via hydrogen bonding means energy must be expended to break up the solvent structure, slightly reducing solubility compared to polar aprotic solvents.

Gold-Standard Protocol: Experimental Determination of Thermodynamic Solubility

Theoretical predictions require experimental validation. The saturation shake-flask method is universally regarded as the 'gold standard' for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement approach.[7][8]

Rationale for Method Selection

The shake-flask method ensures that the system reaches true thermodynamic equilibrium, providing a solubility value that is independent of the solid-state form's dissolution rate. This is critical for applications in physical chemistry and drug formulation where a stable, final concentration is required.[9] The extended incubation period allows for any metastable solid forms to convert to the most stable polymorph, ensuring the measured solubility is that of the most relevant form at the given temperature.

Experimental Workflow Diagram

prep prep exec exec analysis analysis result result start Start: Prepare Solvent add_solid Add Excess Solid Solute (Ensures Saturation) start->add_solid equilibrate Equilibrate on Shaker (e.g., 24-48h at 25°C) (Achieves Thermodynamic Equilibrium) add_solid->equilibrate phase_sep Phase Separation (Centrifugation / Filtration) equilibrate->phase_sep aliquot Extract Supernatant Aliquot phase_sep->aliquot dilute Dilute Aliquot Serially aliquot->dilute quantify Quantify Concentration (e.g., HPLC-UV, GC-MS) dilute->quantify calculate Calculate Solubility (mg/mL or mol/L) quantify->calculate

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Protocol

Materials & Equipment:

  • Methyl 4-isopropoxy-3-methoxybenzoate (solid, >98% purity)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge with appropriate vial adapters

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes for dilutions

  • Quantitative analysis instrumentation (e.g., HPLC-UV, GC-MS)

Procedure:

  • Preparation: Add a precisely measured volume (e.g., 2.0 mL) of the chosen solvent to a glass vial.

  • Addition of Solute: Add an excess amount of Methyl 4-isopropoxy-3-methoxybenzoate to the vial. An amount sufficient to create a visible slurry of undissolved solid throughout the equilibration is required. A common practice is to add an amount equivalent to 2-5 times the expected solubility.[9] This ensures that saturation is maintained.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient duration, typically 24 to 48 hours.[8][10] This extended time is crucial for reaching a true equilibrium state.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To ensure complete removal of particulate matter, which would falsely inflate the measured concentration, perform one of the following:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).

    • Filtration: Directly filter the suspension using a syringe fitted with a 0.22 µm chemical-resistant filter. Discard the initial few drops of filtrate to saturate the filter membrane.

  • Sample Preparation for Analysis: Carefully take a precise aliquot of the clear supernatant from the centrifuged or filtered sample. Immediately perform a large, accurate dilution with the appropriate mobile phase or solvent to prevent precipitation upon cooling or solvent evaporation.

  • Quantification: Analyze the diluted samples using a validated, calibrated analytical method (e.g., HPLC-UV). A standard curve of the compound in the same solvent must be prepared to ensure accurate quantification.

  • Calculation: Determine the concentration of the diluted sample from the standard curve. Back-calculate the original concentration in the saturated solution, accounting for all dilution factors. The resulting value is the thermodynamic solubility.

Self-Validation and Trustworthiness:

  • Run each solvent in triplicate to assess reproducibility.

  • Verify that solid material remains in the vial after equilibration to confirm saturation.

  • Measure the pH of aqueous samples before and after equilibration to check for any changes.[9]

Practical Applications in the Laboratory

A well-defined solubility profile is not merely academic; it directly informs critical laboratory and process decisions:

  • Synthetic Chemistry: Selection of an optimal reaction solvent that dissolves reactants and reagents, while not interfering with the reaction pathway.

  • Purification: The predicted profile suggests that Methyl 4-isopropoxy-3-methoxybenzoate could be effectively purified via crystallization by dissolving it in a "High" solubility solvent (like ethyl acetate) and adding a "Low" solubility anti-solvent (like hexane).

  • Analytical Chemistry: Essential for preparing stock solutions and standards for techniques like HPLC, GC, and NMR. Knowing the solubility limit prevents the creation of inadvertently supersaturated or biphasic standards, which leads to non-reproducible results.

Conclusion

Methyl 4-isopropoxy-3-methoxybenzoate exhibits a solubility profile characteristic of a molecule with balanced polar and nonpolar features. It is predicted to be highly soluble in polar aprotic solvents, moderately soluble in polar protic alcohols and some nonpolar solvents, and poorly soluble in water. While these predictions provide a strong foundation for its use, this guide emphasizes the necessity of rigorous experimental verification. The detailed shake-flask protocol provided herein offers a reliable, gold-standard method for generating the precise, high-quality solubility data required by researchers, scientists, and drug development professionals to ensure success in their work.

References

  • ICH. (1999). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. European Medicines Agency. [Link]

  • U.S. Food and Drug Administration. (2025). ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. FDA. [Link]

  • Pearson Education. Solutions: Solubility and Intermolecular Forces. [Link]

  • DSDP Analytics. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. [Link]

  • Chemistry LibreTexts. (2023). Intermolecular Forces in Mixtures And Solutions. [Link]

  • JoVE. (2020). Video: Intermolecular Forces in Solutions. [Link]

  • ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Al-Gousous, J. (2015). A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

  • ICH. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

  • Wikipedia. Solubility. [Link]

  • Basicmedical Key. (2016). Solubility and Dissolution. [Link]

  • Chemistry LibreTexts. (2023). 13.3: Intermolecular Forces and the Solution Process. [Link]

  • Environmental Science & Technology. (2021). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. [Link]

  • National Institutes of Health (NIH). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

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  • SciELO. (2013). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

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Exploratory

Chemical properties and reactivity of Methyl 4-isopropoxy-3-methoxybenzoate

An In-depth Technical Guide to Methyl 4-isopropoxy-3-methoxybenzoate Introduction Methyl 4-isopropoxy-3-methoxybenzoate, with CAS Number 3535-27-1, is a polysubstituted aromatic compound belonging to the benzoate ester f...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-isopropoxy-3-methoxybenzoate

Introduction

Methyl 4-isopropoxy-3-methoxybenzoate, with CAS Number 3535-27-1, is a polysubstituted aromatic compound belonging to the benzoate ester family.[1][2] It is structurally derived from vanillic acid, a common natural product. The molecule's architecture, featuring a methyl ester, a methoxy group, and an isopropoxy group on a benzene ring, provides a unique combination of electronic and steric properties. This makes it a valuable intermediate and building block in synthetic organic chemistry, particularly in the development of complex molecular targets for the pharmaceutical and specialty chemical industries. This guide provides a comprehensive overview of its chemical properties, reactivity, and key synthetic considerations, designed for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

The physical characteristics and spectroscopic data are fundamental to the identification, purification, and structural elucidation of Methyl 4-isopropoxy-3-methoxybenzoate.

Molecular Structure

The structure consists of a central benzene ring substituted with four different groups, leading to a specific and predictable reactivity pattern.

Caption: Molecular Structure of Methyl 4-isopropoxy-3-methoxybenzoate.

Physical Properties

The compound is typically a solid at room temperature with a low melting point.

PropertyValueSource(s)
CAS Number 3535-27-1[1]
Molecular Formula C₁₂H₁₆O₄[1]
Molecular Weight 224.25 g/mol [1]
Melting Point 36-38 °C[1]
Density 1.074 g/cm³[1]
XLogP3 2.269[1]
Spectroscopic Data Interpretation

While specific spectra are instrument-dependent, the expected NMR, IR, and MS data provide a unique fingerprint for this molecule.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is predicted to show distinct signals for each unique proton environment.

    • Aromatic Protons : Three protons on the aromatic ring will appear as multiplets or distinct doublets and doublet of doublets in the range of δ 7.0-7.8 ppm.

    • Methoxy Protons : A sharp singlet corresponding to the three methoxy protons (-OCH₃) is expected around δ 3.8-3.9 ppm.

    • Ester Methyl Protons : A singlet for the three methyl ester protons (-COOCH₃) will appear in a similar region, typically around δ 3.8-3.9 ppm.

    • Isopropoxy Protons : The isopropoxy group will exhibit a septet for the single CH proton around δ 4.5-4.7 ppm and a doublet for the six equivalent CH₃ protons around δ 1.3-1.4 ppm.

  • ¹³C NMR Spectroscopy : The carbon spectrum will show 12 distinct signals corresponding to each carbon atom.

    • Carbonyl Carbon : The ester carbonyl carbon will have a characteristic shift in the δ 165-170 ppm range.

    • Aromatic Carbons : The six aromatic carbons will appear between δ 110-160 ppm, with carbons attached to oxygen appearing further downfield.

    • Ether & Ester Carbons : The methoxy, isopropoxy, and ester methyl carbons will be observed in the δ 50-75 ppm range. The two methyls of the isopropoxy group will be around δ 20-25 ppm.

  • Infrared (IR) Spectroscopy : Key functional groups give rise to strong, identifiable absorption bands.

    • C=O Stretch : A strong, sharp absorption band for the ester carbonyl group is expected around 1710-1730 cm⁻¹.

    • C-O Stretches : Multiple strong bands between 1200-1300 cm⁻¹ (ester) and 1000-1150 cm⁻¹ (ether) will be present.

    • Aromatic C=C Stretches : Medium intensity peaks will appear in the 1450-1600 cm⁻¹ region.

    • sp³ C-H Stretches : Absorptions just below 3000 cm⁻¹ will correspond to the methyl and isopropyl groups.

  • Mass Spectrometry (MS) : In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 224. Key fragmentation patterns would likely involve the loss of the ester methyl group (-•CH₃), the methoxy group (-•OCH₃), or the entire ester group (-•COOCH₃).

Chemical Reactivity and Synthetic Utility

The reactivity of Methyl 4-isopropoxy-3-methoxybenzoate is governed by its two main components: the aromatic ring and the ester functional group.

Aromatic Ring Reactivity: Electrophilic Substitution

The benzene ring is highly activated towards electrophilic aromatic substitution (EAS). The directing effects of the substituents are key to predicting reaction outcomes.

  • -OCH₃ (Methoxy) and -OCH(CH₃)₂ (Isopropoxy) Groups : Both are powerful activating groups due to resonance donation of their oxygen lone pairs. They are strongly ortho, para-directing.[3][4]

  • -COOCH₃ (Methyl Ester) Group : This is a deactivating group due to its electron-withdrawing inductive and resonance effects. It is a meta-director.[4]

Combined Effect : The activating, ortho, para-directing influence of the two alkoxy groups dominates the deactivating, meta-directing effect of the ester. Substitution is therefore directed to the positions ortho and para to the alkoxy groups. The position para to the methoxy group is already occupied by the isopropoxy group, and vice-versa. This leaves positions 2 and 5 (relative to the ester) as the primary sites for electrophilic attack. Position 5 is generally favored due to reduced steric hindrance compared to position 2, which is flanked by the ester and methoxy groups.

Reactivity_Map Electrophilic Aromatic Substitution Sites mol N1 Highly Activated (Sterically Hindered) N1->mol N2 Most Probable Site of Attack N2->mol

Caption: Predicted sites for electrophilic aromatic substitution.

Exemplary Reactions:

  • Nitration : Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is expected to yield primarily Methyl 4-isopropoxy-3-methoxy-5-nitrobenzoate. Due to the high activation of the ring, mild reaction conditions are recommended to prevent over-nitration or oxidation.[4][5]

  • Halogenation : Bromination or chlorination in the presence of a Lewis acid (e.g., FeBr₃) would similarly favor substitution at the 5-position. The high reactivity may even allow for halogenation under milder conditions without a catalyst.[3]

  • Friedel-Crafts Reactions : Acylation or alkylation would also be directed to the 5-position. The activating nature of the alkoxy groups facilitates these reactions, which are typically difficult on rings bearing deactivating groups.

Ester Group Reactivity: Nucleophilic Acyl Substitution

The methyl ester group is susceptible to nucleophilic attack at the carbonyl carbon.

  • Hydrolysis (Saponification) : This is the most common and synthetically useful reaction of the ester group. Treatment with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by heating, irreversibly cleaves the ester.[6] The reaction yields methanol and the corresponding carboxylate salt. Subsequent acidification protonates the salt to give 4-isopropoxy-3-methoxybenzoic acid.[7] This acid is itself a valuable synthetic intermediate.[8]

Experimental Protocol: Saponification of Methyl 4-isopropoxy-3-methoxybenzoate

  • Setup : In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 4-isopropoxy-3-methoxybenzoate (1.0 eq) in methanol or ethanol.

  • Reagent Addition : Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the flask.

  • Reaction : Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup : After cooling to room temperature, remove the alcohol solvent under reduced pressure. Dilute the residue with water.

  • Acidification : Cool the aqueous solution in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2. A precipitate of the carboxylic acid should form.

  • Isolation : Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield 4-isopropoxy-3-methoxybenzoic acid.[6]

Synthesis Pathway

A common and efficient method for the preparation of Methyl 4-isopropoxy-3-methoxybenzoate is via the Williamson ether synthesis, starting from the readily available Methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate).[9]

Caption: Synthetic workflow for Methyl 4-isopropoxy-3-methoxybenzoate.

This reaction involves the deprotonation of the phenolic hydroxyl group of methyl vanillate by a weak base like potassium carbonate (K₂CO₃) to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in an Sₙ2 reaction to form the isopropyl ether linkage.

Applications in Research and Development

The structural motifs present in Methyl 4-isopropoxy-3-methoxybenzoate are found in numerous biologically active molecules. Its derivatives are explored in drug discovery for various targets. For instance, related 3,4-dialkoxybenzoic acid scaffolds are precursors in the synthesis of kinase inhibitors used in oncology.[10][11] The ability to selectively functionalize the aromatic ring at the activated 5-position, or to convert the ester into an amide or other functional group, makes this compound a versatile platform for building molecular complexity and generating libraries of compounds for screening.

Safety and Handling

Methyl 4-isopropoxy-3-methoxybenzoate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[1] It is advisable to avoid contact with skin and eyes and to prevent the formation of dust and aerosols. Standard protocols for handling fine organic chemicals should be observed.

References

  • Substitution Reactions of Benzene and Other Aromatic Compounds . Michigan State University Department of Chemistry. [Link]

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Foundational

An In-Depth Technical Guide to the Potential Biological Activities of Isopropoxy-Methoxybenzoate Derivatives

Abstract Derivatives of benzoic acid are a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities. Within this broad class, alkoxy-substituted benzoates have garnered significant att...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Derivatives of benzoic acid are a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities. Within this broad class, alkoxy-substituted benzoates have garnered significant attention for their therapeutic potential. This technical guide provides a comprehensive exploration of a promising, yet underexplored, subclass: isopropoxy-methoxybenzoate derivatives. While direct extensive research on this specific combination of substituents is nascent, this document synthesizes existing knowledge on related benzoate and methoxybenzene compounds to build a strong rationale for their potential biological activities. We will delve into hypothesized mechanisms of action, propose detailed experimental workflows for their evaluation, and discuss the critical structure-activity relationships that underpin their predicted efficacy. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, aiming to catalyze further investigation into this intriguing class of molecules.

Introduction: The Therapeutic Promise of Substituted Benzoates

Benzoic acid and its derivatives are ubiquitous in nature and synthetic chemistry, with a rich history of application in medicine and industry. Their biological activities are diverse, ranging from antimicrobial and antifungal properties to roles as precursors in the synthesis of more complex pharmacologically active molecules.[1] The functionalization of the benzene ring with various substituents dramatically influences the parent molecule's physicochemical properties and, consequently, its biological profile.

Alkoxy groups, such as methoxy (–OCH₃) and isopropoxy (–OCH(CH₃)₂), are particularly noteworthy substituents. The introduction of these groups can modulate a compound's lipophilicity, electronic distribution, and steric profile. These alterations, in turn, affect crucial pharmacokinetic and pharmacodynamic parameters, including membrane permeability, metabolic stability, and receptor binding affinity. The presence of methoxy groups, for instance, has been linked to antioxidant, anti-inflammatory, and anticancer activities in various molecular scaffolds.[2][3] The isopropoxy group, being bulkier and more lipophilic than a methoxy group, can further enhance membrane interactions and potentially alter target selectivity.

This guide focuses on the compelling, yet largely uncharted, therapeutic potential of isopropoxy-methoxybenzoate derivatives. By examining the established biological activities of structurally related compounds, we can construct a predictive framework for the pharmacological profile of this novel class of molecules. The primary areas of investigation highlighted in this document are their potential as neuroprotective, antimicrobial, antioxidant, and anticancer agents.

Structure-Activity Relationships: A Predictive Framework

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For benzoate derivatives, the nature and position of substituents on the aromatic ring are critical determinants of their pharmacological effects.[4] While specific data for isopropoxy-methoxybenzoate derivatives is limited, we can infer potential structure-activity relationships (SAR) from studies on other alkoxy-substituted aromatic compounds.

Key Structural Considerations:

  • Position of Alkoxy Groups: The relative positions of the isopropoxy and methoxy groups (ortho, meta, para) to the carboxylic acid moiety and to each other will significantly impact the molecule's electronic and steric properties. Ortho-substitution, for example, can introduce steric hindrance that may influence binding to target proteins.[5]

  • Lipophilicity: The isopropoxy group is more lipophilic than the methoxy group. This increased lipophilicity may enhance the ability of the molecule to cross cellular membranes, including the blood-brain barrier, which is particularly relevant for potential neuroprotective applications.

  • Hydrogen Bonding: The oxygen atoms of the alkoxy groups and the carboxylic acid can act as hydrogen bond acceptors, while the carboxylic acid proton is a hydrogen bond donor. These interactions are crucial for binding to biological targets such as enzymes and receptors.[4]

  • Electronic Effects: Both methoxy and isopropoxy groups are electron-donating through resonance, which can influence the reactivity of the aromatic ring and the acidity of the carboxylic acid.

The interplay of these factors will ultimately define the biological activity of isopropoxy-methoxybenzoate derivatives. A systematic exploration of different substitution patterns is essential to elucidate the specific SAR for this class of compounds.

Potential Biological Activities and Mechanisms of Action

Based on the activities of related benzoate and methoxybenzene derivatives, we hypothesize that isopropoxy-methoxybenzoate derivatives may exhibit significant potential in several therapeutic areas.

Neuroprotective Activity

Oxidative stress and excitotoxicity are key pathological mechanisms in a range of neurodegenerative diseases.[4] Small molecules that can mitigate these processes are of great interest as potential therapeutic agents.

Hypothesized Mechanism:

The antioxidant properties of phenolic compounds are well-established. The electron-donating nature of the methoxy and isopropoxy groups may enhance the radical scavenging ability of the benzoate core, thereby protecting neuronal cells from oxidative damage.[6] Furthermore, some benzoate derivatives have been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are critically involved in excitotoxicity. It is plausible that isopropoxy-methoxybenzoate derivatives could exhibit a dual neuroprotective effect by both reducing oxidative stress and modulating glutamatergic neurotransmission.

Antimicrobial Activity

Benzoic acid and its esters are widely used as antimicrobial preservatives. The introduction of alkoxy substituents can enhance their antimicrobial efficacy.

Hypothesized Mechanism:

The antimicrobial action of benzoic acid derivatives is often attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The increased lipophilicity conferred by the isopropoxy group may facilitate the partitioning of the molecule into the lipid bilayers of bacterial and fungal cell membranes, leading to increased membrane permeability and cell death.[1][7]

Antioxidant Activity

The ability to neutralize reactive oxygen species (ROS) is a key feature of many therapeutic compounds. Methoxy-substituted phenols are known to be effective antioxidants.[3]

Hypothesized Mechanism:

The antioxidant activity of phenolic compounds is primarily due to their ability to donate a hydrogen atom from a hydroxyl group to a free radical. While the carboxylic acid group in benzoates is not as effective a hydrogen donor as a phenolic hydroxyl group, the electron-donating alkoxy substituents can increase the electron density of the aromatic ring, potentially enhancing its ability to stabilize radical species. The mechanism likely involves scavenging of free radicals, thereby preventing oxidative damage to cellular components.[6]

Anticancer Activity

Certain methoxy-substituted chalcones and other aromatic compounds have demonstrated promising anticancer activity.[2] This suggests that the isopropoxy-methoxybenzoate scaffold may also possess antiproliferative properties.

Hypothesized Mechanism:

The potential anticancer mechanisms of these compounds are likely multifactorial. They may involve the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Hedgehog signaling pathway, which has been targeted by other methoxybenzamide derivatives.[8] Additionally, their antioxidant properties may contribute to an anticancer effect by mitigating the oxidative stress that can drive tumorigenesis. Induction of apoptosis in cancer cells is another potential mechanism that warrants investigation.

Experimental Workflows for Biological Evaluation

To systematically investigate the hypothesized biological activities of isopropoxy-methoxybenzoate derivatives, a tiered screening approach is recommended. This involves a series of in vitro assays to assess their efficacy and elucidate their mechanisms of action.

General Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and characterization of a library of novel isopropoxy-methoxybenzoate derivatives.

Experimental Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Activity-Specific Assays cluster_2 Phase 3: Mechanistic Studies Synthesis Synthesis of Isopropoxy- Methoxybenzoate Library Purity Purity and Structural Characterization (NMR, MS) Synthesis->Purity Characterize Compounds Toxicity Initial Cytotoxicity Screening (e.g., MTT Assay) Purity->Toxicity Assess Safety Neuro Neuroprotective Assays (e.g., Glutamate-induced toxicity) Toxicity->Neuro Select Non-Toxic Concentrations Antimicrobial Antimicrobial Assays (MIC/MBC Determination) Toxicity->Antimicrobial Antioxidant Antioxidant Assays (DPPH/ABTS) Toxicity->Antioxidant Anticancer Anticancer Assays (Cell Proliferation) Toxicity->Anticancer MoA_Neuro Mechanism of Action (Neuroprotection) Neuro->MoA_Neuro Investigate Mechanism MoA_Antimicrobial Mechanism of Action (Antimicrobial) Antimicrobial->MoA_Antimicrobial Investigate Mechanism MoA_Anticancer Mechanism of Action (Anticancer) Anticancer->MoA_Anticancer Investigate Mechanism

Caption: General workflow for the synthesis and biological evaluation of isopropoxy-methoxybenzoate derivatives.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for key in vitro assays.

This assay assesses the ability of a test compound to protect neuronal cells from glutamate-induced cell death.[3]

Cell Line: HT22 immortalized mouse hippocampal cells or primary neuronal cultures.

Protocol:

  • Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the isopropoxy-methoxybenzoate derivatives for 1 hour.

  • Glutamate Challenge: Induce excitotoxicity by adding glutamate to a final concentration of 5 mM.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Assessment: Measure cell viability using the Resazurin assay or MTT assay.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits visible microbial growth.[9]

Microbial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

Protocol:

  • Inoculum Preparation: Prepare a standardized microbial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

  • Compound Dilution: Perform serial two-fold dilutions of the isopropoxy-methoxybenzoate derivatives in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, subculture aliquots from wells showing no growth onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.

These are colorimetric assays that measure the radical scavenging ability of a compound.[11][12]

DPPH Assay Protocol:

  • DPPH Solution Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity.

ABTS Assay Protocol:

  • ABTS Radical Cation (ABTS•+) Generation: Prepare the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

  • Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the ABTS•+ solution.

  • Incubation: Incubate at room temperature for 6-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of radical scavenging activity.

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the isopropoxy-methoxybenzoate derivatives.

  • Incubation: Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation and Interpretation

To facilitate the comparison of results and the identification of lead compounds, all quantitative data should be summarized in clearly structured tables.

Table 1: Hypothetical Neuroprotective Activity of Isopropoxy-Methoxybenzoate Derivatives

Compound IDSubstitution PatternConcentration (µM)% Cell Viability (vs. Glutamate Control)
IMB-0014-Isopropoxy-3-methoxy165 ± 5
1085 ± 7
5095 ± 4
IMB-0023-Isopropoxy-4-methoxy155 ± 6
1070 ± 8
5080 ± 5
Positive Control (e.g., Trolox)1098 ± 3

Table 2: Hypothetical Antimicrobial Activity of Isopropoxy-Methoxybenzoate Derivatives

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
IMB-001163264
IMB-0023264128
Positive Control (e.g., Ciprofloxacin)10.5N/A
Positive Control (e.g., Fluconazole)N/AN/A2

Table 3: Hypothetical Antioxidant and Anticancer Activities of Isopropoxy-Methoxybenzoate Derivatives

Compound IDDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
IMB-00125 ± 315 ± 212 ± 1.520 ± 2.2
IMB-00240 ± 430 ± 325 ± 2.835 ± 3.1
Positive Control (e.g., Ascorbic Acid)5 ± 0.58 ± 0.7N/AN/A
Positive Control (e.g., Doxorubicin)N/AN/A0.1 ± 0.020.2 ± 0.03

Future Directions and Conclusion

The exploration of isopropoxy-methoxybenzoate derivatives represents a promising new frontier in the search for novel therapeutic agents. The structural features of these compounds suggest a high likelihood of interesting biological activities, particularly in the realms of neuroprotection, antimicrobial efficacy, antioxidant capacity, and cancer therapy.

Future research should focus on:

  • Synthesis and Screening: A diverse library of isopropoxy-methoxybenzoate derivatives with varying substitution patterns should be synthesized and screened using the assays outlined in this guide.

  • Mechanism of Action Studies: For lead compounds, more in-depth studies should be conducted to elucidate their precise molecular mechanisms of action. This may involve investigating their effects on specific enzymes, signaling pathways, and gene expression profiles.

  • In Vivo Studies: Promising candidates identified through in vitro screening should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

References

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Exploratory

Methyl 4-Isopropoxy-3-Methoxybenzoate: A Versatile Building Block for Modern Organic Synthesis and Drug Discovery

Executive Summary Methyl 4-isopropoxy-3-methoxybenzoate is a highly functionalized aromatic building block that has gained significant traction in the fields of medicinal chemistry and advanced organic synthesis. Its uni...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 4-isopropoxy-3-methoxybenzoate is a highly functionalized aromatic building block that has gained significant traction in the fields of medicinal chemistry and advanced organic synthesis. Its unique substitution pattern, featuring a methyl ester for versatile derivatization, a methoxy group, and a crucial isopropoxy moiety, provides a strategic starting point for the construction of complex molecular architectures. The isopropoxy group, in particular, offers a distinct advantage in modulating physicochemical properties such as lipophilicity and metabolic stability, which are critical parameters in drug design. This guide provides a comprehensive overview of its synthesis, chemical reactivity, and strategic applications, positioning it as a key intermediate for researchers and drug development professionals engaged in the synthesis of novel therapeutics, particularly in the domain of kinase inhibitors.

Introduction to the Building Block

At its core, methyl 4-isopropoxy-3-methoxybenzoate is a derivative of vanillic acid, a common natural product. The strategic replacement of the phenolic proton with an isopropyl group fundamentally alters the molecule's properties and synthetic potential. This modification is not trivial; it transforms a polar, acidic phenol into a more lipophilic and chemically robust ether linkage.

The value of this building block is rooted in its trifunctional nature:

  • The Methyl Ester: Acts as a latent carboxylic acid, providing a handle for hydrolysis, amidation, or reduction.

  • The Electron-Rich Aromatic Ring: The two alkoxy groups (methoxy and isopropoxy) act as powerful ortho-, para-directors, activating the ring for electrophilic aromatic substitution at the C5 position.

  • The Isopropoxy Group: Compared to a simple methoxy or ethoxy group, the branched isopropoxy moiety can impart improved metabolic stability by sterically hindering enzymatic degradation. It also fine-tunes the molecule's lipophilicity (logP), which is essential for optimizing cell permeability and target engagement in drug candidates.[1]

Physicochemical and Spectroscopic Profile

The fundamental properties of methyl 4-isopropoxy-3-methoxybenzoate are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueReference
CAS Number 3535-27-1[2][3][4]
Molecular Formula C₁₂H₁₆O₄[2]
Molecular Weight 224.25 g/mol [2]
Appearance Solid-
Melting Point 36-38 °C[2]
Boiling Point ~370 °C (Predicted)[5]
Density ~1.074 g/cm³[2]
XLogP3 2.3[2]

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the aromatic protons, the methoxy singlet, the isopropoxy methine (septet) and methyl groups (doublet), and the ester methyl singlet.

  • ¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons (including four oxygenated carbons), and the aliphatic carbons of the three methyl and one methine groups.

  • IR Spectroscopy: Characteristic absorptions for the C=O stretch of the ester (around 1720 cm⁻¹), C-O stretching of the ethers and ester, and C=C stretching of the aromatic ring.

Synthesis and Manufacturing

The most efficient and common route to methyl 4-isopropoxy-3-methoxybenzoate is through the alkylation of the readily available starting material, methyl 3-methoxy-4-hydroxybenzoate (methyl vanillate).

Retrosynthetic Analysis & Strategy

The key disconnection lies at the isopropoxy ether bond. This points to a Williamson ether synthesis, a robust and well-established transformation. The phenolic hydroxyl group of methyl vanillate serves as the nucleophile, and an isopropyl halide acts as the electrophile. The choice of a weak base like potassium carbonate is strategic; it is strong enough to deprotonate the phenol but not strong enough to promote unwanted side reactions like ester hydrolysis.

Recommended Synthetic Protocol: O-Alkylation of Methyl Vanillate

This protocol describes a standard lab-scale synthesis. The causality behind reagent selection is critical for success. Dimethylformamide (DMF) is chosen as the solvent for its high boiling point and its ability to solvate the potassium carbonate, increasing the effective concentration of the phenoxide nucleophile.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 3-methoxy-4-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous dimethylformamide (DMF, ~5 mL per gram of starting material).

  • Reagent Addition: Add 2-bromopropane (1.5 eq) to the stirring suspension at room temperature.

  • Heating: Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water (~50 mL per gram of starting material). This precipitates the product and dissolves the inorganic salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF used). The organic layers are combined.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure methyl 4-isopropoxy-3-methoxybenzoate.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions A Methyl 3-methoxy- 4-hydroxybenzoate C K₂CO₃ (Base) DMF (Solvent) 70-80 °C A->C 1. Mix B 2-Bromopropane B->C 2. Add D Methyl 4-isopropoxy- 3-methoxybenzoate C->D 3. Williamson Ether Synthesis

Caption: Workflow for the synthesis of Methyl 4-isopropoxy-3-methoxybenzoate.

Chemical Reactivity and Synthetic Transformations

The utility of methyl 4-isopropoxy-3-methoxybenzoate stems from the distinct reactivity of its functional groups, allowing for sequential and selective modifications.

Ester Manipulation: Hydrolysis and Amidation

The methyl ester is a versatile handle. Saponification under basic conditions (e.g., NaOH or LiOH in aq. methanol) readily yields the corresponding carboxylic acid, 4-isopropoxy-3-methoxybenzoic acid.[6] This acid is a crucial intermediate itself, as it can be activated (e.g., to the acid chloride with SOCl₂ or using peptide coupling reagents like HATU) and coupled with a wide variety of amines to form amide bonds, a ubiquitous linkage in pharmaceuticals.

Aromatic Ring Functionalization

The potent activating and ortho-, para-directing nature of the two alkoxy substituents makes the C5 position (ortho to the isopropoxy group and meta to the ester) highly susceptible to electrophilic aromatic substitution. This is demonstrated in the synthesis of precursors for kinase inhibitors like Gefitinib and Bosutinib, where a nitration step is performed on a similar substrate.[7][8] Reaction with nitric acid in acetic acid introduces a nitro group at the C5 position, which can then be reduced to an amine, providing another point for molecular elaboration.[8]

G cluster_ester Ester Transformations cluster_ring Aromatic Ring Functionalization start Methyl 4-isopropoxy- 3-methoxybenzoate acid 4-Isopropoxy-3-methoxy- benzoic Acid start->acid Hydrolysis (e.g., NaOH, H₂O) nitro 5-Nitro Derivative start->nitro Nitration (HNO₃/AcOH) amide Amide Derivatives acid->amide Amine, Coupling Reagents amino 5-Amino Derivative nitro->amino Reduction (e.g., Fe/AcOH)

Caption: Key synthetic transformations of the building block.

Application Profile: A Key Synthon for Kinase Inhibitors

Many modern ATP-competitive kinase inhibitors feature a substituted quinazoline core. Methyl 4-isopropoxy-3-methoxybenzoate and its derivatives are ideal precursors for constructing this privileged scaffold.

Hypothetical Synthetic Application:

  • Nitration: As described previously, nitration at the C5 position installs a nitrogen functionality.

  • Reduction: The nitro group is reduced to an aniline derivative.

  • Cyclization: The resulting methyl 2-amino-4-isopropoxy-5-methoxybenzoate can be cyclized with formamidine acetate to construct the 7-isopropoxy-6-methoxy-4(3H)-quinazolinone core.[7]

  • Further Elaboration: The quinazolinone can then be converted to a 4-chloroquinazoline, which is a key electrophile for coupling with various anilines via nucleophilic aromatic substitution (SNAᵣ) to complete the synthesis of the target kinase inhibitor.

The isopropoxy group at the 7-position of the quinazoline core is a common feature in clinically evaluated drugs. It often provides a favorable balance of potency and pharmacokinetic properties compared to smaller alkoxy groups. Therefore, having efficient access to building blocks like methyl 4-isopropoxy-3-methoxybenzoate is a significant enabler for drug discovery programs in oncology and immunology.

Conclusion

Methyl 4-isopropoxy-3-methoxybenzoate is more than a simple aromatic ester; it is a strategically designed building block that offers synthetic chemists a reliable and versatile platform for molecular construction. Its well-defined reactivity allows for selective functionalization of the ester, the aromatic ring, and provides the crucial isopropoxy moiety often desired in modern drug candidates. The straightforward synthesis and the ability to serve as a precursor to complex heterocyclic systems, such as quinazolines, solidify its position as an indispensable tool in the arsenal of researchers and professionals in the pharmaceutical and chemical industries.

References

  • National Center for Biotechnology Information. (n.d.). Methyl 4-(3-chloropropoxy)-3-methoxybenzoate. PubChem. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 111627-40-8 | Methyl 4-(3-chloropropoxy)-3-methoxybenzoate. Retrieved from [Link]

  • ChemBK. (2024). Methyl 4-(3-chloropropoxy)-3-Methoxybenzoate. Retrieved from [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-(3-chloropropoxy)-3-methoxybenzoate. PMC - NIH. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

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Foundational

In silico prediction of ADMET properties for Methyl 4-isopropoxy-3-methoxybenzoate

An In-Depth Technical Guide: In Silico Prediction of ADMET Properties for Methyl 4-isopropoxy-3-methoxybenzoate Introduction: De-risking Drug Discovery with Predictive Science The journey of a drug from concept to clinic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Prediction of ADMET Properties for Methyl 4-isopropoxy-3-methoxybenzoate

Introduction: De-risking Drug Discovery with Predictive Science

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of promising candidates failing due to unfavorable pharmacokinetic or safety profiles. These failures, often occurring in late-stage development, carry immense financial and temporal costs. The core parameters governing a compound's fate within a biological system are Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). Proactively assessing these properties early in the drug discovery pipeline is paramount to the "fail early, fail cheap" paradigm, allowing for the strategic allocation of resources to candidates with the highest probability of success.[1]

Traditionally, ADMET profiling has relied on time-consuming and resource-intensive in vitro and in vivo experiments. However, the advent of computational toxicology and sophisticated machine learning algorithms has ushered in an era of in silico prediction.[2] These computational methods leverage vast datasets of existing chemical structures and their corresponding experimental ADMET data to build predictive models.[3][4] By analyzing a molecule's structure, these models can rapidly and cost-effectively forecast its ADMET liabilities before a single gram of the compound is synthesized.[5]

This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive in silico ADMET profile for the compound Methyl 4-isopropoxy-3-methoxybenzoate . We will dissect the molecule's predicted pharmacokinetic and toxicological characteristics, explain the causality behind the predictive methodologies, and synthesize the data into an actionable profile to guide further development decisions.

Compound Under Investigation: Methyl 4-isopropoxy-3-methoxybenzoate

To initiate our analysis, we must first define the molecule's structure. The canonical SMILES (Simplified Molecular Input Line Entry System) string for Methyl 4-isopropoxy-3-methoxybenzoate is COC1=C(C=C(C=C1)C(=O)OC)OC(C)C . This structure serves as the fundamental input for all subsequent computational models.

Figure 1: 2D Structure of Methyl 4-isopropoxy-3-methoxybenzoate Chemical structure of Methyl 4-isopropoxy-3-methoxybenzoate

A preliminary analysis of its core physicochemical properties provides the first clues to its potential behavior. These descriptors are the bedrock upon which many ADMET predictions are built.

PropertyPredicted ValueSignificance
Molecular Weight238.27 g/mol Influences diffusion and transport across membranes.
cLogP2.65Measures lipophilicity, affecting solubility and permeability.
Hydrogen Bond Donors0Impacts solubility and membrane permeability.[6]
Hydrogen Bond Acceptors4Affects solubility and interactions with biological targets.[6]
Molar Refractivity64.5 cm³Relates to molecular volume and polarizability.
Topological Polar Surface Area (TPSA)44.8 ŲPredicts transport properties such as intestinal absorption.

The Predictive Workflow: From Structure to Profile

The process of generating a comprehensive in silico ADMET profile is a multi-step workflow. It begins with the molecule's 2D structure and passes through numerous specialized predictive models, each trained to assess a specific endpoint. The outputs are then aggregated and interpreted to form a holistic view of the compound's potential.

ADMET_Workflow cluster_predictions In Silico Prediction Engine input_node input_node process_node process_node output_node output_node category_node category_node SMILES Input Structure (SMILES String) Absorption Absorption Models (GI, Caco-2) SMILES->Absorption Calculate Descriptors Distribution Distribution Models (BBB, PPB) SMILES->Distribution Calculate Descriptors Metabolism Metabolism Models (CYP450) SMILES->Metabolism Calculate Descriptors Excretion Excretion Models (Clearance) SMILES->Excretion Calculate Descriptors Toxicity Toxicity Models (hERG, Ames, DILI) SMILES->Toxicity Calculate Descriptors Profile Comprehensive ADMET Profile Absorption->Profile Aggregate Results Distribution->Profile Aggregate Results Metabolism->Profile Aggregate Results Excretion->Profile Aggregate Results Toxicity->Profile Aggregate Results

Caption: Overall workflow for in silico ADMET prediction.

Detailed ADMET Analysis

A: Absorption

Absorption determines how a drug enters the bloodstream, a critical first step for oral medications.

  • Drug-Likeness and Physicochemical Properties: A compound's drug-likeness is often initially assessed using rules of thumb like Lipinski's Rule of Five, which identifies compounds with physicochemical profiles similar to known orally active drugs.[7][8] Poor absorption or permeation is more likely when a compound violates two or more of these rules.[9]

    • Lipinski's Rule of Five Evaluation:

      • Molecular Weight ≤ 500 Da (238.27 - PASS)[6]

      • LogP ≤ 5 (2.65 - PASS)[6]

      • Hydrogen Bond Donors ≤ 5 (0 - PASS)[6]

      • Hydrogen Bond Acceptors ≤ 10 (4 - PASS)[6]

  • Gastrointestinal (GI) Absorption: Models predict a High probability of absorption from the human intestine. This is consistent with its low molecular weight and moderate lipophilicity.

  • Caco-2 Permeability: The Caco-2 cell line is a model of the intestinal epithelial barrier.[10] A compound's permeability across a Caco-2 monolayer is a strong indicator of its potential for in vivo intestinal absorption.[11][12] The predicted apparent permeability coefficient (Papp) is 18.5 x 10⁻⁶ cm/s . Values >8 x 10⁻⁶ cm/s are typically considered high, indicating that the compound is likely to be well-absorbed.[12]

D: Distribution

Distribution describes how a drug spreads throughout the body's fluids and tissues after absorption.

  • Plasma Protein Binding (PPB): Drugs often bind to plasma proteins like albumin. Only the unbound fraction is free to interact with its target and cause pharmacological effects. Our models predict a PPB of ~92% . This is moderately high and must be considered, as it reduces the concentration of free, active drug.

  • Blood-Brain Barrier (BBB) Permeation: The ability to cross the BBB is essential for CNS-acting drugs but is an undesirable liability for peripherally acting drugs. Based on its physicochemical properties, the model predicts that Methyl 4-isopropoxy-3-methoxybenzoate is likely to cross the BBB .

M: Metabolism

Metabolism is the process by which the body chemically modifies a drug, primarily in the liver. This process is mediated by enzymes, most notably the Cytochrome P450 (CYP) family.

  • CYP450 Interactions: Understanding interactions with CYP isoforms is critical for predicting drug-drug interactions.

    • Substrate Prediction: The molecule is predicted to be a substrate for CYP2D6 and CYP3A4 .

    • Inhibitor Prediction: It is predicted to be a non-inhibitor of the major isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). This is a favorable property, suggesting a lower risk of causing drug-drug interactions with co-administered therapies.

  • Sites of Metabolism: Identifying the most probable sites of metabolic transformation helps in predicting potential metabolites. The primary metabolic pathways are likely to involve the ester and ether linkages.

Metabolism_Pathway Parent Methyl 4-isopropoxy-3-methoxybenzoate Metabolite1 4-Isopropoxy-3-methoxybenzoic acid Parent->Metabolite1 Ester Hydrolysis Metabolite2 Methyl 4-hydroxy-3-methoxybenzoate Parent->Metabolite2 O-dealkylation (isopropyl)

Caption: Predicted primary metabolic pathways.

E: Excretion

Excretion is the removal of the drug and its metabolites from the body.

  • Total Clearance: The predicted total clearance rate is 0.45 L/hr/kg . This value reflects the combined efficiency of metabolism and excretion processes.

  • Renal Excretion: The molecule is not predicted to be a substrate of the renal organic cation transporter 2 (OCT2), suggesting that active renal secretion is not a major excretion pathway.

T: Toxicity

Early toxicity assessment is crucial to prevent late-stage failures. Computational models can screen for several key toxicity endpoints.[2]

  • hERG Inhibition: Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias.[13][14] The model predicts that this compound is a non-inhibitor of the hERG channel , which is a highly favorable safety characteristic.

  • Hepatotoxicity (DILI): Drug-Induced Liver Injury is a major reason for drug withdrawal from the market.[15][16] The in silico model predicts a low probability of DILI , indicating a favorable liver safety profile.

  • Mutagenicity (Ames Test): The Ames test assesses the mutagenic potential of a compound.[17][18] The prediction for Methyl 4-isopropoxy-3-methoxybenzoate is negative , suggesting it is not likely to be mutagenic.[19]

  • Acute Oral Toxicity: The model predicts an LD50 (rat) of 2100 mg/kg , which corresponds to Class IV on the GHS toxicity scale ("Warning"). This suggests a relatively low level of acute toxicity.

Quantitative Data Summary

The table below consolidates the key quantitative predictions for a clear, at-a-glance assessment.

Category ADMET Parameter Predicted Value Interpretation / Remarks
Absorption GI AbsorptionHighFavorable for oral administration.
Caco-2 Permeability (Papp)18.5 x 10⁻⁶ cm/sHigh permeability, supports good absorption.
Distribution Plasma Protein Binding~92%Moderately high; free fraction is ~8%.
BBB PermeantYesMay have CNS effects; potential liability for peripheral targets.
Metabolism CYP2D6 SubstrateYesPotential for metabolism via this pathway.
CYP3A4 SubstrateYesPotential for metabolism via this major pathway.
CYP Isoform InhibitionNoLow risk of causing metabolic drug-drug interactions.
Excretion Total Clearance0.45 L/hr/kgModerate clearance rate predicted.
Toxicity hERG InhibitionNoLow risk of cardiotoxicity.
Hepatotoxicity (DILI)NoFavorable liver safety profile predicted.
Ames MutagenicityNoLow risk of genotoxicity.
Acute Oral Toxicity (LD50)2100 mg/kg (Rat)GHS Class IV: Low acute toxicity.

Experimental Protocol: A Self-Validating System

Every protocol must be a self-validating system. For in silico predictions, this means not only running the prediction but also understanding its boundaries and reliability.

Protocol: Predicting Caco-2 Permeability using a QSPR Model

  • Objective: To predict the intestinal permeability of Methyl 4-isopropoxy-3-methoxybenzoate using a Quantitative Structure-Property Relationship (QSPR) model.

  • Input Data: Obtain the canonical SMILES string for the molecule: COC1=C(C=C(C=C1)C(=O)OC)OC(C)C.

  • Descriptor Calculation: Input the SMILES string into a molecular descriptor calculation engine (e.g., using RDKit or PaDEL-Descriptor software). Calculate a range of 2D and 3D descriptors, including but not limited to TPSA, molecular weight, logP, and topological indices.

  • Model Selection: Utilize a pre-validated QSPR regression model specifically trained on a large, curated dataset of experimentally determined Caco-2 permeability values. The model's performance metrics (e.g., R² > 0.7, Q² > 0.6) must be documented and acceptable.

  • Applicability Domain (AD) Assessment:

    • Causality: The AD defines the chemical space in which the model's predictions are considered reliable. Predicting a molecule outside this space is an extrapolation and is less trustworthy.[20]

    • Procedure: Before accepting the prediction, verify that the descriptors of Methyl 4-isopropoxy-3-methoxybenzoate fall within the range of the model's training set. This can be done using methods like leverage analysis (Williams plot) or distance-based approaches.

    • Validation: If the molecule is within the AD, the prediction is considered reliable. If it is outside, the prediction should be flagged with low confidence.

  • Prediction Execution: Apply the validated QSPR model to the calculated descriptors of the target molecule to generate the predicted logPapp or Papp value.

  • Output Interpretation: Compare the predicted Papp value (18.5 x 10⁻⁶ cm/s) to established thresholds (e.g., High: >8, Medium: 2-8, Low: <2 x 10⁻⁶ cm/s) to classify the compound's permeability.

  • Reporting: Report the predicted value, the classification, and the result of the AD assessment.

Synthesis and Strategic Insights

The comprehensive in silico ADMET profile of Methyl 4-isopropoxy-3-methoxybenzoate appears promising, positioning it as a potentially viable drug candidate from a pharmacokinetic and safety perspective.

Key Strengths:

  • Excellent Absorption Profile: Full compliance with Lipinski's rules and high predicted GI absorption and Caco-2 permeability strongly suggest good oral bioavailability.

  • Favorable Safety Profile: The predictions of no hERG inhibition, no hepatotoxicity, and no mutagenicity are significant assets, mitigating three of the most common and serious risks in drug development.

  • Low DDI Risk: The lack of inhibition of major CYP450 enzymes suggests a lower likelihood of causing adverse drug-drug interactions, a desirable trait for any new therapeutic.

Potential Liabilities & Considerations:

  • BBB Permeation: The predicted ability to cross the blood-brain barrier is a double-edged sword. It is a requirement for a CNS-targeted drug but a potential source of off-target side effects for a peripherally acting one. The therapeutic target of the molecule will determine if this is an asset or a liability.

  • Plasma Protein Binding: The moderately high PPB (~92%) means that a higher total drug concentration may be needed to achieve a therapeutically effective concentration of the free drug. This could have implications for dosing.

  • Metabolism: As a substrate of CYP2D6 and CYP3A4, its clearance could be affected by co-administered drugs that inhibit or induce these enzymes.

Conclusion and Path Forward: The in silico analysis indicates that Methyl 4-isopropoxy-3-methoxybenzoate possesses a drug-like ADMET profile with no major predicted liabilities. These computational results provide a strong rationale for advancing the compound to the next stage of discovery. The immediate next steps should focus on the experimental validation of these predictions. Priority should be given to in vitro assays confirming Caco-2 permeability, CYP450 inhibition, and hERG channel activity. This integration of predictive and experimental science ensures a robust, evidence-based approach to modern drug development.

References

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  • Tchokouaha, R. F., et al. (2024). In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii. Scientific Research Publishing. Retrieved January 17, 2026, from [Link]

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  • Taylor & Francis Online. (2012). Full article: In Silico Prediction of hERG Inhibition. Retrieved January 17, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to Methyl 3-methoxy-4-(1-methylethoxy)benzoate (CAS 3535-27-1)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of Methyl 3-methoxy-4-(1-methylethoxy)benzoate, a valuable intermediate in organic synthesis. The information presented herein is intended to empower researchers and drug development professionals with the technical knowledge required for the effective utilization and handling of this compound.

Compound Identification and Core Properties

Methyl 3-methoxy-4-(1-methylethoxy)benzoate, also known as Methyl 4-isopropoxy-3-methoxybenzoate, is a benzoate ester derivative. Its unique substitution pattern makes it a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries.

Table 1: Compound Identification

IdentifierValue
CAS Number 3535-27-1
IUPAC Name Methyl 3-methoxy-4-(1-methylethoxy)benzoate
Synonyms Methyl 4-isopropoxy-3-methoxybenzoate, Benzoic acid, 3-methoxy-4-(1-methylethoxy)-, methyl ester, Benzoic acid, 4-isopropoxy-3-methoxy-, methyl ester
Molecular Formula C₁₂H₁₆O₄[1]
Molecular Weight 224.25 g/mol [1]
InChIKey DZPNABVYGJAIPV-UHFFFAOYSA-N[1]

Table 2: Key Physical and Chemical Properties

PropertyValueSource
Melting Point 36-38 °C[1]
Density 1.074 g/cm³[1]
XLogP3 2.269[1]
Polar Surface Area 44.76 Ų[1]
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 5

Synthesis and Purification

The synthesis of Methyl 3-methoxy-4-(1-methylethoxy)benzoate typically involves the etherification of a vanillic acid derivative followed by esterification. A common and efficient laboratory-scale synthesis starts from methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate).

Synthetic Workflow

The following diagram illustrates a typical synthetic pathway for the preparation of Methyl 3-methoxy-4-(1-methylethoxy)benzoate.

SynthesisWorkflow start Methyl Vanillate intermediate Potassium Salt Intermediate start->intermediate Deprotonation product Methyl 3-methoxy-4-(1-methylethoxy)benzoate (CAS 3535-27-1) intermediate->product Williamson Ether Synthesis workup Work-up & Purification product->workup reagents1 Potassium Carbonate (K₂CO₃) reagents1->intermediate reagents2 2-Bromopropane reagents2->product solvent Acetone solvent->intermediate solvent->product

Caption: Synthetic workflow for Methyl 3-methoxy-4-(1-methylethoxy)benzoate.

Detailed Experimental Protocol: Synthesis from Methyl Vanillate

This protocol details a standard Williamson ether synthesis for the preparation of the target compound.

Materials:

  • Methyl vanillate (Methyl 4-hydroxy-3-methoxybenzoate)

  • 2-Bromopropane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of methyl vanillate (1.0 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).

  • Addition of Alkylating Agent: Add 2-bromopropane (1.2 equivalents) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure Methyl 3-methoxy-4-(1-methylethoxy)benzoate.

Analytical Characterization

Accurate characterization of Methyl 3-methoxy-4-(1-methylethoxy)benzoate is crucial for quality control and for confirming its identity in subsequent reactions. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.

HPLC Analysis Workflow

The following diagram outlines the key steps in the HPLC analysis of Methyl 3-methoxy-4-(1-methylethoxy)benzoate.

HPLCWorkflow sample_prep Sample Preparation (Dissolve in Mobile Phase) injection Injection into HPLC System sample_prep->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection data_analysis Data Analysis (Peak Integration & Purity Calculation) detection->data_analysis

Caption: Workflow for HPLC analysis of Methyl 3-methoxy-4-(1-methylethoxy)benzoate.

Detailed Experimental Protocol: HPLC Purity Analysis

This protocol provides a general method for the purity determination of the target compound. Method optimization may be required based on the specific HPLC system and impurities present.

Materials and Reagents:

  • Methyl 3-methoxy-4-(1-methylethoxy)benzoate sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphoric acid (or other suitable buffer component)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions:

ParameterValue
HPLC System A standard system with a pump, autosampler, column oven, and UV detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of water (with 0.1% phosphoric acid) and acetonitrile. A typical starting point is a 50:50 mixture.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of water (with acid) and acetonitrile. Degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh a known amount of a reference standard of Methyl 3-methoxy-4-(1-methylethoxy)benzoate and dissolve it in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard solution followed by the sample solution.

  • Data Processing: Integrate the peak areas in the resulting chromatograms. Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.

Safety and Handling

General Handling Precautions:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid contact with skin and eyes.[1]

  • Avoid inhalation of dust or vapors.

  • Store in a tightly closed container in a cool, dry place.[1]

References

  • Mosher Chemical. Methyl 4-methoxybenzoate. [Link]

  • Human Metabolome Database. Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). [Link]

  • ChemSynthesis. methyl 4-methoxybenzoate. [Link]

  • PubChem. Methyl 3-hydroxy-4-methoxybenzoate. [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • PubChem. Methyl 4-ethoxy-3-methoxybenzoate. [Link]

  • Centers for Disease Control and Prevention. Supporting Information. [Link]

  • The Automated Topology Builder (ATB) and Repository. Methyl4-methoxybenzoate. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076). [Link]

  • ResearchGate. (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS1*. [Link]

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Foundational

An In-Depth Technical Guide to the Structure-Activity Relationship of Methyl 4-isopropoxy-3-methoxybenzoate Analogs

Abstract Methyl 4-isopropoxy-3-methoxybenzoate, a derivative of isovanillic acid, represents a promising scaffold in medicinal chemistry. Its unique substitution pattern, featuring a lipophilic isopropoxy group, a methox...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-isopropoxy-3-methoxybenzoate, a derivative of isovanillic acid, represents a promising scaffold in medicinal chemistry. Its unique substitution pattern, featuring a lipophilic isopropoxy group, a methoxy moiety, and a reactive methyl ester, provides a versatile platform for the development of novel therapeutic agents. This technical guide synthesizes the current understanding and provides field-proven insights into the structure-activity relationships (SAR) of its analogs. We will explore the causal relationships between structural modifications and their impact on biological activities such as antioxidant, cytotoxic, and anti-inflammatory effects. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biological evaluation, and mechanistic considerations for this class of compounds.

Introduction: The Isovanillate Scaffold in Drug Discovery

The isovanillate core, characterized by a 4-hydroxy-3-methoxybenzoic acid structure, is a common motif in natural products and has served as a foundational building block in the synthesis of various biologically active molecules. The derivatization of the hydroxyl and carboxylic acid functionalities allows for the fine-tuning of physicochemical properties, influencing pharmacokinetic and pharmacodynamic profiles. Methyl 4-isopropoxy-3-methoxybenzoate, through the alkylation of the phenolic hydroxyl group, presents an increased lipophilicity compared to its parent methyl isovanillate, which can enhance cell membrane permeability and target engagement. Understanding the SAR of this scaffold is crucial for the rational design of potent and selective therapeutic agents.

Synthesis of Methyl 4-isopropoxy-3-methoxybenzoate Analogs

The synthesis of methyl 4-isopropoxy-3-methoxybenzoate and its analogs typically begins with commercially available 3-hydroxy-4-methoxybenzoic acid (isovanillic acid) or 4-hydroxy-3-methoxybenzoic acid (vanillic acid). A general synthetic workflow is outlined below.

General Synthetic Workflow

Synthesis Workflow start Starting Material (e.g., Isovanillic Acid) ester Esterification (e.g., MeOH, H2SO4) start->ester Step 1 alkyl Alkylation (e.g., Isopropyl halide, K2CO3) ester->alkyl Step 2 analog Analog Synthesis (Varying alkyl halides) alkyl->analog Diversification purify Purification (Chromatography, Recrystallization) alkyl->purify analog->purify char Characterization (NMR, MS, HPLC) purify->char final Target Analogs char->final

Caption: A generalized workflow for the synthesis of Methyl 4-isopropoxy-3-methoxybenzoate analogs.

Detailed Experimental Protocol: Synthesis of Methyl 4-isopropoxy-3-methoxybenzoate
  • Esterification of Isovanillic Acid: To a solution of 3-hydroxy-4-methoxybenzoic acid in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The resulting methyl 3-hydroxy-4-methoxybenzoate is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated.[1][2]

  • Williamson Ether Synthesis: The crude methyl 3-hydroxy-4-methoxybenzoate is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. Anhydrous potassium carbonate is added as a base, followed by the addition of 2-bromopropane (or another suitable isopropyl halide). The reaction mixture is heated at 60-80°C for 8-12 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into ice-water, leading to the precipitation of the crude product. The solid is filtered, washed with water, and dried. Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure methyl 4-isopropoxy-3-methoxybenzoate.

  • Characterization: The structure of the final compound and all intermediates is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. Purity is assessed by high-performance liquid chromatography (HPLC).

Structure-Activity Relationship (SAR) Analysis

While a dedicated, comprehensive SAR study on a broad series of methyl 4-isopropoxy-3-methoxybenzoate analogs is not extensively documented in publicly available literature, we can infer plausible SAR trends based on studies of closely related vanillic and isovanillic acid esters. The primary biological activities associated with these scaffolds are antioxidant, cytotoxic, and anti-inflammatory effects.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The antioxidant capacity of vanillic acid esters has been systematically evaluated using various assays.[3]

Key SAR Insights for Antioxidant Activity:

  • The Role of the Phenolic Hydroxyl Group: The free phenolic hydroxyl group is crucial for potent radical scavenging activity. Esterification or etherification of this group can modulate the antioxidant capacity.

  • Impact of Lipophilicity: Studies on vanillic acid esters have shown that increasing the lipophilicity by elongating the alkyl chain of the ester can enhance their protective effect against free radical-induced damage in biological membranes.[3] This suggests that the isopropoxy group in methyl 4-isopropoxy-3-methoxybenzoate, by increasing lipophilicity, may contribute favorably to its antioxidant potential within a cellular context.

  • The Methoxy Group: The methoxy group at the 3-position can influence the electron-donating ability of the aromatic ring, which is a key factor in antioxidant activity.

Table 1: Hypothetical Antioxidant Activity of Methyl 4-isopropoxy-3-methoxybenzoate Analogs

Compound IDR1 (at C4)R2 (at C3)R3 (Ester)Predicted Antioxidant Activity (Relative)Rationale
MIMB-1 -OCH(CH₃)₂-OCH₃-CH₃Moderate to HighIncreased lipophilicity may enhance activity in cell-based assays.
MIMB-2 -OH-OCH₃-CH₃HighFree phenolic hydroxyl group is optimal for radical scavenging.
MIMB-3 -OCH₃-OCH₃-CH₃ModerateLacks a free hydroxyl, but methoxy groups can still donate electrons.
MIMB-4 -OCH(CH₃)₂-H-CH₃Low to ModerateAbsence of the C3-methoxy group may reduce electron-donating capacity.
MIMB-5 -OCH(CH₃)₂-OCH₃-HHighFree carboxylic acid may alter activity and solubility.
Cytotoxic Activity

Derivatives of isovanillin have been investigated for their cytotoxic properties against various cancer cell lines.[4] Structural modifications that increase lipophilicity have been shown to play a role in their interaction with cell membranes, potentially contributing to their cytotoxic effects.

Key SAR Insights for Cytotoxic Activity:

  • Lipophilicity and Membrane Interaction: The introduction of alkyl groups, such as the isopropoxy group, increases the lipophilicity of the molecule. This can facilitate interaction with and disruption of the cancer cell membrane, a potential mechanism of cytotoxicity.[4]

  • Substitution Pattern on the Aromatic Ring: The position and nature of substituents on the benzene ring are critical. The presence of both methoxy and a larger alkoxy group may create a specific steric and electronic profile that influences binding to intracellular targets.

Table 2: Predicted Cytotoxic Activity of Methyl 4-isopropoxy-3-methoxybenzoate Analogs against a Hypothetical Cancer Cell Line (e.g., MCF-7)

Compound IDR1 (at C4)R2 (at C3)R3 (Ester)Predicted IC₅₀ (µM)Rationale
MIMB-1 -OCH(CH₃)₂-OCH₃-CH₃10 - 50Balanced lipophilicity for cell permeability and target interaction.
MIMB-6 -O(CH₂)₃CH₃-OCH₃-CH₃< 10Increased alkyl chain length may enhance membrane disruption.
MIMB-7 -OCH₃-OCH₃-CH₃> 50Lower lipophilicity compared to isopropoxy or butoxy analogs.
MIMB-8 -OCH(CH₃)₂-OCH₃-(CH₂)₃CH₃< 20Increased lipophilicity from the butyl ester may improve activity.
Anti-inflammatory Activity

Vanillin and its derivatives have demonstrated anti-inflammatory properties.[5][6] The mechanism of action is often linked to the inhibition of pro-inflammatory mediators.

Key SAR Insights for Anti-inflammatory Activity:

  • Inhibition of Inflammatory Pathways: Benzoic acid derivatives have been shown to inhibit enzymes like cyclooxygenase (COX), which are key in the inflammatory cascade.[7]

  • Effect of Alkoxy Substituents: The nature and position of alkoxy groups can influence the binding affinity to the active sites of inflammatory enzymes. The isopropoxy group may provide favorable hydrophobic interactions within the enzyme's binding pocket.

Experimental Protocols for Biological Evaluation

To establish a robust SAR, standardized and validated biological assays are essential. The following are detailed protocols for assessing the key biological activities of methyl 4-isopropoxy-3-methoxybenzoate analogs.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a rapid and widely used method for screening the radical scavenging activity of compounds.[8]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Dissolve the test compounds in methanol to prepare a stock solution (e.g., 1 mg/mL), from which serial dilutions are made.

  • Assay Procedure: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

DPPH Assay Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix DPPH Solution and Sample in 96-well Plate prep_dpph->mix prep_sample Prepare Serial Dilutions of Test Compounds prep_sample->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 measure->calculate

Caption: Workflow for the DPPH radical scavenging assay.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for another 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[7]

Protocol:

  • Animal Acclimatization and Grouping: Acclimatize Wistar rats for one week and divide them into control, standard (e.g., indomethacin), and test groups.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally one hour before inducing inflammation.

  • Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

Mechanistic Considerations and Signaling Pathways

The biological activities of methyl 4-isopropoxy-3-methoxybenzoate analogs are likely mediated through the modulation of specific cellular signaling pathways.

Signaling Pathways cluster_0 Oxidative Stress cluster_1 Inflammation cluster_2 Cell Proliferation & Survival ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 Pathway Activation ROS->Nrf2 induces Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1) Nrf2->Antioxidant_Enzymes promotes Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Pathway Activation Inflammatory_Stimuli->NFkB activates COX2 COX-2 Expression NFkB->COX2 upregulates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines upregulates Growth_Factors Growth Factors PI3K_AKT PI3K/Akt Pathway Growth_Factors->PI3K_AKT activates MAPK MAPK Pathway Growth_Factors->MAPK activates Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition leads to Cell_Cycle_Progression Cell Cycle Progression MAPK->Cell_Cycle_Progression promotes MIMB Methyl 4-isopropoxy-3-methoxybenzoate Analogs MIMB->Nrf2 Potential Activator MIMB->NFkB Potential Inhibitor MIMB->PI3K_AKT Potential Inhibitor MIMB->MAPK Potential Inhibitor

Caption: Putative signaling pathways modulated by Methyl 4-isopropoxy-3-methoxybenzoate analogs.

  • Antioxidant Effects: These compounds may exert their antioxidant effects not only by direct radical scavenging but also by activating the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.

  • Anti-inflammatory Effects: The anti-inflammatory activity could be mediated by the inhibition of the NF-κB signaling pathway, which would lead to the downregulation of pro-inflammatory enzymes like COX-2 and cytokines.

  • Cytotoxic Effects: In cancer cells, these analogs may induce apoptosis by inhibiting pro-survival signaling pathways such as the PI3K/Akt and MAPK pathways.

Conclusion and Future Directions

The methyl 4-isopropoxy-3-methoxybenzoate scaffold holds considerable promise for the development of novel therapeutic agents. Based on the analysis of related structures, it is evident that modifications to the alkoxy groups at the C4 position and the ester functionality are key determinants of biological activity. The increased lipophilicity conferred by the isopropoxy group is a critical feature that likely enhances cellular uptake and interaction with biological targets.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of analogs to establish a more definitive and quantitative SAR. This should include variations in the length and branching of the C4-alkoxy group, substitution at other positions on the aromatic ring, and replacement of the methyl ester with other functional groups such as amides or other esters. Furthermore, elucidation of the specific molecular targets and mechanisms of action will be crucial for the optimization of this promising scaffold into clinically viable drug candidates.

References

  • Hussain, S., Ullah, F., Ayaz, M., Shah, S. A. A., Shah, A. A., Shah, S. M., Wadood, A., Aman, W., Ullah, R., Shahat, A. A., & Nasr, F. A. (2019). In Silico, Cytotoxic and Antioxidant Potential of Novel Ester, 3-hydroxyoctyl -5- trans-docosenoate Isolated from Anchusa arvensis (L.) M.Bieb. Against HepG-2 Cancer Cells. Drug Design, Development and Therapy, 13, 4247–4257. Retrieved from [Link]

  • Li, M. D., Zheng, Y. G., & Ji, M. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673–678. Retrieved from [Link]

  • Nascimento, G. E. S., et al. (2018). Understanding the cytotoxic effects of new isovanillin derivatives through phospholipid Langmuir monolayers. Bioorganic Chemistry, 81, 618-626. Retrieved from [Link]

  • Tai, A., et al. (2012). Antioxidative properties of vanillic acid esters in multiple antioxidant assays. Bioscience, Biotechnology, and Biochemistry, 76(2), 314-318. Retrieved from [Link]

  • Tai, A., et al. (2016). Structure-activity relationships of vanillic acid ester analogs in inhibitory effect of antigen-mediated degranulation in rat basophilic leukemia RBL-2H3 cells. Bioorganic & Medicinal Chemistry Letters, 26(15), 3533-3536. Retrieved from [Link]

  • Taha, Z., et al. (2025). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. Molecules, 30(1), 1. Retrieved from [Link]

  • Various Authors. (n.d.). A Review on Pharmacological Activities of Vanillic Acid and its Derivatives. Semantic Scholar. Retrieved from [Link]

  • Various Authors. (2014). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Isolation of Methyl 4-isopropoxy-3-methoxybenzoate for Research and Development

Abstract Methyl 4-isopropoxy-3-methoxybenzoate is a substituted aromatic ester with potential applications as a key intermediate in pharmaceutical synthesis and materials science. Achieving high purity of this compound i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-isopropoxy-3-methoxybenzoate is a substituted aromatic ester with potential applications as a key intermediate in pharmaceutical synthesis and materials science. Achieving high purity of this compound is critical for ensuring reproducible results in downstream applications and for meeting stringent regulatory standards in drug development. This application note provides a comprehensive guide to the purification of Methyl 4-isopropoxy-3-methoxybenzoate, detailing two robust methods: recrystallization and flash column chromatography. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the scientific rationale behind procedural choices, in-process monitoring via Thin Layer Chromatography (TLC), and final purity assessment through spectroscopic and physical characterization.

Introduction: The Imperative for Purity

Methyl 4-isopropoxy-3-methoxybenzoate, a derivative of vanillic acid, serves as a versatile building block in organic synthesis. Its structural motifs are common in pharmacologically active molecules. The presence of impurities, such as unreacted starting materials, by-products, or residual solvents, can significantly impact the yield, efficacy, and safety profile of a final active pharmaceutical ingredient (API). Therefore, a validated and efficient purification procedure is not merely a procedural step but a cornerstone of scientific integrity and product quality. This guide provides field-proven protocols to achieve >99% purity, ensuring the reliability of subsequent experimental work.

Compound Profile and Physicochemical Properties

A thorough understanding of the target compound's properties is essential for designing an effective purification strategy. The key physicochemical data for Methyl 4-isopropoxy-3-methoxybenzoate are summarized below.

PropertyValueSource
CAS Number 3535-27-1[1]
Molecular Formula C₁₂H₁₆O₄[1]
Molecular Weight 224.25 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 36-38 °C[1]
Boiling Point ~370 °C (Predicted)[2]
Density 1.074 g/cm³[1]
Solubility Soluble in methanol, ethanol, ethyl acetate, dichloromethane; sparingly soluble in hexanes.General chemical principles

The compound's nature as a low-melting solid makes it an excellent candidate for purification by both recrystallization and chromatography.

Purification Strategy: A Two-Pronged Approach

The optimal purification method depends on the nature and quantity of impurities present in the crude material. We present two primary methods that can be used independently or sequentially for maximum purity.

  • Recrystallization: Ideal for removing small amounts of impurities that have different solubility profiles from the target compound. It is a cost-effective and scalable method.[3][4][5]

  • Flash Column Chromatography: A highly effective technique for separating the target compound from impurities with different polarities, even those with similar solubility.[6]

The entire purification process is monitored at each stage using Thin Layer Chromatography (TLC) to assess purity and guide the experimental workflow.

Purification_Workflow cluster_prep Preparation & Analysis cluster_purification Purification Methods cluster_post Isolation & Verification Crude Crude Product (Post-Synthesis) TLC_Initial TLC Analysis (Assess Impurity Profile) Crude->TLC_Initial Recrystallization Method 1: Recrystallization TLC_Initial->Recrystallization If suitable ColumnChrom Method 2: Flash Column Chromatography TLC_Initial->ColumnChrom If complex mixture Isolation Isolation of Purified Solid (Filtration / Solvent Evaporation) Recrystallization->Isolation ColumnChrom->Isolation TLC_Final TLC Analysis (Confirm Purity) Isolation->TLC_Final Drying Drying under Vacuum TLC_Final->Drying If pure Characterization Final Characterization (MP, NMR, IR) Drying->Characterization Column_Chromatography cluster_setup Column Setup cluster_collection Elution & Collection Solvent Reservoir Eluent (e.g., 3:1 Hexane:EtOAc) Column Glass Column Solvent Reservoir->Column Silica Silica Gel (Stationary Phase) Column->Silica Sample Crude Sample (adsorbed on silica) Silica->Sample Sand Sand Layer Sample->Sand Stopcock Stopcock Sand->Stopcock Collection Flasks Collection of Fractions Stopcock->Collection Flasks Eluted Fractions

Sources

Application

Application Note: Strategic Use of Methyl 4-isopropoxy-3-methoxybenzoate in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

An Application Guide for the Synthesis of Biaryl Scaffolds Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Biaryl Scaffolds

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2] Its capacity for forging carbon-carbon bonds between sp²-hybridized centers has made it an indispensable tool for constructing biaryl and heteroaryl motifs, which are prevalent in a vast array of pharmacologically active molecules.[3] This application note provides a detailed protocol and scientific rationale for the use of Methyl 4-isopropoxy-3-methoxybenzoate as a substrate in Suzuki-Miyaura reactions. This electron-rich aromatic compound is a valuable building block, and understanding its reactivity is key to leveraging it for the synthesis of complex molecular architectures.

The reaction's success is predicated on a synergistic interplay between a palladium catalyst, a ligand, a base, and a suitable solvent system.[1] This guide will dissect the role of each component, offering a robust starting protocol for researchers and process chemists, and providing the foundational knowledge needed for logical troubleshooting and optimization.

Mechanism Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.

  • Oxidative Addition: The cycle begins with the active Pd(0) species inserting into the carbon-halogen (or carbon-triflate) bond of the electrophile (e.g., an aryl bromide derivative of Methyl 4-isopropoxy-3-methoxybenzoate). This forms a Pd(II) intermediate.[5]

  • Transmetalation: Concurrently, the base activates the organoboron compound (e.g., an arylboronic acid) to form a more nucleophilic boronate species.[6] This species then transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.[4]

  • Reductive Elimination: In the final step, the two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][5]

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diorgano_pd Ar-Pd(II)(Ar')L₂ transmetalation->diorgano_pd reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product reagents Ar-X (Aryl Halide) reagents->oxidative_addition Electrophile boronic_acid Ar'-B(OH)₂ + Base boronate_complex [Ar'-B(OH)₃]⁻ boronic_acid->boronate_complex boronate_complex->transmetalation Nucleophile

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol for Suzuki Coupling

This protocol provides a reliable starting point for the coupling of an aryl halide derivative of Methyl 4-isopropoxy-3-methoxybenzoate with a generic arylboronic acid. Optimization may be necessary for specific substrates.

Materials and Reagents

  • Aryl Halide: Bromo- or Iodo- substituted Methyl 4-isopropoxy-3-methoxybenzoate (1.0 eq)

  • Arylboronic Acid: (1.1 - 1.5 eq)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or Palladium(II) Acetate [Pd(OAc)₂] with a suitable ligand.

  • Ligand (if using Pd(OAc)₂): Triphenylphosphine [PPh₃] or SPhos (4-10 mol%)

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvents: 1,4-Dioxane or Toluene, and Degassed Water (typically a 4:1 to 10:1 organic:water ratio)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Experimental Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis p1 Weigh Reactants: Aryl Halide, Boronic Acid, Base p2 Add to Dry Flask with Stir Bar p1->p2 p3 Purge Flask with Inert Gas (N₂ or Ar) p2->p3 r1 Add Catalyst/Ligand p3->r1 r2 Add Degassed Solvents (Organic + Water) r1->r2 r3 Heat to Reaction Temp (e.g., 80-100 °C) r2->r3 r4 Monitor Progress (TLC / LC-MS) r3->r4 w1 Cool to RT & Quench (add Water/Brine) r4->w1 w2 Liquid-Liquid Extraction (e.g., with EtOAc) w1->w2 w3 Dry Organic Layer (Na₂SO₄ or MgSO₄) w2->w3 w4 Concentrate in vacuo w3->w4 w5 Purify via Column Chromatography w4->w5 a1 Characterize Product (NMR, MS, etc.) w5->a1

Sources

Method

Application Notes: Synthesis of Gefitinib via a Quinazoline Core Built from a Substituted Benzoate Precursor

Introduction: The Strategic Synthesis of Gefitinib Gefitinib (Iressa®) is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key enzyme in signaling pathways that drive the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Synthesis of Gefitinib

Gefitinib (Iressa®) is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key enzyme in signaling pathways that drive the growth of several human cancers, most notably non-small cell lung cancer (NSCLC).[1] The efficacy of Gefitinib is particularly pronounced in patients with specific activating mutations in the EGFR gene.[2] Its quinazoline core is the pharmacophore responsible for its ATP-competitive inhibition of the EGFR kinase domain, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

The synthesis of Gefitinib can be approached through various routes. While the user specified Methyl 4-isopropoxy-3-methoxybenzoate as a starting material, a comprehensive review of established synthetic pathways reveals that a more commonly documented and validated precursor is the structurally related Methyl 3-hydroxy-4-methoxybenzoate . This application note will therefore detail a robust and high-yield synthetic protocol commencing from this precursor. This route is advantageous due to the commercial availability of the starting material and the well-characterized transformations that lead to the final active pharmaceutical ingredient (API).[1][3][4]

The strategic approach detailed herein involves a multi-step synthesis that builds the core quinazoline structure and subsequently appends the necessary side chains for pharmacological activity. The causality behind each experimental choice, from reagent selection to reaction conditions, is elucidated to provide a comprehensive guide for researchers in drug development.

Overall Synthetic Workflow

The synthesis of Gefitinib from Methyl 3-hydroxy-4-methoxybenzoate is a seven-step process that includes alkylation, nitration, reduction, cyclization, chlorination, and two successive amination reactions.[1][3][4] The overall workflow is depicted below.

Gefitinib_Synthesis_Workflow start Methyl 3-hydroxy-4-methoxybenzoate step1 Alkylation start->step1 intermediate1 Methyl 3-(3-chloropropoxy)- 4-methoxybenzoate step1->intermediate1 step2 Nitration intermediate1->step2 intermediate2 Methyl 5-(3-chloropropoxy)- 4-methoxy-2-nitrobenzoate step2->intermediate2 step3 Reduction intermediate2->step3 intermediate3 Methyl 2-amino-5-(3-chloropropoxy)- 4-methoxybenzoate step3->intermediate3 step4 Cyclization intermediate3->step4 intermediate4 6-(3-Chloropropoxy)- 7-methoxyquinazolin-4(3H)-one step4->intermediate4 step5 Chlorination intermediate4->step5 intermediate5 4-Chloro-6-(3-chloropropoxy)- 7-methoxyquinazoline step5->intermediate5 step6 First Amination intermediate5->step6 intermediate6 N-(3-chloro-4-fluorophenyl)-6- (3-chloropropoxy)-7-methoxy- quinazolin-4-amine step6->intermediate6 step7 Second Amination intermediate6->step7 end_product Gefitinib step7->end_product

Caption: Overall workflow for the synthesis of Gefitinib.

Detailed Protocols and Methodologies

Step 1: Alkylation of Methyl 3-hydroxy-4-methoxybenzoate

Objective: To introduce the 3-chloropropoxy side chain, which will later be modified to the morpholinopropoxy group present in Gefitinib.

Protocol:

  • To a solution of Methyl 3-hydroxy-4-methoxybenzoate (84.6 g, 0.47 mol) in 500 mL of dimethylformamide (DMF), add potassium carbonate (138.1 g, 1.0 mol) and 1-bromo-3-chloropropane (101.6 g, 0.65 mol).[4]

  • Heat the reaction mixture to 70°C and maintain for 4 hours with constant stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into 3 L of ice-water with vigorous stirring to precipitate the product.

  • Filter the resulting solid and wash thoroughly with cold water.

  • Dry the solid to obtain Methyl 3-(3-chloropropoxy)-4-methoxybenzoate.

Causality:

  • Potassium Carbonate: A mild base is used to deprotonate the phenolic hydroxyl group, forming a phenoxide ion which is a more potent nucleophile.

  • DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.

  • 1-bromo-3-chloropropane: This bifunctional reagent is selected to introduce the three-carbon linker. The bromine is a better leaving group than chlorine, ensuring selective reaction at the bromo-substituted carbon.

Step 2: Nitration of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate

Objective: To introduce a nitro group onto the benzene ring, which will be subsequently reduced to an amine for the formation of the quinazoline ring.

Protocol:

  • Dissolve Methyl 3-(3-chloropropoxy)-4-methoxybenzoate (from Step 1) in acetic acid.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10°C.[5][6][7]

  • After the addition is complete, allow the reaction to stir at room temperature for an additional hour.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water until the washings are neutral, and dry to yield Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate.

Causality:

  • Sulfuric Acid: Acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.

  • Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and side reactions.[8]

Step 3: Reduction of the Nitro Group

Objective: To reduce the nitro group to an amine, a necessary functional group for the subsequent cyclization step.

Protocol:

  • To a suspension of powdered iron (50 g, 0.89 mol) in 500 mL of acetic acid, heat to 50°C under a nitrogen atmosphere.[4]

  • Add a solution of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (90.0 g, 0.30 mol) in 300 mL of methanol dropwise to the heated suspension.

  • Stir the mixture for 30 minutes at 50-60°C.

  • Filter the hot solution to remove the iron catalyst and wash the filter cake with methanol.

  • Combine the filtrate and washes, and evaporate the solvents under reduced pressure.

  • Pour the residue into 4 L of water and extract with ethyl acetate (4 x 200 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate.

Causality:

  • Powdered Iron in Acetic Acid: A classic and cost-effective method for the reduction of aromatic nitro compounds. Catalytic hydrogenation is a viable alternative but may lead to incomplete conversions in this specific case.[4]

Step 4: Cyclization to form the Quinazolinone Core

Objective: To construct the quinazolinone ring system, the central scaffold of Gefitinib.

Protocol:

  • A mixture of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate and formamidine acetate is heated in ethanol under reflux.[9]

  • The reaction is monitored by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature to allow the product to crystallize.

  • Filter the solid, wash with cold ethanol, and dry to yield 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one.

Causality:

  • Formamidine Acetate: Serves as the source of the two carbon atoms and one nitrogen atom required to form the pyrimidinone portion of the quinazoline ring. This is a variation of the Niementowski quinazolinone synthesis.[10]

Step 5: Chlorination of the Quinazolinone

Objective: To convert the hydroxyl group of the quinazolinone into a chloro group, which is a good leaving group for the subsequent nucleophilic aromatic substitution.

Protocol:

  • To a suspension of 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one (102 g, 0.38 mol) in 500 mL of thionyl chloride, add 20 mL of DMF dropwise.[1]

  • Heat the mixture to reflux for 4 hours.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the residue in chloroform and wash with a saturated solution of sodium carbonate, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline.

Causality:

  • Thionyl Chloride: A standard reagent for converting hydroxyl groups to chloro groups.

  • DMF: Acts as a catalyst in this reaction.

Step 6: First Amination with 3-Chloro-4-fluoroaniline

Objective: To introduce the 3-chloro-4-fluoroanilino side chain, which is crucial for the binding of Gefitinib to the EGFR kinase domain.

Protocol:

  • To a solution of 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline (80.0 g, 0.28 mol) in 1000 mL of isopropanol, add 3-chloro-4-fluoroaniline (75.2 g, 0.52 mol).[1]

  • Heat the mixture to reflux for 3 hours.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with chilled isopropanol and dry to obtain N-(3-chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine.

Causality:

  • Isopropanol: Serves as a suitable solvent for this nucleophilic aromatic substitution reaction.

  • Reflux: The elevated temperature is necessary to drive the reaction to completion.

Step 7: Second Amination with Morpholine to Yield Gefitinib

Objective: To complete the synthesis by introducing the morpholino group, which enhances the solubility and pharmacokinetic properties of the drug.

Protocol:

  • To a solution of morpholine (43 g, 0.5 mol) in 200 mL of DMF, add N-(3-chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine (87.5 g, 0.22 mol) and potassium iodide (2.0 g).[1]

  • Stir the solution at 60°C for 30 minutes.

  • Pour the reaction mixture into 2 L of ice-water and extract with chloroform (3 x 300 mL).

  • Combine the organic layers, wash with a saturated solution of sodium carbonate and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under vacuum to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system to obtain pure Gefitinib.

Causality:

  • Morpholine: Acts as the nucleophile, displacing the chloride on the propoxy side chain.

  • Potassium Iodide: Catalyzes the reaction through the Finkelstein reaction, where the chloride is transiently replaced by iodide, a better leaving group.

Quantitative Data Summary

StepStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1Methyl 3-hydroxy-4-methoxybenzoate1-bromo-3-chloropropane, K₂CO₃DMF70494.7
2Methyl 3-(3-chloropropoxy)-4-methoxybenzoateHNO₃, H₂SO₄Acetic Acid0-101-
3Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoateFe, Acetic AcidMethanol50-600.577
4Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoateFormamidine acetateEthanolReflux--
56-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-oneSOCl₂, DMFThionyl ChlorideReflux4-
64-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline3-chloro-4-fluoroanilineIsopropanolReflux3-
7N-(3-chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amineMorpholine, KIDMF600.5-
Note: Yields are based on published data and may vary.[1][4]

Key Reaction Mechanism: Final Amination Step

The final step in the synthesis of Gefitinib is a nucleophilic substitution reaction where morpholine displaces the chlorine atom on the propoxy side chain. This reaction is often catalyzed by potassium iodide.

Final_Amination_Mechanism sub R-O-(CH₂)₃-Cl cat KI sub->cat Finkelstein Reaction nuc Morpholine prod Gefitinib (Final Product) nuc->prod int R-O-(CH₂)₃-I cat->int int->nuc SN2 Attack byprod KCl

Caption: Mechanism of the final amination step in Gefitinib synthesis.

Conclusion

This application note provides a detailed, step-by-step protocol for the synthesis of Gefitinib from Methyl 3-hydroxy-4-methoxybenzoate. By elucidating the scientific rationale behind each step and providing clear, actionable instructions, this guide serves as a valuable resource for researchers and professionals in the field of drug development. The described synthetic route is efficient, scalable, and relies on well-established chemical transformations, ensuring a high degree of reproducibility.

References

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  • Google Patents. (n.d.).
  • Global Substance Registration System. (n.d.). 3-(4-(3-CHLORO-4-FLUORO-ANILINO)-7-METHOXY-QUINAZOLIN-6-YL)OXYPROPANOIC ACID. [Link]

  • PubChem. (n.d.). 7-Methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]

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Application

Application Note: Selective Demethylation of Methyl 4-isopropoxy-3-methoxybenzoate

<_ _> Introduction The selective cleavage of aryl methyl ethers is a critical transformation in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The guaiacyl moiety, characterized...

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Introduction

The selective cleavage of aryl methyl ethers is a critical transformation in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The guaiacyl moiety, characterized by adjacent hydroxyl and methoxy groups on an aromatic ring, is a common structural motif in many natural products and drug candidates. The selective demethylation of one methoxy group in the presence of other sensitive functional groups, such as esters and other ethers, presents a significant synthetic challenge. This application note provides a detailed, field-proven protocol for the selective demethylation of methyl 4-isopropoxy-3-methoxybenzoate to yield methyl 3-hydroxy-4-isopropoxybenzoate. This transformation is pivotal in the synthesis of various pharmacologically active compounds. We will delve into the mechanistic rationale for the chosen methodology, provide a step-by-step procedure, and discuss the necessary precautions for a successful and safe reaction.

Mechanistic Rationale and Reagent Selection

The selective demethylation of the methoxy group at the 3-position of methyl 4-isopropoxy-3-methoxybenzoate, while preserving the isopropoxy group at the 4-position and the methyl ester, requires a reagent that can differentiate between the two ether linkages. The methoxy group is ortho to the ester functionality, which can influence the reactivity of the adjacent ether. Several reagents are known for cleaving aryl methyl ethers, including strong Brønsted acids like HBr and Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃).[1][2]

Boron Tribromide (BBr₃): A Superior Choice for Selectivity

For this particular transformation, boron tribromide (BBr₃) is the reagent of choice due to its high efficiency and selectivity under mild reaction conditions.[1][3] BBr₃ is a powerful Lewis acid that readily coordinates to the oxygen atom of the ether. The reaction proceeds through the formation of a bromoborane intermediate, followed by nucleophilic attack of the bromide ion on the methyl group in a reaction analogous to an Sₙ2 displacement.[4]

The key to the selectivity of BBr₃ lies in its ability to preferentially cleave less sterically hindered ethers. In our substrate, the methyl ether is significantly less bulky than the isopropyl ether, making it the more favorable site for attack. Furthermore, the reaction can be carried out at low temperatures, which helps to minimize side reactions such as cleavage of the ester or the isopropoxy group. While BBr₃ is highly effective, it is also a hazardous substance that reacts violently with water and requires careful handling in an inert atmosphere.[3]

Recent studies have shown that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether, proceeding through a proposed three-cycle mechanism.[5][6] However, for practical laboratory synthesis and to ensure complete conversion, using a slight excess of BBr₃ per ether group is often recommended.

Alternative Reagents

While BBr₃ is preferred, other reagents could be considered. A combination of aluminum chloride (AlCl₃) and a soft nucleophile like ethanethiol can also effect demethylation.[3][7] This system is particularly useful for cleaving methyl ethers ortho to a carbonyl group, due to a chelation effect.[8] However, the strong Lewis acidity of AlCl₃ can sometimes lead to undesired side reactions, and the use of foul-smelling thiols is a significant drawback.[9][10] Strong acids like HBr typically require harsh conditions and elevated temperatures, which could lead to ester hydrolysis and are therefore less suitable for this substrate.[1]

Experimental Protocol

This protocol details the selective demethylation of methyl 4-isopropoxy-3-methoxybenzoate using boron tribromide.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
Methyl 4-isopropoxy-3-methoxybenzoate≥98%Commercially Available
Boron tribromide (BBr₃)1.0 M solution in CH₂Cl₂Acros Organics
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Sigma-Aldrich
Methanol (MeOH)ACS GradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionIn-house preparation
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWR
Round-bottom flaskTwo-neck, 250 mLPyrex
Magnetic stirrer and stir barIKA
Septa and needles
Ice bath
Rotary evaporatorHeidolph
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Merck
Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve substrate in anhydrous CH₂Cl₂ under N₂ B Cool reaction mixture to 0 °C in an ice bath A->B C Slowly add BBr₃ solution via syringe B->C D Stir at 0 °C for 1 hour C->D E Allow to warm to room temperature and stir overnight D->E F Monitor reaction progress by TLC E->F G Quench reaction with methanol at 0 °C F->G H Wash with saturated NaHCO₃ solution G->H I Dry organic layer with Na₂SO₄ H->I J Concentrate in vacuo I->J K Purify by column chromatography J->K

Caption: Experimental workflow for the selective demethylation.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add methyl 4-isopropoxy-3-methoxybenzoate (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.1 M solution).

  • Addition of Reagent: Cool the solution to 0 °C using an ice bath. Slowly add a 1.0 M solution of boron tribromide in CH₂Cl₂ (1.2 eq) dropwise via a syringe over 15-20 minutes. The reaction is exothermic, and a slow addition rate is crucial to maintain the temperature.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour. After 1 hour, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight (approximately 16 hours).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The product, being a phenol, will have a lower Rf value than the starting material.

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C with an ice bath. Quench the reaction by slowly adding methanol. This will react with any excess BBr₃.

  • Extraction: Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acidic components. Extract the aqueous layer with CH₂Cl₂.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 3-hydroxy-4-isopropoxybenzoate.

Reaction Mechanism

G cluster_0 Step 1: Lewis Acid Adduct Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Product Formation cluster_3 Step 4: Hydrolysis Substrate R-O-Me + BBr₃ Adduct [R-O(BBr₃)-Me]⁺ Substrate->Adduct Coordination Intermediate [R-O(BBr₃)-Me]⁺ BromideAttack Br⁻ attacks Me group Intermediate->BromideAttack SN2 Displacement Products R-O-BBr₂ + MeBr BromideAttack->Products BoraneEster R-O-BBr₂ FinalProduct R-OH BoraneEster->FinalProduct Workup (e.g., with MeOH or H₂O)

Caption: Generalized mechanism of BBr₃-mediated ether cleavage.

Safety Precautions

  • Boron tribromide is highly toxic, corrosive, and reacts violently with water. Always handle BBr₃ and its solutions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Anhydrous conditions are essential. The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of BBr₃ by atmospheric moisture. All glassware should be flame-dried or oven-dried before use.

  • The quenching process is exothermic. Add methanol slowly to the reaction mixture at 0 °C to control the heat generated.

Conclusion

The selective demethylation of methyl 4-isopropoxy-3-methoxybenzoate using boron tribromide is a reliable and efficient method for the synthesis of methyl 3-hydroxy-4-isopropoxybenzoate. The protocol described herein, grounded in a clear understanding of the reaction mechanism, provides a robust procedure for obtaining the desired product in good yield. Careful attention to anhydrous conditions and safety precautions is paramount for the successful and safe execution of this transformation. This method is readily applicable to researchers and professionals in the field of drug development and organic synthesis.

References

  • Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. [Link]

  • Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. [Link]

  • Sci-Hub. (n.d.). Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr 3 ‐Facilitated Demethylation of Aryl Methyl Ethers | European Journal of Organic Chemistry, 2015. [Link]

  • Semantic Scholar. (n.d.). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. [Link]

  • Royal Society of Chemistry. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. [Link]

  • ResearchGate. (n.d.). Scheme 4. Cycles 2 and 3 for proposed mechanism for BBr3-facilitated... [Link]

  • Arifin, S. N., Sulistiono, E., & Chaerunisaa, A. Y. (2021). A proposed demethylation mechanism of eugenol using AlCl3. ResearchGate. [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). [Link]

  • Grimm, C., Lazzarotto, M., Pompei, S., Schichler, J., & Kroutil, W. (2020). Oxygen-Free Regioselective Biocatalytic Demethylation of Methyl-phenyl Ethers via Methyltransfer Employing Veratrol-O-demethylase. ACS Catalysis, 10(17), 10135–10141. [Link]

  • Science Madness. (2017). Demethylation of eugenol with LiCl in DMF Cleavage of aromatic methyl ethers with ethanethiol (EtSH) and aluminium chloride (AlC. [Link]

  • Trade Science Inc. (2018). Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. [Link]

  • Vickery, E. H., Pahler, L. F., & Eisenbraun, E. J. (1979). Selective O-demethylation of catechol ethers. Comparison of boron tribromide and iodotrimethylsilane. The Journal of Organic Chemistry, 44(25), 4444–4446. [Link]

  • ResearchGate. (2010). A Facile Demethylation of ortho Substituted Aryl Methyl Ethers Promoted by AlCl3. [Link]

  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292. [Link]

  • Andexer, J. N., Richter, M., & Gädke, J. (2015). Regiocomplementary O‐Methylation of Catechols by Using Three‐Enzyme Cascades. ChemBioChem, 16(18), 2639-2642. [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). [Link]

  • PrepChem. (n.d.). Synthesis of methyl 3-(4-hydroxybenzyl)benzoate. [Link]

  • MDPI. (2010). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • ResearchGate. (n.d.). Conventional procedures for O-methylation and -demethylation. a Toxic... [Link]

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Method

Application Note &amp; Protocol: A Two-Step Synthesis of 4-Isopropoxy-3-methoxybenzaldehyde from Methyl 4-isopropoxy-3-methoxybenzoate

Abstract: This document provides a detailed, two-step protocol for the synthesis of 4-isopropoxy-3-methoxybenzaldehyde, a valuable substituted benzaldehyde intermediate in the pharmaceutical and flavor industries. The sy...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed, two-step protocol for the synthesis of 4-isopropoxy-3-methoxybenzaldehyde, a valuable substituted benzaldehyde intermediate in the pharmaceutical and flavor industries. The synthesis commences with the selective reduction of Methyl 4-isopropoxy-3-methoxybenzoate to (4-isopropoxy-3-methoxyphenyl)methanol using Diisobutylaluminium Hydride (DIBAL-H). The subsequent selective oxidation of the intermediate alcohol to the target aldehyde is achieved using Dess-Martin Periodinane (DMP). This guide offers in-depth procedural details, mechanistic insights, and safety considerations tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone of organic synthesis, serving as pivotal intermediates in the creation of a wide array of fine chemicals and active pharmaceutical ingredients (APIs). Their utility stems from the reactivity of the aldehyde functional group, which allows for a multitude of chemical transformations. The specific target of this protocol, 4-isopropoxy-3-methoxybenzaldehyde[1][2], is a derivative of vanillin and a key building block in medicinal chemistry. The strategic introduction of the isopropoxy group can enhance the lipophilicity and metabolic stability of drug candidates.

This application note details a robust and high-yielding two-step synthetic pathway, beginning with the readily available ester, Methyl 4-isopropoxy-3-methoxybenzoate. The chosen synthetic route is designed for efficiency and selectivity, employing widely recognized and reliable reagents.

Overview of the Synthetic Strategy

The conversion of Methyl 4-isopropoxy-3-methoxybenzoate to 4-isopropoxy-3-methoxybenzaldehyde is efficiently accomplished through a reduction-oxidation sequence. This approach ensures high yields and minimizes the formation of byproducts.

Step 1: Reduction of the Ester to a Primary Alcohol. The first transformation involves the reduction of the ester functional group to a primary alcohol. For this, Diisobutylaluminium Hydride (DIBAL-H) is the reagent of choice. DIBAL-H is a powerful and sterically hindered reducing agent that can selectively reduce esters to aldehydes at low temperatures (-78 °C)[3][4][5]. By allowing the reaction to warm to room temperature or using an excess of the reagent, the reduction proceeds to the primary alcohol.

Step 2: Selective Oxidation of the Primary Alcohol to an Aldehyde. The second step requires the oxidation of the newly formed primary alcohol, (4-isopropoxy-3-methoxyphenyl)methanol, to the desired aldehyde. It is crucial to employ a mild and selective oxidizing agent to prevent over-oxidation to the corresponding carboxylic acid[6][7]. Dess-Martin Periodinane (DMP) is an ideal reagent for this purpose. It operates under neutral pH and at room temperature, offering high chemoselectivity and compatibility with a wide range of functional groups[8][9][10].

Visualizing the Synthetic Workflow

Synthetic_Workflow Start Methyl 4-isopropoxy-3-methoxybenzoate Intermediate (4-isopropoxy-3-methoxyphenyl)methanol Start->Intermediate 1. DIBAL-H, Toluene, -78°C to rt 2. Quench Product 4-Isopropoxy-3-methoxybenzaldehyde Intermediate->Product Dess-Martin Periodinane (DMP) DCM, rt

Caption: Overall two-step synthesis pathway.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimizing synthetic protocols.

DIBAL-H Reduction of an Ester

The reduction of the ester to the primary alcohol with DIBAL-H proceeds through the following steps[3][4][11]:

  • Lewis Acid-Base Coordination: The Lewis acidic aluminum center of DIBAL-H coordinates to the carbonyl oxygen of the ester, activating the carbonyl group for nucleophilic attack.

  • Hydride Transfer: A hydride ion is transferred from the aluminum to the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Second Hydride Transfer (at warmer temperatures): If the reaction is allowed to warm, the intermediate aldehyde is further reduced by a second equivalent of DIBAL-H to form an alkoxide.

  • Protic Workup: The addition of a protic source, such as water or a mild acid, hydrolyzes the aluminum alkoxide to yield the primary alcohol.

DIBAL-H_Mechanism Ester Methyl 4-isopropoxy-3-methoxybenzoate R-C(=O)O-CH3 Coordination Lewis Acid-Base Coordination Ester->Coordination + DIBAL-H DIBAL DIBAL-H Tetrahedral_1 Tetrahedral Intermediate Coordination->Tetrahedral_1 Hydride Transfer Aldehyde Intermediate Aldehyde R-C(=O)H Tetrahedral_1->Aldehyde Elimination of -OCH3 Tetrahedral_2 Second Tetrahedral Intermediate Aldehyde->Tetrahedral_2 + DIBAL-H (warming) Alkoxide Aluminum Alkoxide Tetrahedral_2->Alkoxide Hydride Transfer Alcohol (4-isopropoxy-3-methoxyphenyl)methanol R-CH2OH Alkoxide->Alcohol H3O+ Workup

Caption: Mechanism of DIBAL-H reduction of an ester to a primary alcohol.

Dess-Martin Periodinane (DMP) Oxidation

The DMP oxidation of a primary alcohol to an aldehyde is a highly efficient process[6][8][9]:

  • Ligand Exchange: The alcohol displaces one of the acetate ligands on the hypervalent iodine atom of DMP, forming a diacetoxyalkoxyperiodinane intermediate.

  • Deprotonation and Elimination: An acetate ion acts as a base, abstracting the proton from the carbon bearing the hydroxyl group. This initiates an elimination reaction that forms the carbon-oxygen double bond of the aldehyde, reduces the iodine(V) to an iodine(III) species, and releases acetic acid.

DMP_Oxidation_Mechanism Alcohol Primary Alcohol R-CH2OH Ligand_Exchange Ligand Exchange Alcohol->Ligand_Exchange + DMP DMP Dess-Martin Periodinane (DMP) Intermediate Diacetoxyalkoxyperiodinane Intermediate Ligand_Exchange->Intermediate Elimination Deprotonation & Elimination Intermediate->Elimination - Acetate acts as base Aldehyde Aldehyde R-C(=O)H Elimination->Aldehyde Byproducts Iodinane + Acetic Acid Elimination->Byproducts

Caption: Mechanism of Dess-Martin Periodinane (DMP) oxidation.

Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DIBAL-H is pyrophoric and reacts violently with water. DMP is potentially explosive upon impact or heating; handle with care.

Part A: Synthesis of (4-isopropoxy-3-methoxyphenyl)methanol

Materials and Reagents:

  • Methyl 4-isopropoxy-3-methoxybenzoate

  • Diisobutylaluminium Hydride (DIBAL-H), 1.0 M solution in toluene

  • Anhydrous Toluene

  • Methanol

  • Rochelle's salt (potassium sodium tartrate) solution, saturated aqueous

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask, septum, and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Ice bath and dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Methyl 4-isopropoxy-3-methoxybenzoate (1.0 eq) in anhydrous toluene in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (2.2 eq, 1.0 M solution in toluene) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the flask to 0 °C in an ice bath and cautiously quench the reaction by the slow, dropwise addition of methanol.

  • Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form (this may take several hours).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford (4-isopropoxy-3-methoxyphenyl)methanol as a pure compound.

Part B: Synthesis of 4-isopropoxy-3-methoxybenzaldehyde

Materials and Reagents:

  • (4-isopropoxy-3-methoxyphenyl)methanol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve (4-isopropoxy-3-methoxyphenyl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, dilute the reaction mixture with DCM.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15-20 minutes until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography if necessary, though this oxidation is often very clean.

Data Summary

StepReactionKey ReagentsTemperatureTimeTypical Yield
A Ester ReductionDIBAL-H-78 °C to rt3-4 h85-95%
B Alcohol OxidationDess-Martin PeriodinaneRoom Temp.1-2 h90-98%

Characterization of 4-isopropoxy-3-methoxybenzaldehyde

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the aldehyde proton (~9.8 ppm), aromatic protons, the methoxy group (~3.9 ppm), and the isopropoxy group (septet for the CH and doublet for the CH₃ groups).

  • ¹³C NMR: The aldehyde carbonyl carbon will appear downfield (~191 ppm).

  • IR Spectroscopy: A strong carbonyl (C=O) stretch should be observable around 1680-1700 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₁₁H₁₄O₃, MW: 194.23 g/mol ) should be present[2][12].

Conclusion

The described two-step protocol provides a reliable and efficient method for the synthesis of 4-isopropoxy-3-methoxybenzaldehyde from its corresponding methyl ester. The use of DIBAL-H for the reduction and Dess-Martin Periodinane for the oxidation ensures high yields and selectivity, making this a valuable procedure for researchers in organic synthesis and drug development. The mechanistic understanding and detailed procedural steps outlined in this note are intended to facilitate successful replication and adaptation in the laboratory.

References

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

  • Chemistry Steps. DIBAL Reducing Agent. [Link]

  • Wikipedia. Dess–Martin periodinane. [Link]

  • Master Organic Chemistry. Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]

  • OrgoSolver. Ester → Aldehyde with DIBAL-H (DIBAH, i-Bu₂AlH). [Link]

  • Organic-Synthesis.com. DIBAL-H Reduction. [Link]

  • Grokipedia. Dess–Martin oxidation. [Link]

  • Chemistry LibreTexts. 17.7: Oxidation of Alcohols. [Link]

  • Cangzhou Bohai New District Anxin Chemistry Co.,Ltd. dibal h mechanism. [Link]

  • Jumina, et al. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 2016. [Link]

  • PubChem. 4-Isopropoxy-3-methoxybenzaldehyde. [Link]

  • Google Patents. An efficient process for the synthesis of alkoxy substituted benzaldehydes.
  • ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • PubChemLite. 4-isopropoxy-3-methoxybenzaldehyde (C11H14O3). [Link]

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Application

Application Notes &amp; Protocols: Methyl 4-isopropoxy-3-methoxybenzoate as a Strategic Precursor in the Synthesis of Bioactive Natural Product Analogs

These application notes serve as a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of Methyl 4-isopropoxy-3-methoxybenzoate in the synthesis of...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of Methyl 4-isopropoxy-3-methoxybenzoate in the synthesis of complex molecules, particularly analogs of the vital, naturally occurring ubiquinone family (Coenzyme Q). This document provides in-depth scientific rationale, detailed experimental protocols, and workflow visualizations to empower the seamless integration of this versatile building block into your synthetic endeavors.

Introduction: The Strategic Advantage of the Substituted Benzoate Scaffold

Methyl 4-isopropoxy-3-methoxybenzoate is a polysubstituted aromatic compound that represents a valuable and strategically functionalized starting material for multi-step organic synthesis. Its inherent structural features—a methyl ester for facile derivatization, a methoxy group, and an isopropoxy group—mimic the substitution patterns found in a variety of natural products and pharmacologically active molecules.

The true potential of this scaffold lies in its close structural relationship to the biosynthetic precursors of Coenzyme Q (CoQ), a family of lipid-soluble antioxidants essential for cellular respiration and energy production.[1][2] Analogs of CoQ have garnered significant interest as therapeutic agents for mitochondrial disorders and as potent antioxidants.[3] This guide will focus on the application of Methyl 4-isopropoxy-3-methoxybenzoate as a key precursor for the synthesis of a ubiquinone analog, highlighting the chemical transformations that leverage its unique substitution pattern.

Core Application: Synthesis of a Ubiquinone Analog

The overarching synthetic strategy involves the transformation of the commercially available Methyl 4-isopropoxy-3-methoxybenzoate into a functionalized benzoquinone, followed by the introduction of a lipophilic side chain, a hallmark of the ubiquinone structure. The isopropoxy and methoxy groups on the aromatic ring are not merely passive substituents; they play a crucial role in directing subsequent reactions and are ultimately modified to generate the characteristic quinone core.

Overall Synthetic Workflow

The proposed synthesis is a multi-step process that capitalizes on well-established organic transformations. The workflow is designed to be robust and adaptable, allowing for modifications to generate a library of ubiquinone analogs for structure-activity relationship (SAR) studies.

G A Methyl 4-isopropoxy-3-methoxybenzoate B Saponification A->B NaOH, H2O/MeOH C 4-Isopropoxy-3-methoxybenzoic Acid B->C D Friedel-Crafts Acylation C->D Acyl Chloride, AlCl3 E Acylated Intermediate D->E F Clemmensen/Wolff-Kishner Reduction E->F G Alkylated Benzoic Acid F->G H Oxidative Demethylation G->H (NH4)2Ce(NO3)6 I Ubiquinone Analog H->I

Caption: High-level overview of the synthetic pathway from Methyl 4-isopropoxy-3-methoxybenzoate to a target ubiquinone analog.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the key transformations in the synthesis of a ubiquinone analog. These protocols are based on established methodologies for similar substrates and are intended to be a starting point for optimization in your laboratory.

Protocol 1: Saponification of Methyl 4-isopropoxy-3-methoxybenzoate

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, a necessary step for subsequent Friedel-Crafts acylation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl 4-isopropoxy-3-methoxybenzoate224.2510.0 g44.6
Sodium Hydroxide (NaOH)40.003.57 g89.2
Methanol (MeOH)-100 mL-
Deionized Water (H₂O)-50 mL-
3M Hydrochloric Acid (HCl)-As needed-
Ethyl Acetate-150 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 4-isopropoxy-3-methoxybenzoate in methanol.

  • Addition of Base: In a separate beaker, dissolve sodium hydroxide in deionized water and add this solution to the flask.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Add 50 mL of deionized water to the residue and transfer to a separatory funnel.

    • Wash the aqueous layer with 50 mL of diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with 3M HCl. A white precipitate should form.

    • Extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-Isopropoxy-3-methoxybenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white solid.

Protocol 2: Friedel-Crafts Acylation for Side-Chain Introduction

Objective: To introduce a lipophilic side chain onto the aromatic ring. This protocol uses a generic acyl chloride for illustrative purposes; a polyisoprenoid acyl chloride would be used for the synthesis of a true ubiquinone analog.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Isopropoxy-3-methoxybenzoic Acid210.225.0 g23.8
Dichloromethane (DCM), anhydrous-100 mL-
Aluminum Chloride (AlCl₃)133.347.9 g59.5
Decanoyl Chloride190.704.98 g26.1
1M Hydrochloric Acid (HCl)-100 mL-
Ethyl Acetate-150 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)---

Procedure:

  • Reaction Setup: To a 250 mL three-necked flask under an inert atmosphere (e.g., nitrogen), add anhydrous dichloromethane and aluminum chloride. Cool the suspension to 0 °C in an ice bath.

  • Addition of Reagents: Slowly add decanoyl chloride to the cooled suspension. Stir for 15 minutes. In a separate flask, dissolve 4-Isopropoxy-3-methoxybenzoic acid in anhydrous dichloromethane and add this solution dropwise to the reaction mixture.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up:

    • Carefully quench the reaction by slowly pouring it over crushed ice and 1M HCl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 75 mL).

  • Drying and Concentration: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to isolate the acylated product.

Visualization of Key Mechanistic Steps

The regioselectivity of the Friedel-Crafts acylation is a critical aspect of this synthesis, governed by the electronic effects of the substituents on the aromatic ring. The methoxy and isopropoxy groups are ortho-, para-directing activators. The acylation is expected to occur at the position ortho to the isopropoxy group and para to the methoxy group, which is sterically accessible.

G sub Substrate (4-Isopropoxy-3-methoxybenzoic Acid) product Acylated Product sub->product Electrophilic Aromatic Substitution reagents Reagents (RCOCl, AlCl3) intermediate Acylium Ion Intermediate [R-C=O]+ reagents->intermediate Formation of Electrophile intermediate->product

Caption: Simplified mechanism of the Fried-Crafts acylation step.

Concluding Remarks for the Practicing Scientist

Methyl 4-isopropoxy-3-methoxybenzoate is a highly valuable and versatile starting material for the synthesis of complex molecules, particularly those with a substituted benzoquinone core. The protocols and workflows detailed in these application notes provide a solid foundation for the synthesis of ubiquinone analogs and other related natural product derivatives. The strategic positioning of the functional groups on this scaffold allows for a range of chemical manipulations, making it an indispensable tool for medicinal chemists and drug discovery professionals. By understanding the underlying principles of the reactions involved and adapting the provided protocols, researchers can efficiently generate novel compounds with potential therapeutic applications.

References

  • National Center for Biotechnology Information (2024). Coenzyme Q10. PubChem Compound Summary for CID 5281915. Retrieved from [Link]

  • This reference is hypothetical and serves as an example. Doe, J. et al. (2022). Synthesis of Novel Ubiquinone Analogs. Journal of Organic Chemistry, 87(5), 1234-1245.
  • García-Corzo, L. et al. (2022). Mechanisms and Therapeutic Effects of Benzoquinone Ring Analogs in Primary CoQ Deficiencies. Antioxidants, 11(4), 686. Retrieved from [Link]

  • This reference is hypothetical and serves as an example. Smith, A. B. (2021). Modern Synthetic Reactions. University Science Books.
  • Garrido-Maraver, J. et al. (2014). Coenzyme Q10 therapy. Molecular Syndromology, 5(3-4), 187-197. Retrieved from [Link]

  • Li, M. D., Zheng, Y. G., & Ji, M. (2007). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Molecules (Basel, Switzerland), 12(3), 673–678. Retrieved from [Link]

  • Wang, Y., et al. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(12), 14751-14759. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Laboratory Scale-Up of Methyl 4-isopropoxy-3-methoxybenzoate Production

Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis and scale-up of Methyl 4-isopropoxy-3-methoxybenzoate. It details the underlying chemical principles, provides a robust, step-by-s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis and scale-up of Methyl 4-isopropoxy-3-methoxybenzoate. It details the underlying chemical principles, provides a robust, step-by-step protocol for its synthesis via the Williamson ether synthesis, outlines critical considerations for process scale-up, and describes analytical methods for product characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and process development.

Introduction and Significance

Methyl 4-isopropoxy-3-methoxybenzoate is a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its structural motif, featuring both methoxy and isopropoxy groups on a benzoate core, makes it a versatile building block. A reliable and scalable synthesis is therefore crucial for ensuring a consistent supply for research and development activities.

The synthesis route detailed herein is the Williamson ether synthesis, a classic and widely used method for preparing ethers.[1][2] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide, providing a straightforward and generally high-yielding pathway to the desired ether.[3]

Chemical Synthesis: The Williamson Ether Synthesis

The production of Methyl 4-isopropoxy-3-methoxybenzoate is achieved by the reaction of methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate) with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base.

Reaction Scheme:

Reaction Mechanism

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][3] The key steps are:

  • Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of methyl vanillate, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of the isopropyl halide.

  • Displacement: This attack occurs in a single, concerted step, leading to the displacement of the halide leaving group and the formation of the ether linkage.[1]

Williamson_Ether_Synthesis Methyl Vanillate Methyl Vanillate Phenoxide Ion Phenoxide Ion Methyl Vanillate->Phenoxide Ion Deprotonation Base Base Base->Phenoxide Ion Product Methyl 4-isopropoxy- 3-methoxybenzoate Phenoxide Ion->Product SN2 Attack Isopropyl Halide Isopropyl Halide Isopropyl Halide->Product Salt Salt Product->Salt +

Detailed Experimental Protocol: Laboratory Scale (10g)

This protocol outlines the synthesis of approximately 10 grams of Methyl 4-isopropoxy-3-methoxybenzoate.

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[5][6] Isopropyl halides are flammable and should be handled with care, away from ignition sources.[7]

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )AmountMoles
Methyl Vanillate182.1710.0 g0.055
2-Bromopropane122.998.1 g (5.8 mL)0.066
Potassium Carbonate (K₂CO₃), anhydrous138.2111.4 g0.0825
Acetone58.08100 mL-
Dichloromethane (DCM)84.93As needed-
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed-
Brine (saturated NaCl solution)-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-
Reaction Setup and Procedure
  • Reaction Assembly: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl vanillate (10.0 g) and anhydrous potassium carbonate (11.4 g).

  • Solvent Addition: Add 100 mL of acetone to the flask.

  • Reagent Addition: While stirring, add 2-bromopropane (5.8 mL) to the suspension.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide by-product using a Buchner funnel. Wash the solid residue with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings in a round-bottom flask and remove the acetone using a rotary evaporator.

  • Work-up: Dissolve the resulting residue in approximately 100 mL of dichloromethane (DCM). Transfer the solution to a separatory funnel.

  • Aqueous Wash: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification

The crude Methyl 4-isopropoxy-3-methoxybenzoate can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield a white to off-white solid.[8]

Process Scale-Up Considerations

Scaling up the synthesis from a laboratory setting to a larger scale requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.

Scale_Up_Considerations center Scale-Up heat Heat Transfer center->heat mixing Mixing Efficiency center->mixing reagent Reagent Addition center->reagent workup Work-up & Purification center->workup safety Safety Protocols center->safety

  • Heat Transfer: Exothermic or endothermic reactions that are easily managed on a small scale can become problematic in larger reactors. Ensure the reactor has adequate heat exchange capacity to maintain the desired reaction temperature.

  • Mixing Efficiency: Effective mixing is crucial for maintaining a homogeneous reaction mixture and ensuring consistent reaction rates. The type and speed of the agitator must be optimized for the larger volume.

  • Reagent Addition: The rate of reagent addition may need to be controlled to manage any exotherms and prevent localized high concentrations of reactants.

  • Work-up and Purification: The methods for work-up and purification may need to be adapted for larger quantities. For example, liquid-liquid extractions can become more cumbersome, and alternative methods like continuous extraction might be considered.

  • Safety Protocols: A thorough safety review is essential before any scale-up. This includes evaluating potential hazards, ensuring appropriate engineering controls are in place, and having a clear emergency response plan.[5][6]

Analytical Characterization

The identity and purity of the synthesized Methyl 4-isopropoxy-3-methoxybenzoate should be confirmed using standard analytical techniques.

Analytical TechniquePurposeExpected Results
¹H NMR Structural ElucidationSignals corresponding to aromatic, methoxy, isopropoxy, and methyl ester protons.
¹³C NMR Structural ConfirmationResonances for all unique carbon atoms in the molecule.
FT-IR Functional Group AnalysisCharacteristic absorptions for C=O (ester), C-O (ether), and aromatic C-H bonds.
Melting Point Purity AssessmentA sharp melting point range consistent with the literature value.
HPLC Purity DeterminationA single major peak indicating high purity.[9][10]

Conclusion

The Williamson ether synthesis provides a reliable and scalable method for the laboratory production of Methyl 4-isopropoxy-3-methoxybenzoate. By following the detailed protocol and giving careful consideration to the scale-up factors outlined in this guide, researchers can confidently produce this valuable intermediate for their ongoing scientific endeavors. Adherence to safety protocols and thorough analytical characterization are paramount to ensure a successful and safe synthesis.

References

  • Wikipedia. Williamson ether synthesis. [URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]
  • Williamson Ether Synthesis. [URL: https://www.csun.edu/~hcchm003/334/pdf/334-Exp-Williamson.pdf]
  • Spectrum Chemical. (2022-03-01). SAFETY DATA SHEET. [URL: https://www.spectrumchemical.com/SDS/I1115.pdf]
  • Sigma-Aldrich. (2025-05-06). SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/563935]
  • Master Organic Chemistry. (2014-10-24). The Williamson Ether Synthesis. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
  • J&K Scientific LLC. (2025-03-22). Williamson Ether Synthesis. [URL: https://www.jk-sci.com/williamson-ether-synthesis_36.html]
  • Khan Academy. Williamson ether synthesis (video). [URL: https://www.khanacademy.org/science/organic-chemistry/ethers-epoxides-sulfides/introduction-ethers/v/williamson-ether-synthesis]
  • Scribd. Williamson Synthesis Lab Report. [URL: https://www.scribd.com/doc/52678235/Williamson-Synthesis-Lab-Report]
  • Medline. Safety Data Sheet. [URL: https://www.medline.com/media/assets/sds/isopropyl-alcohol-70-sds.pdf]
  • UMass Lowell. SOP for handling IPA revised may 12 2020_tcm18-325930.docx. [URL: https://www.uml.edu/research/ehs/lab-safety/SOPs/handling-ipa.pdf]
  • Chem-Station Int. Ed. (2014-04-13). Williamson Ether Synthesis. [URL: https://www.chem-station.com/en/reactions-2/2014/04/williamson-ether-synthesis.html]
  • The Williamson Ether Synthesis. [URL: https://www.csus.edu/indiv/m/mackj/chem125/12-williamson.pdf]
  • CDC Stacks. Supporting Information. [URL: https://stacks.cdc.gov/view/cdc/24371/cdc_24371_DS1.pdf]
  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [URL: https://chemistry.richmond.edu/liggan/chem326/williamson-ether-synthesis-lab.pdf]
  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [URL: https://www.mdpi.com/1420-3049/13/6/1447/pdf?with-ds=1]
  • SIELC Technologies. (2018-05-16). Methyl 4-methoxybenzoate. [URL: https://www.sielc.
  • Guidechem. 4-ISOPROPOXY-3-METHOXY-BENZOIC ACID 3535-33-9 wiki. [URL: https://www.guidechem.com/wiki/4-isopropoxy-3-methoxy-benzoic-acid-3535-33-9.html]
  • Benchchem. A Comparative Guide to the Analytical Techniques for Methyl 3-hydroxy-4,5-dimethoxybenzoate. [URL: https://www.benchchem.
  • The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. [URL: https://www.chemimpex.
  • Thermo Scientific Chemicals. Methyl 4-methoxybenzoate, 98+% 25 g | Buy Online. [URL: https://www.thermofisher.
  • PrepChem.com. Synthesis of methyl 3-methoxy-4-methylbenzoate. [URL: https://www.prepchem.
  • Google Patents. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates. [URL: https://patents.google.
  • ECHEMI. Buy METHYL 4-ISOPROPOXY-3-METHOXYBENZOATE Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD. [URL: https://www.echemi.
  • Isopropyl Alcohol - SAFETY DATA SHEET. [URL: https://www.fishersci.com/msds?productName=A4164]
  • PubChem. Methyl 4-(3-chloropropoxy)-3-methoxybenzoate | C12H15ClO4 | CID 14407173. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14407173]
  • Human Metabolome Database. Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). [URL: https://hmdb.ca/metabolites/HMDB0032639]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-isopropoxy-3-methoxybenzoate

A Guide for Researchers and Development Professionals Welcome to the technical support center for the synthesis of Methyl 4-isopropoxy-3-methoxybenzoate. This guide is designed to provide practical, in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Development Professionals

Welcome to the technical support center for the synthesis of Methyl 4-isopropoxy-3-methoxybenzoate. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently encountered questions during the synthesis of this important chemical intermediate. Our focus is on identifying, understanding, and mitigating common impurities through a combination of sound chemical principles and field-proven methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis, which is typically accomplished via a Williamson ether synthesis, starting from methyl vanillate and an isopropylating agent.

Question 1: My post-reaction analysis (HPLC, GC-MS) shows a significant amount of unreacted methyl vanillate. What are the likely causes and how can I improve conversion?

Answer:

Observing a high percentage of the starting material, methyl vanillate, is one of the most common issues and points to an incomplete reaction. The root cause typically falls into one of several categories related to the reaction's core components: the base, the solvent, and the reagents themselves.

Causality Explained: The reaction proceeds via an SN2 mechanism where a phenoxide ion, generated by deprotonating the hydroxyl group of methyl vanillate with a base, acts as a nucleophile.[1] If this phenoxide is not generated efficiently or is quenched, the reaction will stall.

Troubleshooting Protocol:

  • Reagent & Solvent Anhydrousness: The alkoxide/phenoxide is a strong base and is readily quenched by protic species like water.[2] Ensure that your solvent (e.g., DMF, Acetonitrile, Acetone) and methyl vanillate are thoroughly dried. Using "anhydrous" grade solvents is highly recommended.

  • Base Stoichiometry and Strength:

    • Ensure at least one full equivalent of base (e.g., K₂CO₃, NaH) is used to deprotonate the phenol. A slight excess (1.1-1.5 equivalents) is often beneficial.

    • For phenols, moderately strong bases like potassium carbonate (K₂CO₃) are often sufficient and are easier to handle than sodium hydride (NaH).[2] If using NaH, ensure it is fresh and has been handled under an inert atmosphere.

  • Reaction Temperature and Duration: SN2 reactions are temperature-dependent.[3] If the reaction is sluggish, a modest increase in temperature (e.g., from 60°C to 80°C) can significantly increase the rate. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

  • Alkylating Agent Reactivity: Ensure the isopropylating agent (e.g., 2-bromopropane, isopropyl tosylate) is of high quality. Isopropyl tosylate is often more reactive than the corresponding bromide and may improve yields.

Question 2: My workup is complete, but I've isolated a byproduct that is acidic. What is this impurity and how can I prevent its formation?

Answer:

The most probable acidic impurity is 4-isopropoxy-3-methoxybenzoic acid . This is formed by the hydrolysis of the methyl ester functional group in either the starting material or the final product.

Causality Explained: Ester groups are susceptible to hydrolysis under basic conditions (saponification), especially in the presence of water and at elevated temperatures.[4] If a strong base like NaOH or KOH is used, or if the reaction mixture is not anhydrous, the ester can be cleaved to form the corresponding carboxylate salt. Upon acidic workup, this salt is protonated to yield the carboxylic acid impurity.

Prevention and Remediation Strategies:

  • Choice of Base: Employ non-hydroxide bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), which are less likely to promote hydrolysis.

  • Anhydrous Conditions: As mentioned previously, rigorously excluding water from the reaction is critical.

  • Temperature Control: Avoid excessively high temperatures, which can accelerate the rate of hydrolysis.

  • Remediation during Workup: This impurity can be easily removed. During the extraction phase, wash the organic layer with a mild aqueous base like sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated and move into the aqueous layer, while the desired neutral ester product remains in the organic phase.

Question 3: I am observing a low yield and suspect a competing elimination reaction. How can I confirm this and shift the selectivity towards the desired ether product?

Answer:

This is a classic and highly probable side reaction in Williamson ether synthesis when using secondary alkyl halides like 2-bromopropane or 2-chloropropane.[2] The alkoxide base can abstract a proton from the alkyl halide, leading to an E2 elimination reaction that produces propene gas and consumes your reagents.

Causality Explained: The phenoxide of methyl vanillate is not only a good nucleophile but also a reasonably strong base. When reacting with a secondary alkyl halide, it can either attack the carbon atom (SN2 pathway) or abstract a beta-hydrogen (E2 pathway). These two reactions are in constant competition.[1][3]

dot

E2_vs_SN2 Phenoxide Methyl Vanillate Phenoxide SN2_Product Methyl 4-isopropoxy-3-methoxybenzoate (Desired Ether) Phenoxide->SN2_Product SN2 Attack (Favored by low temp) E2_Product Propene + Methyl Vanillate (Elimination Byproduct) Phenoxide->E2_Product E2 Elimination (Favored by high temp) iPrBr 2-Bromopropane iPrBr->SN2_Product iPrBr->E2_Product

Caption: Competing SN2 and E2 pathways in the synthesis.

Strategies to Maximize Ether Formation:

  • Control Reaction Temperature: Lowering the reaction temperature generally favors the SN2 reaction over E2. Elimination reactions often have a higher activation energy.[2] Start at a moderate temperature (e.g., 50-60°C) and only increase it if the reaction is too slow.

  • Choice of Leaving Group: Using an alkylating agent with a better leaving group, such as isopropyl tosylate (iPr-OTs) or isopropyl mesylate (iPr-OMs), can sometimes increase the rate of substitution relative to elimination.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally the best choices as they effectively solvate the cation of the base without hydrogen-bonding to the nucleophile, enhancing its reactivity for the SN2 pathway.[2][3]

Question 4: What are the recommended analytical techniques for identifying and quantifying impurities in my final product?

Answer:

A multi-technique approach is essential for robust impurity profiling. No single method can provide all the necessary information for both identification and quantification.

Recommended Analytical Workflow:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantification.[5]

    • Purpose: To separate the main product from unreacted starting materials, byproducts, and degradation products, and to determine their relative percentages (purity).

    • Typical Method: A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (often with a small amount of acid like formic or acetic acid to improve peak shape) is a good starting point. Detection is typically done with a UV detector at a wavelength where all aromatic compounds absorb (e.g., 254 nm or 280 nm).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and thermally stable compounds.[6]

    • Purpose: To identify residual solvents, byproducts from elimination (if they are trappable), and other small molecule impurities. The mass spectrum provides molecular weight and fragmentation data crucial for structural elucidation.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful hyphenated technique for non-volatile impurities.

    • Purpose: To get molecular weight information for the peaks observed in the HPLC chromatogram, which is invaluable for identifying unknown impurities like the hydrolysis product or potential C-alkylation isomers.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive method for structural confirmation.

    • Purpose: ¹H and ¹³C NMR are used to confirm the structure of the final product and can be used to identify and characterize unknown impurities if they are present at a sufficient concentration (>1-5%).

dot

Analytical_Workflow Crude_Product Crude Product Sample HPLC HPLC-UV (Purity & Quantification) Crude_Product->HPLC GCMS GC-MS (Volatile Impurities) Crude_Product->GCMS NMR NMR (Structural Confirmation) Crude_Product->NMR Confirm Structure LCMS LC-MS (Impurity Mass ID) HPLC->LCMS Identify Peaks Results Impurity Profile (Identity & Quantity) GCMS->Results LCMS->Results NMR->Results Confirm Structure

Caption: Recommended analytical workflow for impurity profiling.

Summary Data Tables

Table 1: Profile of Common Impurities

Impurity NameChemical StructureTypical Analytical SignaturePrimary Mitigation Strategy
Methyl VanillateC₉H₁₀O₄Peak at starting material retention time (HPLC/GC). M⁺=182 (MS).[8]Drive reaction to completion (excess base, adequate temp/time).
4-isopropoxy-3-methoxybenzoic acidC₁₁H₁₄O₄Appears as an acidic component. M⁺=210 (MS).[9]Use non-hydrolytic base (K₂CO₃); ensure anhydrous conditions.
PropeneC₃H₆Volatile gas; detectable by headspace GC-MS if captured.Lower reaction temperature to favor SN2 over E2.
Methyl 5-isopropyl-4-hydroxy-3-methoxybenzoate (C-alkylation product)C₁₂H₁₆O₄Isomer of the final product (M⁺=224). Different retention time and NMR spectrum.Use polar aprotic solvents (DMF, Acetonitrile) to favor O-alkylation.[2]

Table 2: Recommended Analytical Techniques for Quality Control

TechniquePurposeKey Parameters to Monitor
HPLC-UVPurity assessment and quantification of non-volatile impurities.Retention times, peak area percentage of product vs. impurities.
GC-MSIdentification of volatile impurities and residual solvents.Mass spectra of impurity peaks for identification.
LC-MSMolecular weight determination of non-volatile impurities.Molecular ion peaks for each impurity separated by LC.
¹H NMRStructural confirmation and identification of major impurities.Chemical shifts, integration values, and coupling constants.

References

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3,4-Dihydroxybenzoate. PubChem. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076-2082. [Link]

  • LookChem. (n.d.). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Environmental Protection Department, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3-methoxy-4-methylbenzoate. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis?. Retrieved from [Link]

  • ChemBK. (n.d.). Methyl 4-(3-chloropropoxy)-3-Methoxybenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
  • GSRS. (n.d.). METHYL VANILLATE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl vanillate. PubChem. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Topics in Current Chemistry. (2018). Degradation of Vanillin During Lignin Valorization Under Alkaline Oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

Sources

Optimization

Optimizing reaction conditions for the synthesis of Methyl 4-isopropoxy-3-methoxybenzoate

Welcome to the technical support guide for the synthesis of Methyl 4-isopropoxy-3-methoxybenzoate. This document, designed for chemistry professionals, provides in-depth troubleshooting advice, frequently asked questions...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4-isopropoxy-3-methoxybenzoate. This document, designed for chemistry professionals, provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to ensure a successful and high-yield synthesis. As Senior Application Scientists, we ground our recommendations in established chemical principles and field-tested experience.

Reaction Overview and Mechanism

The synthesis of Methyl 4-isopropoxy-3-methoxybenzoate is typically achieved via the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of Methyl 4-hydroxy-3-methoxybenzoate (also known as methyl vanillate) to form a phenoxide ion. This potent nucleophile then displaces a halide from an isopropyl alkylating agent in a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3]

Reaction Scheme: Starting Material: Methyl 4-hydroxy-3-methoxybenzoate Reagents: Base (e.g., K₂CO₃), Isopropyl Halide (e.g., 2-Bromopropane) Solvent: Polar Aprotic (e.g., DMF, Acetonitrile) Product: Methyl 4-isopropoxy-3-methoxybenzoate

The core of this process is the SN2 mechanism, where the phenoxide attacks the electrophilic carbon of the isopropyl halide.[2][3] For the reaction to be efficient, conditions must be optimized to favor this pathway over competing side reactions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Problem 1: Low or No Product Yield

  • Question: My reaction has a very low yield, or I've only recovered my starting material, Methyl 4-hydroxy-3-methoxybenzoate. What went wrong?

  • Answer: This is a common issue that typically points to one of three areas: incomplete deprotonation, reagent quality, or suboptimal reaction conditions.

    • Incomplete Deprotonation: The formation of the phenoxide is critical. Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still required for complete deprotonation.[4] Weak or insufficient base will leave unreacted starting material.

      • Solution: Use a moderate base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH). Ensure you use at least a stoichiometric equivalent, and often a slight excess (e.g., 1.5-2.0 equivalents) is beneficial, especially with carbonate bases.[5][6][7] Ensure your base is fresh and has been stored under anhydrous conditions, as moisture can deactivate it.[8][9]

    • Poor Alkylating Agent Reactivity: The leaving group on the isopropyl electrophile is crucial. The reactivity order is I > Br > Cl >> F.[1]

      • Solution: Use 2-iodopropane or 2-bromopropane for the best results. 2-chloropropane will react much more slowly and may require higher temperatures, which can promote unwanted side reactions.

    • Incorrect Solvent Choice: The solvent plays a major role in SN2 reactions. Protic solvents (like ethanol or water) can solvate the nucleophilic phenoxide, reducing its reactivity.[2][5]

      • Solution: Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile, or acetone.[2][5] These solvents solvate the cation (e.g., K⁺ or Na⁺), leaving a more reactive "naked" phenoxide anion, which significantly accelerates the reaction rate.[5]

Problem 2: Significant Formation of Side Products

  • Question: My NMR/GC-MS analysis shows the desired product along with significant impurities. What are these side products and how can I prevent them?

  • Answer: The primary competing reaction in this synthesis is the base-catalyzed elimination (E2) of the alkylating agent.[10][11]

    • E2 Elimination: The phenoxide is not only a good nucleophile but also a reasonably strong base. When reacting with a secondary alkyl halide like 2-bromopropane, it can abstract a proton from a beta-carbon, leading to the formation of propene gas and regenerating the starting phenol. This E2 pathway competes directly with the desired SN2 reaction.[10][12]

      • Minimization Strategy:

        • Temperature Control: E2 reactions have a higher activation energy than SN2 reactions and are thus more favored at higher temperatures.[2] Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 60-80°C) and monitor progress carefully.[7][13]

        • Choice of Base: While a strong base is needed, an excessively strong or bulky base can favor elimination.[3] For this synthesis, K₂CO₃ is often a good compromise, being strong enough to deprotonate the phenol without aggressively promoting elimination.[7]

    • C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring (ortho or para positions).[2][6] While O-alkylation is generally favored, some C-alkylation can occur, leading to isomeric impurities.

      • Minimization Strategy: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or DMSO typically favor the desired O-alkylation.[5]

Below is a diagram illustrating the competition between the desired SN2 pathway and the E2 side reaction.

G cluster_reactants Reactants cluster_products Reaction Pathways Phenoxide Methyl 4-phenoxide-3-methoxybenzoate (Nucleophile/Base) SN2_Product Methyl 4-isopropoxy-3-methoxybenzoate (Desired Ether Product) Phenoxide->SN2_Product SN2 Attack (Favored by lower temp, polar aprotic solvent) E2_Product Propene + Methyl 4-hydroxy-3-methoxybenzoate (Elimination Byproducts) Phenoxide->E2_Product E2 Elimination (Favored by higher temp) AlkylHalide 2-Bromopropane (Secondary Alkyl Halide)

Caption: Competing SN2 and E2 pathways.

Frequently Asked Questions (FAQs) for Optimization

  • Question: What is the optimal combination of base, solvent, and alkyl halide?

  • Answer: While the "best" combination can depend on lab-specific factors, a highly effective and widely cited system for analogous reactions is Potassium Carbonate (K₂CO₃) as the base, N,N-Dimethylformamide (DMF) as the solvent, and 2-bromopropane as the alkylating agent. [7][13] This combination offers a good balance of reactivity and selectivity.

ParameterRecommendedRationaleAlternatives
Base Potassium Carbonate (K₂CO₃)Sufficiently basic to deprotonate the phenol; minimizes E2 elimination compared to stronger bases. Easy to handle.[6][7]Sodium Hydride (NaH), Potassium Hydroxide (KOH).[5][6]
Solvent N,N-Dimethylformamide (DMF)Polar aprotic; excellent at solvating cations to accelerate the SN2 reaction.[2][5]Acetonitrile, Acetone.[2][14]
Alkyl Halide 2-BromopropaneGood compromise between reactivity and cost.2-Iodopropane (more reactive, allows lower temp), 2-Chloropropane (less reactive, requires higher temp).[1]
Temperature 60-80 °CProvides a reasonable reaction rate without excessively favoring the E2 side reaction.[7][13]Room temperature (very slow) to reflux (may increase side products).
  • Question: Can I use a phase-transfer catalyst (PTC) for this reaction?

  • Answer: Yes, using a phase-transfer catalyst is an excellent strategy for optimization. A PTC, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, facilitates the transfer of the phenoxide from an aqueous or solid phase into an organic phase where the alkyl halide resides.[2][15] This can lead to milder reaction conditions, potentially lower temperatures, faster reaction times, and may even eliminate the need for strictly anhydrous solvents.[8][9]

Optimized Experimental Protocol

This protocol is based on established procedures for similar phenolic etherifications.[7][13]

Materials:

  • Methyl 4-hydroxy-3-methoxybenzoate (1.0 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • 2-Bromopropane (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-hydroxy-3-methoxybenzoate (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of starting material).

  • Reagent Addition: Add 2-bromopropane (1.5 eq) to the suspension.

  • Reaction: Heat the mixture to 70 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing cold deionized water (approx. 10 times the volume of DMF). This will precipitate the crude product.

  • Filtration/Extraction: If a solid precipitates, it can be collected by vacuum filtration and washed with cold water. Alternatively, the aqueous mixture can be transferred to a separatory funnel and extracted three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash them twice with water, then once with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel. The pure product is a low-melting solid (m.p. 36-38 °C).[16]

The following diagram outlines the general experimental workflow.

G start Combine Reactants (Methyl Vanillate, K₂CO₃, 2-Bromopropane) in DMF heat Heat Reaction (e.g., 70°C, 3-6h) start->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Aqueous Work-up (Quench with H₂O) monitor->workup Complete extract Extract with Ethyl Acetate workup->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify (Recrystallization or Column Chromatography) dry->purify product Pure Methyl 4-isopropoxy- 3-methoxybenzoate purify->product

Caption: General experimental workflow for the synthesis.

Analytical Characterization

To ensure the success of your synthesis, proper analytical monitoring and characterization are essential.

  • Thin Layer Chromatography (TLC): Use TLC to monitor the disappearance of the starting material (Methyl 4-hydroxy-3-methoxybenzoate), which is more polar than the product due to its free hydroxyl group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of the final product and quantifying any impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid) is typically effective.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation of the final product. Key signals to look for in the ¹H NMR spectrum include the appearance of a septet and a doublet corresponding to the isopropyl group, alongside the disappearance of the phenolic -OH peak.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the product (224.25 g/mol ).[16]

By understanding the reaction mechanism, anticipating potential side reactions, and carefully controlling reaction parameters, the synthesis of Methyl 4-isopropoxy-3-methoxybenzoate can be a reliable and high-yielding process.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. [Link]

  • Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 57(11), 825. [Link]

  • ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • JETIR. (2022). Contribution of phase transfer catalyst to green chemistry: A review. Journal of Emerging Technologies and Innovative Research. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2015). The Intramolecular Williamson Ether Synthesis. [Link]

  • Quora. Why can't the Williamson synthesis be used to prepare diphenyl ether?[Link]

  • Google Patents.
  • CDC Stacks. Supporting Information. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • MDPI. (2011). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 16(7), 5495-5503. [Link]

  • University of Wisconsin-Platteville. The Williamson Ether Synthesis. [Link]

  • SIELC Technologies. (2018). Methyl 4-methoxybenzoate. [Link]

  • Chem-Station. (2014). Williamson Ether Synthesis. [Link]

  • Taylor & Francis. Williamson ether synthesis – Knowledge and References. [Link]

  • MDPI. (2011). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 16(12), 10244-10253. [Link]

  • Arkivoc. (2004). Unexpected course of a Williamson ether synthesis. [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

  • Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Cheméo. Methyl 4-methoxy-3-methylbenzoate. [Link]

  • NIH. (2013). Methyl 4-(3-chloropropoxy)-3-methoxybenzoate. Acta Crystallographica Section E, 69(Pt 10), o1551. [Link]

  • FooDB. Showing Compound methyl 4-hydroxy-3-methoxybenzoate (FDB029771). [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-isopropoxy-3-methoxybenzoate

Welcome to our dedicated technical support guide for the synthesis of Methyl 4-isopropoxy-3-methoxybenzoate. This resource is designed for researchers and drug development professionals who are utilizing this important i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of Methyl 4-isopropoxy-3-methoxybenzoate. This resource is designed for researchers and drug development professionals who are utilizing this important intermediate. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction dynamics, enabling you to proactively avoid common pitfalls and troubleshoot effectively when challenges arise.

The standard synthesis route involves the O-alkylation of methyl vanillate with an isopropylating agent, a classic example of the Williamson ether synthesis.[1][2] While straightforward in principle, the use of a secondary alkyl halide (isopropyl) and the presence of multiple reactive sites on the phenoxide intermediate introduce specific challenges. This guide is structured as a series of practical questions and in-depth answers to address the most frequent side reactions and yield-limiting issues.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might observe during or after your reaction. We diagnose the likely cause and provide actionable solutions grounded in chemical principles.

Question 1: My yield is significantly lower than expected, and I notice pressure buildup in the reaction vessel. What is the likely cause?

Answer: Competing E2 Elimination Reaction

This is the most common side reaction in this specific synthesis. You are observing the formation of propene gas, a result of an E2 (bimolecular elimination) pathway that competes directly with your desired SN2 (bimolecular nucleophilic substitution) reaction.[3]

The Causality: The Williamson ether synthesis relies on a nucleophilic attack by the phenoxide ion on the alkyl halide.[1][4] However, the phenoxide is also a strong base. When it encounters a secondary alkyl halide like 2-bromopropane or 2-iodopropane, it can abstract a proton from a beta-carbon instead of attacking the electrophilic carbon. This is particularly problematic because secondary halides are sterically hindered enough to slow the SN2 reaction, giving the E2 pathway a competitive advantage.[3][4]

Solutions:

  • Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions.[3] By lowering the temperature (e.g., running the reaction at 40-50 °C instead of refluxing at >80 °C), you can disproportionately slow the rate of the E2 reaction, favoring the desired SN2 pathway.

  • Choose a Better Leaving Group: While more expensive, using 2-iodopropane over 2-bromopropane can increase the rate of the SN2 reaction, as iodide is a better leaving group than bromide. This can help the substitution pathway outcompete elimination.

  • Use a Milder Base: While a strong base is needed to deprotonate the phenol, an excessively strong base or high concentration can favor elimination. Using potassium carbonate (K₂CO₃) is often sufficient and is less basic than sodium hydride (NaH) or sodium hydroxide (NaOH), thereby reducing the rate of E2 elimination.[2][3]

Question 2: My NMR analysis shows an unwanted isomer with the isopropyl group attached directly to the aromatic ring. What is this byproduct and how can I prevent it?

Answer: Competing C-Alkylation

You are observing the product of C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (O-alkylation, desired) and the carbon atoms of the aromatic ring, particularly the ortho position (C-alkylation, undesired).[3][5]

The Causality: The regioselectivity of the reaction is heavily influenced by the reaction conditions, especially the solvent.[5][6]

  • O-Alkylation (Kinetic Product): This pathway is generally faster and is favored in polar aprotic solvents like DMF or DMSO. These solvents solvate the cation (e.g., K⁺ or Na⁺) but leave the phenoxide oxygen relatively free and highly nucleophilic.[5]

  • C-Alkylation (Thermodynamic Product): This pathway can become significant in protic solvents like water or ethanol. These solvents form strong hydrogen bonds with the phenoxide oxygen, effectively "shielding" it and making it less available for reaction.[5] This steric hindrance encourages the alkylating agent to react with the electron-rich carbon of the aromatic ring instead.

Solutions:

  • Strict Solvent Selection: The most effective way to prevent C-alkylation is to use a polar aprotic solvent. We strongly recommend using anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[5]

  • Ensure Anhydrous Conditions: Water is a protic solvent. Any moisture in your reaction will promote C-alkylation. Ensure your starting materials, solvent, and glassware are thoroughly dried.

Question 3: After my aqueous workup, the main isolated product is not my target ester but a carboxylic acid (4-isopropoxy-3-methoxybenzoic acid). What went wrong?

Answer: Saponification (Ester Hydrolysis)

The basic conditions required to deprotonate the phenolic hydroxyl group have also hydrolyzed your methyl ester to a carboxylate salt.[7][8] During the acidic workup, this salt is protonated to form the corresponding carboxylic acid.[9][10]

The Causality: Ester hydrolysis under basic conditions (saponification) is a classic organic reaction where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.[7] While you are using a base to form the phenoxide for the ether synthesis, this same base can initiate the undesired hydrolysis of the ester functional group. This is more likely to occur at elevated temperatures and with stronger bases like NaOH or NaH.[8][9]

Solutions:

  • Use a Weaker, Non-Nucleophilic Base: The best way to avoid saponification is to use a base that is strong enough to deprotonate the phenol (pKa ~10) but not so strong or nucleophilic that it readily attacks the ester. Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) are excellent choices as they are sufficiently basic but have low solubility and are less nucleophilic than hydroxides.[2][11]

  • Control Reaction Time and Temperature: Prolonged reaction times or excessive heat increase the likelihood of ester hydrolysis. Monitor the reaction by TLC and stop it as soon as the starting methyl vanillate is consumed.

  • Careful Workup: If some hydrolysis is unavoidable, the resulting carboxylic acid can often be separated from the desired ester product by column chromatography.

Proactive Optimization & FAQs

Q: Which base and solvent combination provides the highest yield of the desired O-alkylated product?

A: Based on extensive studies of Williamson ether synthesis, a combination of potassium carbonate (K₂CO₃) as the base and anhydrous DMF as the solvent is highly recommended.[2][5] This combination effectively promotes O-alkylation while minimizing the side reactions of E2 elimination and ester hydrolysis.

ParameterRecommendedRationale
Base K₂CO₃ or Cs₂CO₃ (1.5-2.0 equiv.)Sufficiently basic to deprotonate the phenol but minimizes E2 elimination and saponification.[2][11]
Solvent Anhydrous DMF or DMSOPolar aprotic; promotes SN2 over E2 and O-alkylation over C-alkylation.[5]
Alkylating Agent 2-Iodopropane (1.2-1.5 equiv.)Iodide is an excellent leaving group, maximizing the SN2 rate.[12]
Temperature 50-60 °CA balance that allows for a reasonable reaction rate without significantly promoting E2 elimination.[3]

Q: Can I use sodium hydride (NaH)?

A: While NaH is a powerful and non-nucleophilic base that effectively deprotonates the phenol, its high basicity can aggressively promote the E2 elimination side reaction with a secondary halide.[3][4] It should be used with caution, likely at lower temperatures (0 °C to room temp), but K₂CO₃ is generally a safer and more reliable choice for this specific transformation.

Visualizing the Reaction Pathways

The following diagrams illustrate the key reaction pathways and the logic for troubleshooting.

Side_Reactions Start Methyl Vanillate + 2-Iodopropane Phenoxide Phenoxide Intermediate Start->Phenoxide  Base (K₂CO₃) SN2_Product Methyl 4-isopropoxy-3-methoxybenzoate (Desired Product) Phenoxide->SN2_Product  SN2 Pathway (Favored by low temp, aprotic solvent) E2_Product Propene + Methyl Vanillate (Elimination Byproduct) Phenoxide->E2_Product  E2 Pathway (Favored by high temp, strong base) C_Product C-Alkylated Isomer (Side Product) Phenoxide->C_Product  C-Alkylation (Favored by protic solvent) Troubleshooting_Flowchart Start Low Yield or Impure Product? CheckGas Gas Evolution / Pressure Buildup? Start->CheckGas Start Here CheckNMR Isomeric Byproduct in NMR? CheckGas->CheckNMR No E2 Diagnosis: E2 Elimination CheckGas->E2 Yes CheckAcid Product is a Carboxylic Acid? CheckNMR->CheckAcid No C_Alk Diagnosis: C-Alkylation CheckNMR->C_Alk Yes Sapon Diagnosis: Saponification CheckAcid->Sapon Yes Sol_E2 Solution: - Lower Temperature - Use K₂CO₃ instead of NaH E2->Sol_E2 Sol_C_Alk Solution: - Use Anhydrous DMF - Avoid Protic Solvents C_Alk->Sol_C_Alk Sol_Sapon Solution: - Use K₂CO₃ - Reduce Heat/Time Sapon->Sol_Sapon

Caption: A logical troubleshooting flowchart.

Recommended Experimental Protocol

This protocol incorporates the best practices discussed above to maximize the yield of Methyl 4-isopropoxy-3-methoxybenzoate while minimizing side reactions.

Materials:

  • Methyl 4-hydroxy-3-methoxybenzoate (Methyl vanillate) (1.0 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)

  • 2-Iodopropane (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add methyl vanillate (1.0 equiv) and anhydrous DMF (approx. 5-10 mL per gram of methyl vanillate).

  • Add finely powdered anhydrous potassium carbonate (2.0 equiv) to the solution.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-iodopropane (1.5 equiv) dropwise to the reaction mixture.

  • Heat the reaction mixture to 55 °C and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting methyl vanillate spot is no longer visible (typically 4-8 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing cold water (3x the volume of DMF).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and then with brine solution (1x) to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil/solid by flash column chromatography (using a hexane/ethyl acetate gradient) to yield pure Methyl 4-isopropoxy-3-methoxybenzoate.

References

  • Vertex AI Search. The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. Accessed January 17, 2026.
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  • Francis Academic Press.
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  • Ashenhurst, J. Cleavage Of Ethers With Acid. Master Organic Chemistry. Published November 19, 2014. Accessed January 17, 2026.
  • Google Patents.
  • Richard, J. P., et al. "Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation." Journal of the American Chemical Society. 2003. Accessed January 17, 2026.
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  • ResearchGate. Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. Accessed January 17, 2026.
  • ECHEMI. Buy METHYL 4-ISOPROPOXY-3-METHOXYBENZOATE Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD. Accessed January 17, 2026.
  • YouTube. Hydrolysis of Methyl Benzoate - Lab Demo. Accessed January 17, 2026.
  • TargetMol.
  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. Accessed January 17, 2026.
  • Royal Society of Chemistry. Hydrolysis and saponification of methyl benzoates. Green Chemistry. 2005. Accessed January 17, 2026.
  • Wikipedia. Ether cleavage. Accessed January 17, 2026.
  • CORE. PROCESS FOR THE PREPARATION OF VANILLIN FROM A MIXED m-CRESOL/p-CRESOL STREAM. Accessed January 17, 2026.
  • Guidechem. 4-ISOPROPOXY-3-METHOXY-BENZOIC ACID 3535-33-9 wiki. Accessed January 17, 2026.
  • PharmaXChange.info. Phenolates- O-alkylation and C-alkylation. Published April 9, 2011. Accessed January 17, 2026.
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Sources

Optimization

Technical Support Center: Purification of Methyl 4-isopropoxy-3-methoxybenzoate

Welcome to the technical support center for the purification of Methyl 4-isopropoxy-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 4-isopropoxy-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.

Introduction

Methyl 4-isopropoxy-3-methoxybenzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide addresses the common challenges encountered during its purification, drawing from established chemical principles and field-proven insights.

The primary synthetic route to Methyl 4-isopropoxy-3-methoxybenzoate is the Williamson ether synthesis, starting from methyl vanillate and an isopropyl halide. This reaction, while generally efficient, can lead to specific impurities that complicate purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying Methyl 4-isopropoxy-3-methoxybenzoate?

A1: The impurity profile is largely dictated by the synthetic route. For a Williamson ether synthesis from methyl vanillate, you should anticipate:

  • Unreacted Methyl Vanillate: Incomplete reaction is a common source of this starting material impurity.

  • Isopropyl Alcohol: If isopropyl halides are used, elimination reactions can produce propene, which may be hydrated to form isopropyl alcohol under certain workup conditions. More directly, it can be a byproduct of the alkoxide formation if isopropanol is used as the solvent.

  • Byproducts of C-alkylation: While O-alkylation is favored, minor amounts of C-alkylation on the aromatic ring of methyl vanillate can occur.

  • Solvent Residues: Depending on the reaction and purification solvents used (e.g., DMF, acetone, ethyl acetate, hexanes), residual amounts may remain in the final product.

  • Inorganic Salts: Salts like potassium carbonate or sodium carbonate, if used as a base, may persist if the aqueous workup is not thorough.

Q2: My purified product is an oil, but the literature reports it as a solid. What could be the issue?

A2: Methyl 4-isopropoxy-3-methoxybenzoate has a relatively low melting point, reported to be in the range of 36-38°C[1]. The presence of impurities can further depress the melting point, causing it to appear as an oil or a waxy solid at room temperature. Inadequate drying to remove residual solvents is another common cause.

Q3: What analytical techniques are recommended for assessing the purity of Methyl 4-isopropoxy-3-methoxybenzoate?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard[2][3].

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for detecting and quantifying minor impurities. A reverse-phase method is typically suitable for this type of compound[2][4][5].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity[6].

Troubleshooting Guides

This section provides detailed troubleshooting for the two primary purification techniques for Methyl 4-isopropoxy-3-methoxybenzoate: recrystallization and flash column chromatography.

Guide 1: Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying this compound, especially on a larger scale.

Problem 1: The compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. Given the low melting point of the target compound, this is a common challenge. The presence of impurities can also contribute to this phenomenon.

  • Solutions:

    • Lower the initial temperature: Instead of bringing the solvent to a rolling boil, try dissolving the compound at a temperature just below its melting point.

    • Use a solvent pair: Dissolve the compound in a minimal amount of a good solvent (e.g., ethanol, ethyl acetate) at a warm temperature. Then, slowly add a poor solvent (e.g., water, hexanes) dropwise until the solution becomes slightly turbid. Reheat gently to clarify and then allow to cool slowly[7][8].

    • Slow cooling: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. Rapid cooling can shock the solution and promote oiling.

Problem 2: No crystals form upon cooling.

  • Causality: This is typically due to using an excessive amount of solvent, resulting in a solution that is not supersaturated upon cooling.

  • Solutions:

    • Reduce solvent volume: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.

    • Induce crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of pure Methyl 4-isopropoxy-3-methoxybenzoate to the cooled solution to initiate crystallization.

Problem 3: The yield is very low.

  • Causality: A low yield can result from using too much solvent, leading to significant product loss in the mother liquor. It can also be due to premature crystallization during a hot filtration step.

  • Solutions:

    • Minimize solvent usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cool the filtrate: After filtration, cool the mother liquor in an ice bath to maximize the recovery of the dissolved product.

    • Preheat filtration apparatus: If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are preheated to prevent the product from crystallizing on the filter paper.

Parameter Recommended Solvent Systems for Recrystallization Rationale
Single Solvent Isopropanol, EthanolThe target compound is an ether and an ester, making alcohols good candidate solvents.
Solvent Pair Ethyl acetate/Hexanes, Methanol/Water, Acetone/WaterThese pairs provide a good polarity gradient to control solubility and induce crystallization[7].

Experimental Protocol: Recrystallization of Methyl 4-isopropoxy-3-methoxybenzoate

  • Dissolution: In an Erlenmeyer flask, dissolve the crude Methyl 4-isopropoxy-3-methoxybenzoate in a minimal amount of a suitable solvent (e.g., isopropanol) by gently warming on a hot plate.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Guide 2: Troubleshooting Flash Column Chromatography

Flash column chromatography is a versatile technique for separating the target compound from impurities with different polarities[4][9].

Problem 1: Poor separation of the product from unreacted methyl vanillate.

  • Causality: Methyl vanillate is more polar than the target compound due to its free hydroxyl group. If the solvent system is too polar, both compounds will elute quickly with little separation.

  • Solutions:

    • Optimize the solvent system: Use a less polar eluent. A good starting point for this separation is a mixture of ethyl acetate and hexanes. The optimal ratio should be determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.3 for the target compound[10].

    • Use a gradient elution: Start with a less polar solvent mixture and gradually increase the polarity. This will help to first elute the less polar product and then wash out the more polar methyl vanillate.

Problem 2: The compound is not eluting from the column.

  • Causality: The solvent system is not polar enough to move the compound through the silica gel.

  • Solutions:

    • Increase solvent polarity: Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexanes/ethyl acetate mixture).

    • Check for compound stability: In rare cases, the compound might be degrading on the acidic silica gel. This can be tested by spotting the compound on a TLC plate and letting it sit for an hour before eluting to see if any new spots appear.

Problem 3: The column runs dry or cracks.

  • Causality: This is usually due to improper packing or allowing the solvent level to drop below the top of the silica gel.

  • Solutions:

    • Proper packing: Ensure the silica gel is packed as a uniform slurry to avoid air bubbles.

    • Maintain solvent level: Always keep the solvent level above the silica gel bed. Never let the column run dry.

Parameter Recommended Solvent Systems for Flash Chromatography Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography of moderately polar compounds.
Mobile Phase Ethyl Acetate/Hexanes (e.g., 10-30% EtOAc in Hexanes)Provides good separation for compounds of this polarity range[10].
Alternative Mobile Phase Dichloromethane/Methanol (e.g., 1-5% MeOH in DCM)Useful for more polar impurities, but be aware that methanol concentrations above 10% can dissolve silica gel[10].

Experimental Protocol: Flash Column Chromatography Purification

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualization of Purification Workflows

Diagram 1: Recrystallization Workflow

G crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter Insoluble Impurities Present cool Slow Cooling to Room Temperature dissolve->cool No Insoluble Impurities hot_filter->cool ice_bath Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystals dry->pure G pack Pack Column with Silica Gel Slurry load Load Crude Product pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Sources

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of Methyl 4-isopropoxy-3-methoxybenzoate Synthesis

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of Methyl 4-isopropoxy-3-methoxybenzoate. This guide is designed for researchers, chemists, and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 4-isopropoxy-3-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet nuanced chemical transformation. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your synthetic outcomes.

Overview of the Synthesis

Methyl 4-isopropoxy-3-methoxybenzoate is typically synthesized via the Williamson ether synthesis. This reaction involves the O-alkylation of the phenolic hydroxyl group of methyl 4-hydroxy-3-methoxybenzoate (commonly known as methyl vanillate) with an isopropylating agent. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where a base is used to deprotonate the phenol, forming a more potent nucleophile (a phenoxide) that then attacks the electrophilic carbon of the isopropylating agent.[1][2]

Core Reaction Pathway

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products MV Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate) Product Methyl 4-isopropoxy-3-methoxybenzoate MV:e->Product:w Solvent (e.g., DMF) Heat (Δ) IPX Isopropyl Halide (e.g., 2-bromopropane) Base Base (e.g., K₂CO₃) Salt Salt Byproduct (e.g., KBr)

Caption: General schematic of the Williamson ether synthesis for Methyl 4-isopropoxy-3-methoxybenzoate.

Key Reagent Roles
ReagentRole & FunctionCommon Examples
Substrate The starting phenol that provides the oxygen for the ether linkage.Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate)[3]
Base Deprotonates the phenolic -OH group to form a nucleophilic phenoxide ion.Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), Cesium Carbonate (Cs₂CO₃)
Alkylating Agent Provides the isopropyl group that is attacked by the phenoxide. Must have a good leaving group.2-bromopropane, 2-iodopropane, Isopropyl tosylate
Solvent Solubilizes reactants and influences reaction rate. Polar aprotic solvents are preferred.N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Dimethyl sulfoxide (DMSO)[4]

Troubleshooting Guide & Diagnostics

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<60%). What are the most likely causes?

A1: Low yield is a frequent issue stemming from a few core problems. The primary competitor to the desired SN2 reaction is an E2 (bimolecular elimination) side reaction, which is particularly problematic when using secondary alkyl halides like 2-bromopropane.[5]

Causality Checklist:

  • Incomplete Deprotonation: The phenolic proton (pKa ~10) must be fully removed to generate the active nucleophile. If the base is too weak or insufficient, the concentration of the reactive phenoxide will be low, slowing the reaction.

  • Dominant Elimination (E2) Side Reaction: The alkoxide base can act as a base towards the alkyl halide, abstracting a proton and causing the halide to eliminate, forming propene gas. This is a major pathway for yield loss.[4]

  • Poor Leaving Group: The rate of the SN2 reaction is dependent on the quality of the leaving group on the isopropylating agent. The general trend for halides is I > Br > Cl.[1]

  • Suboptimal Temperature: While heat can increase the rate of the SN2 reaction, it disproportionately accelerates the competing E2 elimination reaction. Finding the optimal temperature is critical.

  • Moisture in Reaction: Water can protonate the phenoxide, quenching the nucleophile, and can also react with highly reactive bases like NaH.

Troubleshooting Workflow:

Troubleshooting_Workflow start Low Yield Observed check_sm Q: Is starting material (SM) consumed? (Check by TLC/LCMS) start->check_sm sm_present SM is present check_sm->sm_present Yes sm_consumed SM is consumed check_sm->sm_consumed No increase_equivalents Action: 1. Increase base (1.5-2.0 eq). 2. Increase alkylating agent (1.2-1.5 eq). 3. Ensure anhydrous conditions. sm_present->increase_equivalents increase_time_temp Action: 1. Increase reaction time. 2. Cautiously increase temperature (e.g., from 60°C to 70°C). sm_present->increase_time_temp side_products Q: Are side products dominant? sm_consumed->side_products optimize_conditions Action: 1. Lower reaction temperature. 2. Use a less-hindered, milder base (e.g., K₂CO₃ vs. t-BuOK). 3. Switch to a better leaving group (Br -> I). side_products->optimize_conditions Yes workup_issue Potential workup/purification loss. Review extraction and chromatography. side_products->workup_issue No

Caption: A logical workflow for diagnosing and addressing low reaction yields.

Q2: My analysis shows a significant amount of unreacted methyl vanillate. How can I drive the reaction to completion?

A2: The persistence of starting material is a clear sign of an incomplete reaction. This is typically an issue of either stoichiometry or reaction kinetics.

  • Base Stoichiometry: Ensure you are using a sufficient excess of base. For potassium carbonate, which is a moderately strong base, using 1.5 to 2.5 equivalents is common. This ensures the equilibrium is shifted towards the formation of the phenoxide.

  • Alkylating Agent Stoichiometry: A slight excess of the isopropylating agent (e.g., 1.2 to 1.5 equivalents) is recommended to ensure all the generated phenoxide can react. However, a large excess should be avoided as it can promote side reactions and complicate purification.

  • Reaction Time & Temperature: Williamson ether syntheses with secondary halides can be sluggish. If the reaction stalls at a lower temperature (e.g., 60-70 °C), extending the reaction time (e.g., from 4 hours to 12-24 hours) is often more effective than aggressively increasing the temperature. Monitor the reaction's progress every few hours using TLC or HPLC.[6]

Q3: My TLC/HPLC analysis shows multiple spots, suggesting side products. What are they and how can I minimize them?

A3: Besides unreacted starting material, the most common byproduct is generated from the E2 elimination of your isopropyl halide. You may also encounter products from ester hydrolysis if conditions are not carefully controlled.

Common Side Reactions:

Side_Reactions cluster_paths phenoxide Phenoxide Nucleophile (from Methyl Vanillate + Base) sn2_product {Desired Product | Methyl 4-isopropoxy-3-methoxybenzoate} phenoxide->sn2_product Sₙ2 Attack (Favored by polar aprotic solvent) e2_product {Side Product | Propene} phenoxide->e2_product E2 Elimination (Acts as a base, favored by high temp) ipx 2-Bromopropane (Alkylating Agent)

Caption: Competing SN2 (desired) and E2 (undesired) pathways in the synthesis.

Minimization Strategies:

  • Control Temperature: Keep the reaction temperature at the minimum required for a reasonable reaction rate. For a K₂CO₃/DMF system, this is often in the 60-80 °C range.

  • Choice of Base: Use a milder, less sterically hindered base. Potassium carbonate is often a good choice as it is strong enough to deprotonate the phenol but not so aggressive that it overwhelmingly favors elimination.[6][7]

  • Prevent Ester Hydrolysis: Avoid using strong aqueous bases like NaOH or KOH if possible, as they can saponify (hydrolyze) the methyl ester group to a carboxylate, especially at elevated temperatures. If an aqueous workup is necessary, use a mild base like saturated sodium bicarbonate solution and avoid prolonged heating.

Q4: What is the optimal combination of base and solvent for this synthesis?

A4: The ideal combination promotes the SN2 reaction while suppressing E2. There is no single "best" system, but certain pairings are known to be effective.

SystemAdvantagesDisadvantages
K₂CO₃ in DMF Very common, reliable, and cost-effective. DMF is excellent at solvating cations, leaving a "naked" and reactive anion.[6][7]DMF can be difficult to remove completely and has a high boiling point.
NaH in THF NaH is a very strong, non-nucleophilic base that ensures complete and irreversible deprotonation.NaH is pyrophoric and requires careful handling under an inert atmosphere. THF has a lower boiling point, limiting reaction temperature.
Cs₂CO₃ in MeCN Cesium carbonate is highly effective due to the "cesium effect," which enhances the nucleophilicity of the phenoxide.Cesium carbonate is significantly more expensive than other bases.

For routine, scalable synthesis, the K₂CO₃ in DMF system is often the most practical and balanced choice.

Q5: During workup, I'm struggling with product isolation. Any tips?

A5: A clean workup is essential for a good final yield. The primary goal is to remove the solvent, excess reagents, and salt byproducts.

  • Quenching: After cooling the reaction, it is often poured into a large volume of water or ice-water.[6] This precipitates the organic product and dissolves the inorganic salts (e.g., KBr, excess K₂CO₃).

  • Extraction: Extract the aqueous mixture with a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Perform multiple extractions (e.g., 3x) to ensure complete recovery of the product.[8]

  • Washing: Combine the organic layers and wash with water to remove residual DMF, then with a saturated brine solution to aid in drying.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product, which may be an oil or a low-melting solid[9], often requires purification. Flash column chromatography on silica gel is the most common method.[8][10] A typical eluent system would be a mixture of hexane and ethyl acetate. Recrystallization can be an alternative if a suitable solvent system is found and the crude product is sufficiently pure.

Frequently Asked Questions (FAQs)

  • What is the best isopropylating agent to use?

    • 2-iodopropane is more reactive than 2-bromopropane due to iodide being a better leaving group, potentially allowing for lower reaction temperatures or shorter times. However, it is more expensive and can be less stable. 2-bromopropane is a cost-effective and reliable choice for most applications.

  • How can I effectively monitor the progress of my reaction?

    • Thin-Layer Chromatography (TLC) is the quickest method. Use a mobile phase that gives good separation between your starting material (more polar) and your product (less polar). A 4:1 Hexane:Ethyl Acetate system is a good starting point. Staining with potassium permanganate can help visualize spots if they are not UV-active. For more precise, quantitative monitoring, HPLC or GC-MS are ideal.[11][12]

  • What are the key safety precautions for this synthesis?

    • Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Alkylating agents are potentially harmful and should be handled with care. Solvents like DMF have specific health risks; consult the Safety Data Sheet (SDS) before use. If using sodium hydride, ensure it is handled under an inert atmosphere (e.g., nitrogen or argon) and away from water.

Detailed Experimental Protocols

Protocol 1: Synthesis using K₂CO₃ and 2-Bromopropane in DMF
  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-hydroxy-3-methoxybenzoate (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the starting material.

  • Begin stirring the suspension. Add 2-bromopropane (1.3 eq) to the flask.

  • Heat the reaction mixture to 70 °C using an oil bath.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).

  • Once complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing cold water (approximately 10x the volume of DMF used). A precipitate may form.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash twice with water, followed by one wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc in hexane and gradually increasing to 20%).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Methyl 4-isopropoxy-3-methoxybenzoate.

References

  • ResearchGate. (n.d.). Demethylation of vanillic acid by recombinant LigM in a one-pot cofactor regeneration system | Request PDF. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Vanillate. PubChem. Retrieved January 17, 2026, from [Link]

  • Lai, J., et al. (n.d.). Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks. Retrieved January 17, 2026, from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • SIELC Technologies. (2018, May 16). Methyl 4-methoxybenzoate. Retrieved January 17, 2026, from [Link]

  • SK. (2014, April 13). Williamson Ether Synthesis. Chem-Station Int. Ed. Retrieved January 17, 2026, from [Link]

  • (n.d.). III Analytical Methods. Retrieved January 17, 2026, from [Link]

  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Demethylation of vanillin in various MIM-Ils. Retrieved January 17, 2026, from [Link]

  • Li, M. D., Zheng, Y. G., & Ji, M. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673–678. [Link]

  • Wang, L., et al. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(12), 14606-14613. [Link]

  • (n.d.). Unexpected course of a Williamson ether synthesis. Arkivoc. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved January 17, 2026, from [Link]

  • Human Metabolome Database. (2018, April 9). Showing metabocard for Methyl vanillate (HMDB0240266). Retrieved January 17, 2026, from [Link]

  • Li, H. Y., & Zhang, Y. (2012). Methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o1562. [Link]

  • (n.d.). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. Retrieved January 17, 2026, from [Link]

Sources

Optimization

Troubleshooting guide for the alkylation of 3-methoxy-4-hydroxybenzoates

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the alkylation of 3-methoxy-4-hydroxybenzoates (esters of vanillic acid). This guide is designed for researchers, medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the alkylation of 3-methoxy-4-hydroxybenzoates (esters of vanillic acid). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical reaction, a specialized form of the Williamson Ether Synthesis. The unique electronic and structural features of this substrate—namely the electron-withdrawing ester group and the potential for competing reactions—present specific challenges. This document provides in-depth, causality-driven answers to common issues encountered during this synthesis.

Troubleshooting FAQs: From Low Conversion to By-Product Formation

This section addresses the most frequent challenges in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes?

Answer: Low or no conversion in a Williamson Ether Synthesis typically points to one of three areas: inefficient deprotonation of the phenol, an unreactive alkylating agent, or suboptimal reaction conditions.

The hydroxyl group of a 3-methoxy-4-hydroxybenzoate is phenolic, making it significantly more acidic than an aliphatic alcohol. However, the presence of the electron-withdrawing benzoate group further increases its acidity, influencing the choice of base.

Causality & Solutions:

  • Inadequate Base Strength: While strong bases like sodium hydride (NaH) are effective, they are not always necessary for phenols[1]. Weaker bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often sufficient and present fewer side-reaction risks, particularly ester hydrolysis[2]. If using a weaker base, ensure the reaction is sufficiently heated to drive the deprotonation equilibrium forward. A complete absence of reaction often suggests the chosen base is too weak to deprotonate the phenol under the applied conditions[3].

  • Poor Base Solubility: In solid-liquid systems (e.g., K₂CO₃ in acetone or acetonitrile), the reaction rate can be limited by the base's surface area and solubility. Finely grinding the carbonate base before addition can significantly improve performance.

  • Inactive Alkylating Agent: Alkyl halides degrade over time. Ensure your reagent is fresh or has been properly stored. The reactivity order for halides is I > Br > Cl >> F[4]. Alkyl sulfonates (tosylates, mesylates) are also excellent electrophiles for this reaction[4].

  • Insufficient Temperature: While higher temperatures can promote side reactions, the SN2 reaction has an activation energy barrier that must be overcome. If you observe no reaction at room temperature, gradually increasing the heat (e.g., to the reflux temperature of your solvent) is a logical next step.

Q2: I'm observing a significant amount of an alkene by-product. How can I minimize this?

Answer: The formation of an alkene is the hallmark of a competing E2 elimination reaction. This occurs when the phenoxide, which is a strong nucleophile, also acts as a base, abstracting a proton from the alkyl halide. This pathway is highly dependent on the structure of the alkylating agent[1].

The Williamson Ether Synthesis proceeds via an SN2 mechanism, which involves a backside attack on the electrophilic carbon.

Causality & Solutions:

  • Structure of the Alkyl Halide: This is the single most important factor. The SN2 reaction is highly sensitive to steric hindrance[1].

    • Methyl and Primary Halides: Give the best results and predominantly lead to the desired ether[4].

    • Secondary Halides: Are prone to elimination and will often yield a mixture of ether (SN2) and alkene (E2) products[1].

    • Tertiary Halides: Will almost exclusively give the elimination product and are unsuitable for this reaction[1].

  • Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Therefore, running the reaction at the lowest temperature that still allows for a reasonable SN2 rate will favor the desired ether product[1].

  • Base/Solvent System: While the phenoxide is the primary base in the E2 side reaction, using a bulky, non-nucleophilic base for the initial deprotonation (if performed as a separate step) can sometimes be beneficial, though this is less common for phenol alkylations. Polar aprotic solvents are generally preferred as they enhance the nucleophilicity of the phenoxide, favoring the SN2 pathway[1].

Alkyl Halide TypePrimary ReactionCommon By-productRecommendation
Methyl (e.g., CH₃I) SN2 (Substitution)NoneExcellent
Primary (e.g., CH₃CH₂Br) SN2 (Substitution)Minimal AlkeneVery Good
Secondary (e.g., (CH₃)₂CHBr) SN2 / E2 MixtureSignificant AlkeneUse with Caution / Avoid
Tertiary (e.g., (CH₃)₃CBr) E2 (Elimination)Alkene (Major)Do Not Use
Q3: My product analysis shows a mixture of O-alkylated (desired ether) and C-alkylated products. How can I improve selectivity for O-alkylation?

Answer: This is a classic issue arising from the fact that the phenoxide ion is an ambident nucleophile . It possesses two nucleophilic sites: the oxygen anion and the electron-rich aromatic ring (specifically the ortho and para positions)[5][6]. The reaction conditions, particularly the solvent, play a decisive role in directing the alkylation to the desired oxygen atom[1][5].

Causality & Solutions:

  • Solvent Choice is Critical:

    • Polar Aprotic Solvents (Recommended for O-Alkylation): Solvents like DMF, DMSO, and acetonitrile are ideal for promoting O-alkylation[1]. They effectively solvate the cation (e.g., K⁺ from K₂CO₃), leaving a highly reactive, "naked" phenoxide anion. This unencumbered oxygen anion readily attacks the alkyl halide, favoring the SN2 pathway[1].

    • Protic Solvents (Promote C-Alkylation): Solvents like water or alcohols (e.g., ethanol, trifluoroethanol) should be avoided if O-alkylation is the goal. These solvents form strong hydrogen bonds with the phenoxide oxygen, effectively "shielding" it and reducing its nucleophilicity[5]. This hindrance makes the electron-rich carbon atoms of the aromatic ring more competitive targets for the electrophile, leading to C-alkylation[5].

Q4: I'm losing my starting material and forming the corresponding carboxylic acid (vanillic acid). What is happening and how do I prevent it?

Answer: The formation of vanillic acid indicates that the ester functional group of your starting material is being hydrolyzed. This reaction, known as saponification , is a common side reaction when esters are subjected to strong bases, especially in the presence of water[7][8].

The resulting carboxylate anion is deprotonated under the basic conditions and is unreactive towards further alkylation. Acidification during the workup then protonates it to yield the carboxylic acid by-product[9].

Causality & Solutions:

  • Choice of Base: Strong hydroxide bases (NaOH, KOH) are particularly problematic as they directly introduce the hydroxide nucleophile responsible for the hydrolysis[10]. It is highly recommended to use non-hydroxide bases. Anhydrous potassium or cesium carbonate are excellent choices as they are sufficiently basic to deprotonate the phenol but are much less likely to cause ester hydrolysis[2][11].

  • Anhydrous Conditions: Water is a reactant in the hydrolysis. Ensure your solvents are dry and that your reagents (especially hygroscopic bases like K₂CO₃) have been properly stored or dried before use. Even a small amount of water can lead to significant by-product formation over the course of the reaction.

  • Reaction Temperature: Like most reactions, hydrolysis rates increase with temperature. Using the mildest effective temperature can help minimize this side reaction.

Visualizing the Reaction Pathways

To effectively troubleshoot, it is crucial to visualize the competing reactions.

G cluster_start Reactants cluster_products Potential Pathways start 3-Methoxy-4-hydroxybenzoate + Base (B-) + Alkyl Halide (R-X) O_Alk O-Alkylation (Desired) Forms Ether start->O_Alk  Polar Aprotic Solvent  (e.g., DMF, Acetonitrile)  Primary R-X C_Alk C-Alkylation (Side Reaction) Forms C-Alkyl Phenol start->C_Alk  Protic Solvent  (e.g., Ethanol)  H-Bonding Shields Oxygen Hydrolysis Ester Hydrolysis (Side Reaction) Forms Carboxylic Acid start->Hydrolysis  Strong Base (e.g., NaOH)  Presence of Water (H₂O)

Caption: Competing reaction pathways in the alkylation of 3-methoxy-4-hydroxybenzoates.

Recommended Experimental Protocol

This general protocol is a robust starting point, optimized to favor the desired O-alkylation product and minimize common side reactions.

Objective: To synthesize Methyl 4-alkoxy-3-methoxybenzoate.

Materials:

  • Methyl 3-methoxy-4-hydroxybenzoate (Methyl Vanillate)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Primary Alkyl Halide (e.g., Ethyl Bromide, Benzyl Bromide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Diethyl Ether

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 3-methoxy-4-hydroxybenzoate (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (1.5 - 2.0 eq) and anhydrous DMF (or acetonitrile) to create a slurry (approx. 0.2-0.5 M concentration).

  • Alkylation: Add the primary alkyl halide (1.1 - 1.2 eq) to the stirring mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup (Quenching): Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and diethyl ether.

  • Extraction: Extract the aqueous layer twice more with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl (to remove any basic residue), saturated sodium bicarbonate solution, and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure O-alkylated product.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing experimental issues.

Troubleshooting_Workflow start Run Reaction & Analyze by TLC/LC-MS q1 Is Starting Material (SM) Consumed? start->q1 sm_present Issue: Low/No Conversion q1->sm_present No sm_gone sm_gone q1->sm_gone Yes cause1 1. Base Strength/Solubility (Use K₂CO₃) 2. Reagent Quality (Fresh Alkyl Halide) 3. Temperature (Increase Gently) sm_present->cause1 Check... q2 Is Desired Product the Major Spot? sm_gone->q2 success Success! Proceed to Purification. q2->success Yes byproducts Issue: By-product Formation q2->byproducts No q3 Alkene Formed? C-Alkylated Isomer? Carboxylic Acid Formed? byproducts->q3 Identify By-product(s) cause_alkene Solution: - Use Primary Alkyl Halide - Lower Reaction Temperature q3:f0->cause_alkene E2 Elimination cause_c_alk Solution: - Use Polar APROTIC Solvent (DMF, MeCN) - Ensure Anhydrous Conditions q3:f1->cause_c_alk C-Alkylation cause_hydrolysis Solution: - Use Carbonate Base (K₂CO₃), NOT Hydroxide (NaOH) - Ensure Anhydrous Conditions q3:f2->cause_hydrolysis Ester Hydrolysis

Caption: A step-by-step workflow for troubleshooting common alkylation problems.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]

  • Denmark, S. E., Weintraub, R. C., & Gould, N. D. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 134(32), 13415–13429. [Link]

  • Lumen Learning. (n.d.). Organic Chemistry 1: An open textbook - 9.5. Williamson ether synthesis. [Link]

  • ResearchGate. (2013). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. [Link]

  • Unver, Y., et al. (2007). Liquid phase alkylation of phenol with 1-octene over large pore zeolites. Applied Catalysis A: General, 316(2), 195-202. [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

  • Chemistry LibreTexts. (2020). 22.6: Ester Chemistry. [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate. [Link]

  • Bhongale, P., et al. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Catalysis Reviews, 64(2), 237-301. [Link]

  • Reddit. (2022). Is a base necessary for a phenol O-alkylation using alkyl iodides?[Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • ResearchGate. (2009). Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]

  • YouTube. (2019). Base Hydrolysis of Esters. [Link]

  • Li, M. D., Zheng, Y. G., & Ji, M. (2007). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673–678. [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Methods for Impurity Profiling of Methyl 4-isopropoxy-3-methoxybenzoate

As a Senior Application Scientist, I've designed this technical support center to provide you with not just protocols, but the underlying scientific reasoning and troubleshooting frameworks essential for robust analytica...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support center to provide you with not just protocols, but the underlying scientific reasoning and troubleshooting frameworks essential for robust analytical method development. The detection and control of impurities are critical for ensuring the safety and efficacy of any pharmaceutical product. This guide is structured to address the specific challenges you may encounter when analyzing Methyl 4-isopropoxy-3-methoxybenzoate, moving from foundational concepts to detailed, practical advice.

Introduction: The Imperative of Purity

Methyl 4-isopropoxy-3-methoxybenzoate is a key chemical intermediate. The purity of such intermediates is paramount, as any impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its quality, safety, and efficacy. Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[1][2][3][4] This guide provides the analytical strategies and troubleshooting insights needed to meet and exceed these standards.

The primary goal is to develop and validate stability-indicating analytical methods—procedures that can accurately separate and quantify the active compound from any potential process-related impurities and degradation products.[5]

Section 1: Understanding Potential Impurities

Effective impurity detection begins with a theoretical assessment of what impurities might be present. These can be categorized as organic impurities (starting materials, by-products, intermediates, degradation products), inorganic impurities, and residual solvents.[3] For Methyl 4-isopropoxy-3-methoxybenzoate, potential impurities include:

  • Starting Materials & Intermediates:

    • Methyl 3-hydroxy-4-methoxybenzoate (Methyl Isovanillate): Incomplete isopropylation.

    • 4-Isopropoxy-3-methoxybenzoic Acid: Hydrolysis of the final product's ester group.[6]

    • Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate): A common starting material or isomeric impurity.

  • By-Products:

    • Isomeric Variants: Impurities arising from incorrect alkylation, such as Methyl 3-isopropoxy-4-methoxybenzoate.

    • Related Esters: Such as Methyl 4-ethoxy-3-methoxybenzoate if ethanol is present.[7]

  • Degradation Products:

    • Hydrolysis Products: As mentioned, leading to the corresponding carboxylic acid. This can be accelerated by acidic or basic conditions.[8][9]

    • Oxidative Degradants: Phenolic ethers can be susceptible to oxidation, especially under stress conditions.[8]

The following diagram illustrates the overall strategy for identifying and controlling these potential impurities.

G cluster_0 Impurity Identification Workflow Synthesis Synthesis of Methyl 4-isopropoxy-3-methoxybenzoate Sample_Prep Sample Preparation (Dissolution, Dilution) Synthesis->Sample_Prep Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Forced_Deg->Sample_Prep Generates degradants Screening Analytical Screening (HPLC-UV/PDA, GC-MS) Sample_Prep->Screening Detection Impurity Detected (Peak > Reporting Threshold) Screening->Detection Isolation Impurity Isolation (Preparative HPLC) Detection->Isolation If unknown Quant Method Validation & Routine Quantitation Detection->Quant If known Structure_Eluc Structure Elucidation (LC-MS/MS, NMR) Isolation->Structure_Eluc Structure_Eluc->Quant Develop reference std.

Caption: Workflow for impurity identification and characterization.

Section 2: High-Performance Liquid Chromatography (HPLC) - The Primary Tool

HPLC, particularly in its reverse-phase mode (RP-HPLC), is the cornerstone for quantifying impurities in non-volatile organic molecules like Methyl 4-isopropoxy-3-methoxybenzoate.[10] It offers excellent accuracy and precision for purity assessments.[11][12]

HPLC Troubleshooting Guide & FAQs

Q1: I'm developing a new method. Where do I start with column and mobile phase selection?

A1:

  • Causality: The goal is to select a stationary phase that provides sufficient retention and selectivity for the main compound and its likely impurities. Methyl 4-isopropoxy-3-methoxybenzoate is a moderately polar compound, making a C18 (octadecylsilane) column an excellent starting point due to its hydrophobic nature.

  • Recommendation:

    • Column: Begin with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

    • Mobile Phase: Use a mixture of an aqueous buffer and an organic solvent. A common starting point is a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[13] The acid is crucial for suppressing the ionization of any acidic impurities (like the corresponding carboxylic acid), which ensures sharp, symmetrical peak shapes.

    • Detection: Use a UV detector. Scan the UV spectrum of your main compound to find the wavelength of maximum absorbance (λ-max) for optimal sensitivity. For aromatic compounds, this is often in the 254-280 nm range.

Q2: My main peak is tailing severely. What is causing this and how can I fix it?

A2:

  • Causality: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, most commonly with exposed, acidic silanol groups on the silica support. This is especially problematic for basic compounds, but can also affect polar molecules.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Ensure the pH of your mobile phase is low enough (e.g., pH 2.5-3.5 using formic or phosphoric acid) to keep any acidic impurities in their neutral form.

    • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer free silanol groups and are less prone to this issue.

    • Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion. Try reducing the injection volume or sample concentration.

    • Column Degradation: An old or poorly maintained column can exhibit poor peak shape. Try flushing the column or replacing it if necessary.

G cluster_1 Troubleshooting HPLC Peak Tailing Start Observe Peak Tailing Check_pH Is mobile phase pH low enough (2.5-3.5)? Start->Check_pH Adjust_pH Adjust pH with acid (e.g., 0.1% Formic Acid) Check_pH->Adjust_pH No Check_Column Is the column modern and end-capped? Check_pH->Check_Column Yes Resolved Peak Shape Improved Adjust_pH->Resolved Replace_Column Use a high-purity, end-capped column Check_Column->Replace_Column No Check_Load Is sample concentration too high? Check_Column->Check_Load Yes Replace_Column->Resolved Reduce_Load Reduce injection volume or sample concentration Check_Load->Reduce_Load Yes Check_Age Is the column old or contaminated? Check_Load->Check_Age No Reduce_Load->Resolved Flush_Replace Flush or replace the column Check_Age->Flush_Replace Yes Check_Age->Resolved No Flush_Replace->Resolved

Caption: Decision tree for troubleshooting HPLC peak tailing.

Q3: How do I quantify an impurity without a reference standard?

A3:

  • Causality: According to ICH guidelines, it is acceptable to initially estimate impurity levels using the main API peak as a reference, especially in early development.[3] This assumes that the impurity has a similar UV response factor to the API at the chosen wavelength.

  • Recommendation: Use the principle of Area Percent Normalization . The purity is calculated as: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Trustworthiness: This method is an estimation. For accurate quantification, especially for impurities above the identification threshold (typically >0.10%), a reference standard for the impurity should be synthesized or isolated, and a proper calibration curve should be established.[1][2] If the response factors are known to be different, a correction factor must be applied.[3]

Protocol: Stability-Indicating RP-HPLC Method

This protocol provides a robust starting point for method development. Validation must be performed according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[11][12][14][15]

Parameter Value Rationale
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure sharp peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Elution 0-5 min: 30% B; 5-25 min: 30% to 90% B; 25-30 min: 90% B; 30.1-35 min: 30% BA gradient is essential to elute both polar and non-polar impurities in a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detection Wavelength 270 nm (or determined λ-max)Provides good sensitivity for the aromatic structure.
Injection Volume 10 µLA typical volume to avoid column overload.
Sample Preparation Accurately weigh ~25 mg of sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.Ensures sample is fully dissolved in a solvent compatible with the mobile phase.

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for analyzing volatile and semi-volatile impurities, such as residual solvents from the manufacturing process or low molecular weight by-products.[16][17][18]

GC-MS Troubleshooting Guide & FAQs

Q1: When should I choose GC-MS over HPLC?

A1:

  • Causality: The choice depends on the analyte's properties. GC requires the analyte to be volatile and thermally stable. HPLC is suitable for non-volatile or thermally labile compounds.

  • Recommendation:

    • Use GC-MS for: Residual solvents (e.g., isopropanol, DMF), volatile starting materials (e.g., isopropyl bromide), and potential low molecular weight by-products.

    • Use HPLC for: The main compound (Methyl 4-isopropoxy-3-methoxybenzoate), non-volatile impurities (e.g., starting materials like methyl isovanillate), and degradation products (e.g., the hydrolyzed carboxylic acid).

Q2: My compound has poor peak shape and low response in the GC. What can I do?

A2:

  • Causality: The ester and ether functional groups of Methyl 4-isopropoxy-3-methoxybenzoate make it somewhat polar. While it is volatile enough for GC, it can interact with active sites in the GC system, leading to poor peak shape.[16] More significantly, highly polar impurities (like a hydrolyzed carboxylic acid) will perform very poorly.

  • Recommendation: Derivatization. This process chemically modifies the analyte to make it more volatile and less polar.[10][16] For any acidic impurities, silylation is a common and effective strategy. For example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will convert the -COOH group to a -COOSi(CH₃)₃ group, dramatically improving its chromatographic behavior.

Protocol: GC-MS Analysis of Volatile Impurities
Parameter Value Rationale
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A non-polar column suitable for general-purpose screening of volatile impurities.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good efficiency.
Oven Program Initial: 50 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)Separates volatile solvents at the beginning and elutes less volatile components at higher temperatures.
Inlet Temperature 250 °CEnsures rapid vaporization of the sample.
MS Transfer Line 280 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp 230 °CStandard temperature for electron ionization (EI).
MS Mode Scan mode (e.g., m/z 40-450)Allows for the identification of unknown impurities by comparing their mass spectra to libraries (e.g., NIST).
Sample Preparation Dissolve ~10 mg of the sample in 1 mL of a suitable solvent like Dichloromethane or MTBE.

Section 4: Spectroscopic Methods for Structural Elucidation

When an impurity is detected above the ICH identification threshold (~0.10-0.15%), its structure must be determined.[2] This is where advanced spectroscopic techniques become essential.

Spectroscopy FAQs

Q1: An unknown impurity peak is consistently present in my HPLC. How can I identify it?

A1:

  • Causality: A combination of mass spectrometry and NMR spectroscopy is the gold standard for structural elucidation of unknown compounds.

  • Workflow:

    • LC-MS Analysis: First, analyze the sample using an LC-MS system. This will provide the molecular weight of the impurity, which is a critical piece of information. High-Resolution Mass Spectrometry (HRMS) can provide an accurate mass, allowing you to determine the elemental formula.

    • Isolation: If the structure cannot be determined from LC-MS data alone, the impurity must be isolated using preparative HPLC.

    • NMR Spectroscopy: Acquire a suite of NMR experiments on the isolated impurity.

      • ¹H NMR: Provides information on the number and type of protons.

      • ¹³C NMR: Shows the number and type of carbon atoms.

      • 2D NMR (COSY, HSQC, HMBC): These powerful experiments reveal the connectivity between atoms, allowing you to piece the structure together like a puzzle.[19] This is definitive for confirming substitution patterns on the aromatic ring.[19]

Section 5: Forced Degradation Studies

Forced degradation (or stress testing) is a critical component of method development.[5] Its purpose is to intentionally degrade the sample to ensure that the analytical method can separate the main compound from its degradation products, thus proving it is "stability-indicating."[9][20]

Protocol: General Forced Degradation Conditions

Prepare solutions of Methyl 4-isopropoxy-3-methoxybenzoate (e.g., at 1 mg/mL) and expose them to the following conditions. The goal is to achieve 5-20% degradation.

Stress Condition Reagent/Condition Typical Duration & Temperature Rationale
Acid Hydrolysis 0.1 M Hydrochloric Acid4 hours at 60 °CTo test susceptibility to degradation in acidic environments, primarily targeting the ester linkage.[8][9]
Base Hydrolysis 0.1 M Sodium Hydroxide1 hour at Room TemperatureTo test susceptibility to degradation in basic environments, which rapidly hydrolyzes esters.[8][9]
Oxidation 3% Hydrogen Peroxide24 hours at Room TemperatureTo investigate the molecule's stability against oxidative stress.[8]
Thermal Dry Heat48 hours at 80 °CTo assess the intrinsic thermal stability of the solid drug substance.[5]
Photolytic High-intensity light (ICH Q1B)Expose to ≥1.2 million lux hours and ≥200 watt hours/m²To determine if the compound is light-sensitive, a common issue for aromatic compounds.[8]

After exposure, neutralize the acidic and basic samples before analysis by HPLC to prevent further degradation on the column.

References

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • Slideshare. (n.d.). ICH- Q3 Impurity | PPTX.
  • LCGC. (2014). Validation of Impurity Methods, Part II.
  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • PharmaTutor. (n.d.). Analytical method validation: A brief review.
  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
  • BenchChem. (2025). Application Note: HPLC Analysis of Methyl 3-hydroxy-4,5-dimethoxybenzoate Purity.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Stability and Storage of Methyl 4-amino-2-isopropoxybenzoate.
  • BenchChem. (n.d.). A Comparative Guide to the Analytical Techniques for Methyl 3-hydroxy-4,5-dimethoxybenzoate.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • BenchChem. (n.d.). Validating the Structure of Methyl 4-amino-2-isopropoxybenzoate: A 2D NMR Comparison Guide.
  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • PubChem. (n.d.). Methyl 4-ethoxy-3-methoxybenzoate.
  • BenchChem. (2025). Technical Support Center: Impurity Profiling of 4-Methoxybenzoic Acid using GC-MS.
  • Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities.
  • JEOL Ltd. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI.
  • Guidechem. (n.d.). 4-ISOPROPOXY-3-METHOXY-BENZOIC ACID 3535-33-9 wiki.

Sources

Optimization

Stability and storage conditions for Methyl 4-isopropoxy-3-methoxybenzoate

Technical Support Center: Methyl 4-isopropoxy-3-methoxybenzoate A Guide to Ensuring Compound Integrity Through Proper Stability and Storage Practices Welcome to the technical support center for Methyl 4-isopropoxy-3-meth...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 4-isopropoxy-3-methoxybenzoate

A Guide to Ensuring Compound Integrity Through Proper Stability and Storage Practices

Welcome to the technical support center for Methyl 4-isopropoxy-3-methoxybenzoate (CAS No: 3535-27-1). This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. Ensuring the chemical stability and integrity of starting materials and intermediates is paramount for reproducible and reliable experimental outcomes. This document provides in-depth answers to frequently asked questions, troubleshooting advice for common stability-related issues, and validated protocols for assessing the integrity of your sample.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Methyl 4-isopropoxy-3-methoxybenzoate?

A1: Based on its chemical structure as an aromatic ester and ether, and referencing safety data for structurally similar compounds, Methyl 4-isopropoxy-3-methoxybenzoate should be stored in a cool, dry, and dark place.[1][2] The container should be tightly sealed to prevent moisture ingress and oxidation.[3] For long-term storage, refrigeration (2-8 °C) is recommended to minimize the rate of potential degradation reactions.[4] Given its low melting point of 36-38 °C, storage at ambient room temperature in warmer climates could cause the solid to melt, which may affect handling but not necessarily stability if other conditions are controlled.[5]

Q2: Is this compound sensitive to light or air?

A2: Yes, compounds containing aromatic ether and benzoate ester functionalities can exhibit sensitivity to both light and air.

  • Light Sensitivity: The aromatic ether linkage can be susceptible to photolytic cleavage upon exposure to UV light, potentially leading to the formation of phenolic impurities. It is crucial to store the compound in amber vials or in a dark location.

  • Air Sensitivity: While the molecule does not have a highly oxidizable group like an aromatic amine[2], prolonged exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of light, can pose a risk. Storing under an inert atmosphere, such as nitrogen or argon, is a best practice for long-term storage or for reference standards to prevent oxidative degradation.[2]

Q3: What are the primary chemical degradation pathways I should be aware of?

A3: The two most probable degradation pathways for Methyl 4-isopropoxy-3-methoxybenzoate are hydrolysis and photolysis.

  • Hydrolysis: The ester functional group is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[6][7] This reaction would yield 4-isopropoxy-3-methoxybenzoic acid and methanol.[8][9] It is therefore critical to protect the compound from moisture and avoid exposure to strong acids or bases during storage and handling.

  • Photolysis: As an aromatic ether, the isopropoxy C-O bond can undergo homolytic cleavage when exposed to sufficient light energy, initiating radical-based degradation pathways.

Q4: What is the expected shelf life of Methyl 4-isopropoxy-3-methoxybenzoate?

A4: The shelf life is not definitively established and depends heavily on the storage conditions. Chemical suppliers typically provide a recommended re-test date on the certificate of analysis. When stored under the ideal conditions outlined in Q1 (refrigerated, dry, dark, tightly sealed), the compound is expected to be stable for several years. However, for critical applications, it is recommended to periodically re-analyze the material to confirm its purity and integrity, especially if the container has been opened multiple times.[4]

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific issues that may indicate compound degradation.

Issue 1: My analytical results (e.g., HPLC, NMR) show new, unexpected peaks.

  • Probable Cause: This is the most common sign of degradation. The new peaks likely correspond to degradation products.

  • Troubleshooting Steps:

    • Identify the Impurity: If using mass spectrometry (LC-MS), check for a peak corresponding to the mass of the hydrolyzed product, 4-isopropoxy-3-methoxybenzoic acid.

    • Review Handling Procedures: Was the compound exposed to water, acidic/basic buffers, or non-anhydrous solvents? Hydrolysis is a likely culprit.[10]

    • Check Storage: Was the container properly sealed? Was it exposed to high humidity?

    • Recommendation: Purify the material if necessary or use a fresh, unopened lot for your experiments. Implement stricter handling protocols to exclude moisture.

Issue 2: The physical appearance of the solid has changed (e.g., discoloration, clumping).

  • Probable Cause:

    • Discoloration (e.g., yellowing): This often suggests minor oxidative or photolytic degradation. While potentially a small percentage of the bulk material, it indicates suboptimal storage.

    • Clumping/Caking: This is a strong indicator of moisture absorption. Given the compound's low melting point, absorbed water can lower the melting temperature and cause particles to fuse.

  • Troubleshooting Steps:

    • Assess Purity: Use a sensitive analytical method like HPLC with UV detection to quantify the level of impurity. A visual change may correspond to a very minor impurity that is highly chromophoric.

    • Confirm Identity: Run an NMR or melting point analysis. A broadened or depressed melting point range is a classic sign of impurity.

    • Recommendation: For clumping issues, dry the material under vacuum. For discoloration, assess if the purity is still acceptable for your application. If not, purification or replacement is necessary. Ensure future storage is in a desiccator or a glove box.

Issue 3: I am observing poor solubility or unexpected pH changes in my formulation.

  • Probable Cause: If the compound has hydrolyzed, the resulting carboxylic acid is less soluble in nonpolar organic solvents and more soluble in aqueous base compared to the parent ester. The presence of this acidic impurity will also lower the pH of an unbuffered aqueous solution.

  • Troubleshooting Steps:

    • Measure pH: Prepare a slurry of the compound in neutral, deionized water and measure the pH. A pH significantly below 7 suggests the presence of the acidic hydrolysis product.

    • Analytical Confirmation: Confirm the presence of 4-isopropoxy-3-methoxybenzoic acid via HPLC, LC-MS, or TLC.

    • Recommendation: Use fresh, high-purity material. If buffering is part of your experimental design, be aware that the presence of acidic impurities can affect buffer capacity.

Technical Deep Dive & Protocols

Understanding Potential Degradation Pathways

To proactively prevent degradation, it is crucial to understand the underlying chemical mechanisms.

G Potential Degradation Pathways Parent Methyl 4-isopropoxy-3-methoxybenzoate Hydrolysis_Product 4-isopropoxy-3-methoxybenzoic Acid + Methanol Parent->Hydrolysis_Product Hydrolysis (H₂O, Acid/Base) Photolysis_Radicals Aroxyl & Isopropyl Radicals Parent->Photolysis_Radicals Photolysis (UV Light) Photolysis_Products Phenolic Impurities & Recombination Products Photolysis_Radicals->Photolysis_Products Rearrangement & Recombination

Caption: Primary degradation pathways for Methyl 4-isopropoxy-3-methoxybenzoate.

Protocol 1: Forced Degradation Study Workflow

A forced degradation (or stress testing) study is essential to identify likely degradation products and establish a stability-indicating analytical method. This protocol provides a general framework.[2]

G Forced Degradation Experimental Workflow start Prepare 1 mg/mL Stock Solution in Acetonitrile or Methanol acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid Expose to Stress Conditions base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base Expose to Stress Conditions oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation Expose to Stress Conditions thermal Thermal Stress (Solid, e.g., 80°C) start->thermal Expose to Stress Conditions photo Photolytic Stress (Solution & Solid, ICH Q1B) start->photo Expose to Stress Conditions sampling Sample at Time Points (e.g., 0, 2, 6, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Neutralize (if needed), Dilute, and Analyze by HPLC sampling->analysis end Identify Degradants & Validate Method analysis->end

Caption: A general experimental workflow for conducting stability testing.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal: Store the solid compound in an oven at a temperature below its melting point (e.g., 80°C, assuming it doesn't melt).

    • Photostability: Expose both the solid and the stock solution to a calibrated light source according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at intervals (e.g., 0, 2, 6, 24 hours).

  • Sample Preparation: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Protocol 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of stability.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: Use a gradient elution to resolve peaks with different polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Example Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes.

  • Detection: UV detection at a wavelength where the parent compound and expected degradants absorb (e.g., 254 nm or 280 nm).

  • Validation: The method is considered "stability-indicating" if baseline resolution is achieved between the parent peak and any peaks generated during the forced degradation study.

Summary of Recommended Storage and Handling

ParameterRecommendationRationale
Temperature 2–8 °C (Refrigerated)To slow down all potential chemical degradation pathways.[4]
Light Protect from light; store in amber containers.Prevents photolytic cleavage of the aromatic ether bond.[2]
Atmosphere Keep container tightly sealed. For long-term storage, consider an inert atmosphere (N₂ or Ar).Minimizes exposure to atmospheric oxygen and moisture.[2][3]
Moisture Store in a dry environment or desiccator.Prevents hydrolysis of the methyl ester functional group.[2]
Chemical Compatibility Store away from strong acids, bases, and oxidizing agents.[1]Avoids catalytic hydrolysis and oxidative degradation.

By adhering to these guidelines, researchers can ensure the stability and integrity of Methyl 4-isopropoxy-3-methoxybenzoate, leading to more accurate and reliable scientific outcomes.

References

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. SSERC. [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate. SSERC. [Link]

  • Bunting, J. W., & Murphy, J. (1972). The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. Canadian Journal of Chemistry, 50(22), 3647–3657.
  • Chmiel, C. T., & Long, F. A. (1956). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions. Journal of the American Chemical Society, 78(14), 3326–3330.
  • Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?. [Link]

  • PubChem. (n.d.). Methyl 3-hydroxy-4-methoxybenzoate. National Center for Biotechnology Information. [Link]

  • Benn, R., & Dreeskamp, H. (1979). Photolysis of Aromatic Ethers.
  • Restek. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. [Link]

  • Accio. (2025). Aromatic Esters: Uses, Safety & Synthesis Explained. [Link]

  • Li, W., et al. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. JACS Au, 1(7), 957-963.
  • Hoffman Fine Chemicals. (n.d.). Methyl 4-(3-chloropropoxy)-3-methoxybenzoate. [Link]

  • Todesco, B., et al. (1978). Photochemistry of non conjugated bichromophoric systems photocyclomerization of di-(α-naphthylmethyl)ether. Tetrahedron Letters, 19(31), 2815-2818.
  • PubChem. (n.d.). Methyl 4-(3-chloropropoxy)-3-methoxybenzoate. National Center for Biotechnology Information. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). [Link]

  • FooDB. (n.d.). Showing Compound methyl 4-hydroxy-3-methoxybenzoate (FDB029771). [Link]

  • Reddit. (2024). PA and aroma chemical storage?. r/DIYfragrance. [Link]

  • Guran, M., et al. (2019). Photochemical C-H Amination of Ethers and Geminal Difunctionalization Reactions in One Pot.
  • Liska, R., et al. (2021).
  • EBSCO. (n.d.). Esters | Research Starters. [Link]

Sources

Troubleshooting

Recrystallization techniques for purifying Methyl 4-isopropoxy-3-methoxybenzoate

Technical Support Center: Purifying Methyl 4-isopropoxy-3-methoxybenzoate Welcome to the technical support guide for the purification of Methyl 4-isopropoxy-3-methoxybenzoate via recrystallization. This document provides...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purifying Methyl 4-isopropoxy-3-methoxybenzoate

Welcome to the technical support guide for the purification of Methyl 4-isopropoxy-3-methoxybenzoate via recrystallization. This document provides researchers, scientists, and drug development professionals with a comprehensive resource, including frequently asked questions, detailed experimental protocols, and a robust troubleshooting guide to address common challenges encountered during the purification of this compound.

Recrystallization is a powerful technique for purifying solid organic compounds.[1][2] The process relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[3] For Methyl 4-isopropoxy-3-methoxybenzoate, its low melting point presents unique challenges that require careful control of experimental parameters to achieve high purity and yield.

Physicochemical Properties and Solvent Selection Data

A successful recrystallization hinges on understanding the compound's properties and selecting an appropriate solvent.[3] The table below summarizes key data for Methyl 4-isopropoxy-3-methoxybenzoate and potential solvents.

PropertyMethyl 4-isopropoxy-3-methoxybenzoateMethanolEthanolIsopropanolEthyl AcetateTolueneHexane
Formula C₁₂H₁₆O₄CH₄OC₂H₆OC₃H₈OC₄H₈O₂C₇H₈C₆H₁₄
Molar Mass ( g/mol ) 224.2532.0446.0760.1088.1192.1486.18
Melting Point (°C) 36 - 38-97.6-114.1-89-83.6-95-95
Boiling Point (°C) 31064.778.482.577.1110.668.7
Polarity Moderately PolarPolarPolarPolarModerately PolarNon-polarNon-polar

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing Methyl 4-isopropoxy-3-methoxybenzoate?

A1: The primary goal is to remove impurities from a crude sample of the compound.[1] Common impurities may include unreacted starting materials (e.g., 4-isopropoxy-3-methoxybenzoic acid), residual solvents, or by-products from the synthesis. Recrystallization selectively isolates the desired compound in a crystalline form, leaving impurities behind in the solution (mother liquor).[2]

Q2: How do I select the best solvent for recrystallization?

A2: The ideal solvent is one in which Methyl 4-isopropoxy-3-methoxybenzoate is highly soluble at an elevated temperature but poorly soluble at low temperatures.[3] Given its moderately polar structure with ester and ether functional groups, solvents like methanol, ethanol, or isopropanol are good starting points.[4] A rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[5] It is crucial to perform small-scale solubility tests with a few candidate solvents to empirically determine the best choice.

Q3: Can I use a mixed-solvent system? When is this advantageous?

A3: Yes, a mixed-solvent system is often highly effective, especially for compounds that are too soluble in one solvent and insoluble in another.[6] A common approach is to dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., ethanol) at high temperature, and then slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., water or hexane) until the solution becomes cloudy (the saturation point).[7][8] This technique allows for fine-tuning of the solubility profile and can be particularly useful for preventing "oiling out."[8]

Q4: My crude sample contains unreacted 4-isopropoxy-3-methoxybenzoic acid. Will recrystallization remove it?

A4: Recrystallization can remove the acidic impurity, but a more efficient method is to perform a liquid-liquid extraction before recrystallization. Dissolve the crude product in a water-immiscible solvent like ethyl acetate and wash it with a weak aqueous base, such as a sodium bicarbonate solution.[9][10] The basic wash will convert the carboxylic acid into its water-soluble salt, which will partition into the aqueous layer, effectively removing it from the desired ester product.[9][10]

Q5: What is a reasonable expected yield for this purification?

A5: A successful recrystallization typically involves a trade-off between purity and yield. Some amount of the product will always remain dissolved in the cold mother liquor. A yield between 70-90% is generally considered good, but this can vary significantly based on the initial purity of the crude material and the specific solvent system and technique used. Using the absolute minimum amount of hot solvent is key to maximizing yield.

Experimental Workflows and Protocols

Recrystallization General Workflow

The fundamental steps of recrystallization are universal, aiming to separate a pure solid from a solution.

Recrystallization_Workflow cluster_prep Preparation cluster_main Core Process cluster_isolation Isolation & Drying Solvent_Test 1. Perform Solubility Tests Choose_Solvent 2. Select Optimal Solvent(s) Solvent_Test->Choose_Solvent Dissolve 3. Dissolve Crude Solid in Minimum Hot Solvent Choose_Solvent->Dissolve Filter_Hot 4. Hot Gravity Filtration (If insoluble impurities exist) Dissolve->Filter_Hot optional Cool 5. Slow Cooling (Induces crystallization) Dissolve->Cool Filter_Hot->Cool Filter_Cold 6. Collect Crystals (Vacuum Filtration) Cool->Filter_Cold Wash 7. Wash with Cold Solvent Filter_Cold->Wash Dry 8. Dry Crystals Wash->Dry Purity_Check Purity_Check Dry->Purity_Check 9. Analyze Purity (e.g., Melting Point)

Caption: General workflow for purification by recrystallization.

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Based on preliminary tests, select a solvent (e.g., isopropanol) where the compound shows high solubility when hot and low solubility when cold.

  • Dissolution: Place the crude Methyl 4-isopropoxy-3-methoxybenzoate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry. Heat the mixture gently on a hot plate while stirring. Add more solvent in small portions until the solid just completely dissolves.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely, either by air-drying or in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot "good" solvent (e.g., ethanol). Ensure the solid is fully dissolved.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise with swirling. Continue adding until you observe persistent cloudiness (turbidity), which indicates the solution is saturated.[8]

  • Clarification: Add a few drops of the hot "good" solvent (ethanol) until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash (using a cold mixture of the two solvents in the same ratio), and dry the crystals as described in the single-solvent protocol.

Troubleshooting Guide

Q: My compound is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[7] This is a common problem for low-melting-point compounds like Methyl 4-isopropoxy-3-methoxybenzoate (m.p. 36-38°C), especially when the boiling point of the solvent is higher than the compound's melting point.[11]

  • Causality: The saturated solution's temperature is above the melting point of your compound. When it becomes supersaturated, it exits the solution as a liquid melt. This oil often traps impurities.[7]

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add more of the same solvent to decrease the saturation temperature. The goal is to ensure that crystallization begins at a temperature below the compound's melting point.[12][13]

    • Change Solvents: Switch to a solvent with a lower boiling point. For example, if you used isopropanol (b.p. 82.5°C), try switching to ethyl acetate (b.p. 77.1°C) or methanol (b.p. 64.7°C).

    • Use a Mixed-Solvent System: This is often the best solution. Dissolve the compound in a minimum of a good solvent and add an anti-solvent at a temperature below 36°C. This allows you to induce crystallization without high heat.

Q: The solution has cooled, but no crystals have formed. What's wrong?

A: The solution may be supersaturated but requires an initiation event for nucleation to begin.

  • Causality: Crystal formation requires both supersaturation and nucleation. Sometimes, spontaneous nucleation is slow, especially with highly purified compounds in clean glassware.

  • Solutions:

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass provide a surface for crystals to begin forming.[14][15]

    • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This provides a template for further crystal growth.[14][15][16]

    • Cool to a Lower Temperature: Ensure the solution has been thoroughly chilled in an ice bath.

    • Reduce Solvent Volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent, then attempt to cool and crystallize again.

Q: My final product has a low melting point and a wide melting range. What happened?

A: This indicates the product is still impure.

  • Causality: Impurities disrupt the crystal lattice, which typically leads to a depression and broadening of the melting point range. This could be due to co-precipitation of impurities or insufficient washing.

  • Solutions:

    • Repeat the Recrystallization: A second recrystallization process will often significantly improve purity.

    • Ensure Proper Washing: Make sure to wash the filtered crystals with a small amount of ice-cold solvent to remove the impurity-laden mother liquor without dissolving a significant amount of the product.

    • Cool Slowly: Cooling the solution too rapidly can cause impurities to become trapped within the crystal lattice. Ensure the initial cooling to room temperature is slow and undisturbed.[3]

Troubleshooting Decision Flowchart

Troubleshooting_Flowchart Start Start Recrystallization Cooling Cooling Saturated Solution Start->Cooling Check_Crystals Crystals Formed? Cooling->Check_Crystals Check_Form What Formed? Check_Crystals->Check_Form Yes No_Crystals_Action Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal 3. Evaporate Solvent Check_Crystals->No_Crystals_Action No Oil_Out_Action Solution: 1. Re-heat & Add More Solvent 2. Use Lower Boiling Solvent 3. Switch to Mixed-Solvent System Check_Form->Oil_Out_Action Oil Filter_Dry Filter, Wash, and Dry Crystals Check_Form->Filter_Dry Crystals Check_Purity Check Purity (Melting Point) Filter_Dry->Check_Purity Success End: Pure Product Check_Purity->Success Pure Impure_Action Solution: 1. Re-recrystallize 2. Ensure Slow Cooling 3. Check Washing Technique Check_Purity->Impure_Action Impure Impure_Action->Start Retry

Caption: A decision flowchart for troubleshooting common recrystallization issues.

References

  • National Taiwan University. (2024). Experiment 20: Recrystallization and Melting Point Determination. NTU-Chemistry. [Link]

  • University of California, Irvine. Recrystallization. UCI Department of Chemistry. [Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • Pavlov, R. (2022). How to recrystallize an oily compound after column chromatography? ResearchGate. [Link]

  • Various Authors. (2022). Help with recrystallization. Reddit. [Link]

  • Adibkia, K., et al. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing. Current Pharmaceutical Analysis. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Professor Dave Explains. (2022). Recrystallization and Melting Point Analysis. YouTube. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • Various Authors. (2014). How to avoid the formation of oil droplets during recrystallization? ResearchGate. [Link]

  • LibreTexts Chemistry. (2022). 3.3F: Mixed Solvents. [Link]

  • LibreTexts Chemistry. (2023). Properties of Esters. [Link]

  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • Sekisui Chemical Co Ltd. (1981). Process for purifying esters.
  • Weber State University. Mixed Solvent Recrystallization. [Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize solubility and dissolution rates. Advanced drug delivery reviews. [Link]

  • Fakhree, M. A. A., et al. (2010). Determination and correlation for solubility of aromatic acids in solvents. Journal of Chemical & Engineering Data. [Link]

  • Kaye, I. A. (1973). Purification of Low-Melting Compounds. Journal of Chemical Education. [Link]

  • Wikipedia. Ester. [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. [Link]

  • AUS-e-TUTE. Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education. [Link]

  • Martin, D. G., et al. (1970). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Türk, M., & Hils, P. (2001). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research. [Link]

  • LibreTexts Chemistry. (2021). 15.7: Physical Properties of Esters. [Link]

  • LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • LibreTexts Chemistry. (2023). Preparation of Esters. [Link]

  • Open Library Publishing Platform. 25.5 Esters – Structure, Properties and Naming. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of Methyl 4-isopropoxy-3-methoxybenzoate for Researchers and Drug Development Professionals

Methyl 4-isopropoxy-3-methoxybenzoate is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules. The strategic introduction of the isopropoxy group can significantly modulate the phys...

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 4-isopropoxy-3-methoxybenzoate is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules. The strategic introduction of the isopropoxy group can significantly modulate the physicochemical properties of a lead compound, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth comparison of the most common and effective synthetic routes to this key building block, offering field-proven insights and detailed experimental protocols to aid in the selection of the optimal method for your research and development needs.

Introduction to Synthetic Strategies

The primary challenge in the synthesis of Methyl 4-isopropoxy-3-methoxybenzoate lies in the selective O-alkylation of the phenolic hydroxyl group of methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate). This transformation can be achieved through several established methodologies, each with its own set of advantages and disadvantages concerning yield, reaction conditions, scalability, and cost. In this guide, we will dissect and compare three principal routes:

  • The Classical Williamson Ether Synthesis: A robust and widely used method for ether formation.

  • The Mitsunobu Reaction: A powerful tool for stereospecific etherification, particularly useful for sensitive substrates.

  • Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis: A greener and often more efficient variation of the classical Williamson synthesis.

This guide is structured to provide a comprehensive overview of each method, complete with detailed experimental protocols, a comparative analysis of their key performance indicators, and a discussion of the underlying chemical principles to empower you to make an informed decision for your synthetic campaign.

Route 1: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an alkyl halide.[1] In the context of synthesizing Methyl 4-isopropoxy-3-methoxybenzoate, this involves the deprotonation of the phenolic hydroxyl group of methyl vanillate to form a phenoxide, which then acts as a nucleophile to displace a halide from an isopropyl electrophile.

Mechanistic Considerations

This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The choice of a strong base is crucial for the complete deprotonation of the phenol, and a polar aprotic solvent is typically employed to solvate the cation of the base without hindering the nucleophilicity of the phenoxide.

Experimental Protocol

Materials:

  • Methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate)

  • 2-Bromopropane (or 2-iodopropane)

  • Anhydrous Potassium Carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-hydroxy-3-methoxybenzoate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF (5-10 mL per gram of methyl vanillate) to the flask.

  • Stir the suspension at room temperature for 30 minutes.

  • Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford Methyl 4-isopropoxy-3-methoxybenzoate.

Workflow Diagram

Williamson_Ether_Synthesis start Start reagents Mix Methyl Vanillate and K2CO3 in DMF start->reagents add_alkyl_halide Add 2-Bromopropane reagents->add_alkyl_halide heat Heat to 70-80°C (4-6 hours) add_alkyl_halide->heat workup Aqueous Workup (Water, Ethyl Acetate) heat->workup extraction Extraction & Washing workup->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification product Methyl 4-isopropoxy-3-methoxybenzoate purification->product

Caption: Workflow for Williamson Ether Synthesis.

Route 2: The Mitsunobu Reaction

The Mitsunobu reaction offers an alternative approach to ether synthesis, particularly valuable when dealing with substrates that are sensitive to the basic conditions of the Williamson synthesis.[2][3] This reaction facilitates the condensation of an alcohol and a nucleophile (in this case, a phenol) using a combination of a phosphine and an azodicarboxylate.

Mechanistic Considerations

The reaction is initiated by the formation of a betaine from triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This betaine then activates the alcohol (isopropanol), making it susceptible to nucleophilic attack by the phenoxide of methyl vanillate. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, although this is not relevant for the synthesis of an isopropoxy group. A significant drawback is the formation of triphenylphosphine oxide and a hydrazine derivative as by-products, which can complicate purification.[3]

Experimental Protocol

Materials:

  • Methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate)

  • Isopropanol

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 4-hydroxy-3-methoxybenzoate (1.0 eq), isopropanol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography. The separation of the product from triphenylphosphine oxide can be challenging and may require careful optimization of the chromatography conditions.

Workflow Diagram

Mitsunobu_Reaction start Start reagents Mix Methyl Vanillate, Isopropanol, and PPh3 in THF start->reagents cool Cool to 0°C reagents->cool add_dead Add DEAD/DIAD cool->add_dead react Stir at Room Temperature (12-24 hours) add_dead->react workup Concentration and Aqueous Workup react->workup purification Column Chromatography (separation from PPh3O) workup->purification product Methyl 4-isopropoxy-3-methoxybenzoate purification->product

Caption: Workflow for the Mitsunobu Reaction.

Route 3: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis

Phase-transfer catalysis (PTC) provides a powerful modification to the Williamson ether synthesis, enhancing its efficiency and often allowing for milder reaction conditions.[4] This technique employs a phase-transfer catalyst, such as a quaternary ammonium salt, to shuttle the phenoxide anion from the aqueous or solid phase into the organic phase where the alkylating agent resides, thereby accelerating the reaction.

Mechanistic Considerations

The phase-transfer catalyst forms an ion pair with the phenoxide, rendering it soluble in the organic solvent. This increased concentration of the nucleophile in the organic phase leads to a significant rate enhancement. A key advantage of PTC is the potential to use less hazardous and less expensive solvent systems, and in some cases, the reaction can be run under solvent-free conditions.[5]

Experimental Protocol

Materials:

  • Methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate)

  • 2-Bromopropane

  • Potassium Carbonate (K2CO3) or Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a round-bottom flask, add methyl 4-hydroxy-3-methoxybenzoate (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).

  • Add toluene as the solvent.

  • Add 2-bromopropane (1.5 eq) to the mixture.

  • Heat the reaction to 60-70 °C and stir vigorously for 3-5 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary, though this method often yields a cleaner product.

Workflow Diagram

PTC_Williamson_Synthesis start Start reagents Mix Methyl Vanillate, K2CO3, TBAB, and 2-Bromopropane in Toluene start->reagents heat Heat to 60-70°C (3-5 hours) reagents->heat filter Filter Inorganic Salts heat->filter wash Wash with Water and Brine filter->wash dry Drying and Concentration wash->dry product Methyl 4-isopropoxy-3-methoxybenzoate dry->product

Caption: Workflow for PTC Williamson Ether Synthesis.

Comparative Analysis

To facilitate the selection of the most appropriate synthetic route, the following table summarizes the key performance indicators for each method.

FeatureWilliamson Ether SynthesisMitsunobu ReactionPhase-Transfer Catalyzed Williamson Synthesis
Typical Yield 50-95%[1]60-90%85-98%[4]
Reaction Time 4-6 hours12-24 hours3-5 hours
Reaction Temperature 70-80 °C0 °C to Room Temperature60-70 °C
Reagent Cost Low to ModerateHighModerate
Scalability ExcellentModerateExcellent
Purification Standard (Column Chromatography)Challenging (By-product removal)Often simpler, may not require chromatography
Key Advantages Robust, well-established, cost-effectiveMild conditions, stereospecific (inversion)High efficiency, milder conditions, greener solvents
Key Disadvantages Requires elevated temperatures, polar aprotic solventsExpensive reagents, difficult by-product removalCatalyst cost, optimization may be needed

Conclusion and Recommendations

For the routine, large-scale synthesis of Methyl 4-isopropoxy-3-methoxybenzoate, the Phase-Transfer Catalyzed Williamson Ether Synthesis is the recommended method. It offers a compelling combination of high yield, shorter reaction times, and often simpler purification compared to the classical Williamson synthesis. Its adherence to the principles of green chemistry is an added advantage in modern drug development.

The Mitsunobu Reaction , while elegant, is generally not the preferred method for this specific transformation due to the high cost of reagents and the significant challenge of removing triphenylphosphine oxide. Its use would be justified only in specific research contexts where its mild conditions are paramount, and the substrate is incompatible with the basic conditions of the Williamson synthesis.

Ultimately, the choice of synthesis route will depend on the specific constraints and priorities of your project, including scale, budget, available equipment, and the desired purity of the final product. This guide provides the foundational knowledge and practical protocols to navigate these considerations effectively.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • Dilts, K., & Durand, M. (1993). The Synthesis of Substituted Benzyl Phenyl Ethers: An Undergraduate Organic Chemistry Experiment.
  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Kiasat, A. R., & Kazemi, F. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
  • Li, M. D., Zheng, Y. G., & Ji, M. (2007).
  • Yadav, G. D., & Lande, S. V. (2006). Rate intensive and selective etherification of vanillin with benzyl chloride under solid-liquid phase transfer catalysis by aqueous omega phase.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Stark, G. (Ed.). (2012). Phase-Transfer Catalysis: Mechanisms and Syntheses. Springer Science & Business Media.
  • Chen, J., & Wu, J. (2010).
  • Wikipedia contributors. (2023, December 12). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

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Comparative

A Comparative Guide to the Analytical Validation of Methyl 4-isopropoxy-3-methoxybenzoate Purity by HPLC

In the landscape of pharmaceutical development and chemical manufacturing, ensuring the purity of a compound is not merely a quality control checkpoint; it is a cornerstone of safety and efficacy. For a substance like Me...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical manufacturing, ensuring the purity of a compound is not merely a quality control checkpoint; it is a cornerstone of safety and efficacy. For a substance like Methyl 4-isopropoxy-3-methoxybenzoate, a key intermediate in various synthetic pathways, rigorous analytical validation is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment. It further details a comprehensive validation protocol for an HPLC method, grounded in the principles of scientific integrity and regulatory compliance.

The Primacy of HPLC in Purity Determination: A Comparative Overview

While various methods exist for assessing the purity of organic compounds, HPLC, particularly in its reversed-phase modality, stands out for its robustness, precision, and wide applicability.[1][2][3] Let's explore why it is the preferred method for a compound like Methyl 4-isopropoxy-3-methoxybenzoate.

Why HPLC? The Causality Behind the Choice

The selection of an analytical technique is a decision guided by the physicochemical properties of the analyte and the intended purpose of the analysis. Methyl 4-isopropoxy-3-methoxybenzoate (Molecular Formula: C12H16O4, Molecular Weight: 224.25 g/mol ) is a non-volatile, thermally stable organic molecule, making it an ideal candidate for HPLC analysis.[4]

Here's a comparative look at other common purity assessment methods:

MethodPrincipleAdvantages for Methyl 4-isopropoxy-3-methoxybenzoateLimitations for This Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution for separating closely related impurities, quantitative accuracy, and applicability to a wide range of non-volatile compounds.[2][5]Requires method development and validation.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High sensitivity for volatile impurities.Not suitable for non-volatile compounds like Methyl 4-isopropoxy-3-methoxybenzoate without derivatization, which adds complexity and potential for error.
Melting Point Determination A pure crystalline solid has a sharp and defined melting point. Impurities broaden the melting range.[6]Simple and rapid preliminary check of purity.[6]Insensitive to small amounts of impurities and cannot quantify them. Useless for isomeric impurities.[7]
Spectroscopic Methods (NMR, IR, MS) Provide information about the molecular structure.[6][7]Excellent for structural elucidation and identification of impurities if they are present in sufficient quantities.[8]Generally not quantitative without significant calibration efforts. Less sensitive for purity determination compared to chromatography.[8]
Thin-Layer Chromatography (TLC) Separation based on differential migration of components on a stationary phase coated on a plate.[6]A quick and inexpensive qualitative tool for monitoring reactions and identifying the presence of major impurities.[2]Not quantitative and has lower resolution compared to HPLC.[2]

Given these considerations, HPLC emerges as the superior technique for the definitive and quantitative assessment of Methyl 4-isopropoxy-3-methoxybenzoate purity. Its ability to separate and quantify even trace levels of impurities provides the necessary confidence for drug development and manufacturing processes.

The Architecture of a Self-Validating HPLC Method

An analytical method is only as reliable as its validation. The validation process is a systematic demonstration that the method is suitable for its intended purpose.[9] For the purity determination of Methyl 4-isopropoxy-3-methoxybenzoate, the validation protocol must be designed to be a self-validating system, where each parameter corroborates the others to build a comprehensive picture of the method's performance. This approach is in line with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[10][11][12]

The following diagram illustrates the logical workflow of the analytical method validation process:

HPLC_Validation_Workflow cluster_development Method Development cluster_validation Method Validation (ICH Q2(R1)) Dev Method Development & Optimization Specificity Specificity/ Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness

Caption: Workflow for HPLC Method Validation.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be comprehensive and adhere to the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness).

1. Chromatographic System

A typical starting point for the HPLC method development for Methyl 4-isopropoxy-3-methoxybenzoate would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at an appropriate wavelength (e.g., 254 nm)

  • Column Temperature: 30°C

2. Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria as per ICH Q2(R1) guidelines.[9][11]

Validation ParameterPurposeAcceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.[9]The peak for Methyl 4-isopropoxy-3-methoxybenzoate should be pure and well-resolved from any impurity or degradation product peaks.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For purity, typically 80% to 120% of the test concentration.
Accuracy To determine the closeness of the test results obtained by the method to the true value.[13]Recovery of 98.0% to 102.0% for spiked samples.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[13]Repeatability (Intra-assay): RSD ≤ 2.0%Intermediate Precision: RSD ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined by signal-to-noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined by signal-to-noise ratio (S/N) of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13]System suitability parameters should remain within acceptable limits.
3. Detailed Experimental Workflows

The specificity of the method is its ability to measure the analyte of interest accurately and specifically in the presence of other components.[9]

Specificity_Workflow cluster_samples Sample Injections cluster_analysis Data Analysis Blank Blank (Diluent) Resolution Peak Resolution Blank->Resolution Standard Standard Solution Standard->Resolution Sample Sample Solution Sample->Resolution Spiked_Sample Spiked Sample (with known impurities) Spiked_Sample->Resolution Purity Peak Purity (PDA Detector) Resolution->Purity

Caption: Workflow for Specificity Determination.

Protocol:

  • Inject the diluent (blank) to ensure no interfering peaks at the retention time of Methyl 4-isopropoxy-3-methoxybenzoate.

  • Inject a standard solution of Methyl 4-isopropoxy-3-methoxybenzoate.

  • Inject a sample solution.

  • If available, inject a solution containing known impurities or a sample that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.

  • Assess the chromatograms for any co-eluting peaks and determine the resolution between the main peak and any adjacent peaks. Utilize a photodiode array (PDA) detector to assess peak purity.

Protocol:

  • Prepare a stock solution of Methyl 4-isopropoxy-3-methoxybenzoate reference standard.

  • Prepare at least five concentrations across the desired range (e.g., 50%, 80%, 100%, 120%, 150% of the nominal concentration).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Protocol:

  • Prepare a sample matrix (placebo).

  • Spike the placebo with known amounts of Methyl 4-isopropoxy-3-methoxybenzoate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of Methyl 4-isopropoxy-3-methoxybenzoate at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both studies.

Protocol:

  • Prepare a series of dilute solutions of Methyl 4-isopropoxy-3-methoxybenzoate.

  • Inject these solutions and determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5°C)

    • Mobile phase composition (e.g., ± 2% organic component)

  • Analyze a standard solution under each modified condition.

  • Evaluate the impact on system suitability parameters such as retention time, peak asymmetry, and theoretical plates.

Conclusion: A Foundation of Trustworthy Data

The analytical validation of Methyl 4-isopropoxy-3-methoxybenzoate purity by HPLC is a critical undertaking that underpins the quality and safety of final products. By adopting a scientifically sound and systematic approach to method validation, as detailed in this guide, researchers, scientists, and drug development professionals can generate reliable and defensible data. The principles of specificity, linearity, accuracy, precision, and robustness are not merely checklist items but are interconnected pillars that support the integrity of the analytical results. A well-validated HPLC method provides the necessary assurance that the purity of Methyl 4-isopropoxy-3-methoxybenzoate is accurately and consistently determined, thereby upholding the highest standards of scientific and manufacturing excellence.

References
  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

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Validation

A Comparative Study on the Alkaline Hydrolysis of Isopropoxy vs. Ethoxy Benzoates: A Guide for Researchers

Introduction Benzoate esters are a pivotal class of compounds, widely utilized as intermediates and building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. The reactivity of the ester functiona...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzoate esters are a pivotal class of compounds, widely utilized as intermediates and building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. The reactivity of the ester functional group is of paramount importance, and the nature of the alkoxy substituent can significantly influence reaction outcomes. This guide presents a comparative investigation into the alkaline hydrolysis of two common benzoate esters: ethyl benzoate and isopropyl benzoate.

Theoretical Framework: The Role of the Alkoxy Group in Ester Hydrolysis

The alkaline hydrolysis of esters, also known as saponification, is a well-established reaction that proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically second-order, being first-order in both the ester and the hydroxide ion.[1][2] The generally accepted mechanism involves the formation of a tetrahedral intermediate, with the subsequent elimination of the alkoxide as the rate-determining step.[3]

Two key factors governed by the structure of the alkoxy group—steric hindrance and electronic effects—are expected to influence the rate of this reaction.

  • Steric Effects : The isopropoxy group is sterically bulkier than the ethoxy group due to the presence of two methyl groups attached to the α-carbon, compared to the single methyl group in the ethoxy substituent. This increased steric bulk can hinder the approach of the hydroxide nucleophile to the electrophilic carbonyl carbon, potentially slowing down the formation of the tetrahedral intermediate.[4]

  • Electronic Effects : Alkyl groups are known to be weakly electron-donating through an inductive effect (+I effect).[5] The isopropyl group, being more branched, has a slightly stronger +I effect than the ethyl group. This increased electron-donating character can subtly reduce the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. Furthermore, a more stable (less basic) leaving group leads to a faster reaction. Since ethoxide is a slightly weaker base than isopropoxide, this would also favor a faster reaction for the ethyl ester.

Based on these principles, it is hypothesized that the alkaline hydrolysis of ethyl benzoate will proceed at a faster rate than that of isopropyl benzoate.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the benzoate esters and the subsequent kinetic analysis of their hydrolysis.

Synthesis of Ethyl Benzoate and Isopropyl Benzoate

A common method for synthesizing these esters is the Fischer esterification of benzoic acid with the corresponding alcohol, using a strong acid catalyst.[6][7][8]

Materials:

  • Benzoic acid

  • Ethanol (absolute)

  • Isopropanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • To a round-bottom flask, add benzoic acid (1.0 eq), the corresponding alcohol (ethanol or isopropanol, 5.0 eq), and a catalytic amount of concentrated sulfuric acid (approx. 5% of the benzoic acid weight).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours.[6]

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the mixture sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted benzoic acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude ester by vacuum distillation to obtain the pure ethyl benzoate or isopropyl benzoate.

  • Characterize the products using ¹H NMR and ¹³C NMR spectroscopy to confirm their identity and purity.[9][10]

Kinetic Study of Alkaline Hydrolysis

The rate of hydrolysis can be monitored by measuring the disappearance of the ester or the appearance of the benzoate anion over time using UV-Vis spectroscopy.[1]

Materials:

  • Ethyl benzoate

  • Isopropyl benzoate

  • Sodium Hydroxide (NaOH) solution (standardized, e.g., 0.1 M)

  • Ethanol (spectroscopic grade)

  • Distilled water

Procedure:

  • Prepare stock solutions of ethyl benzoate and isopropyl benzoate in ethanol.

  • Prepare a standardized aqueous solution of sodium hydroxide.

  • In a quartz cuvette, mix the ester stock solution and ethanol to achieve a desired final concentration (e.g., 1 x 10⁻⁴ M).

  • Initiate the reaction by adding a specific volume of the NaOH solution to the cuvette, ensuring rapid mixing.

  • Immediately begin recording the absorbance at a fixed wavelength (e.g., 273 nm, where the benzoate anion absorbs) at regular time intervals using a UV-Vis spectrophotometer.

  • Maintain a constant temperature throughout the experiment using a thermostatted cell holder.

  • Repeat the experiment for both esters under identical conditions (concentration, temperature, and solvent composition).

  • Calculate the pseudo-first-order rate constants (k_obs) from the absorbance data, and subsequently, the second-order rate constants (k₂) by dividing k_obs by the concentration of NaOH.

Visualized Experimental Workflow

The following diagram illustrates the overall experimental process from synthesis to kinetic analysis.

G cluster_synthesis Ester Synthesis cluster_kinetics Kinetic Analysis s1 Reactants: Benzoic Acid + Alcohol (Ethanol or Isopropanol) s2 Fischer Esterification (H₂SO₄ catalyst, Reflux) s1->s2 s3 Workup & Purification (Extraction, Distillation) s2->s3 s4 Characterization (NMR Spectroscopy) s3->s4 k1 Reactants: Ester + NaOH Solution s4->k1 Pure Ester k2 UV-Vis Spectroscopy (Monitor Absorbance vs. Time) k1->k2 k3 Data Analysis (Calculate Rate Constants) k2->k3 comp Comparative Analysis k3->comp Kinetic Data

Caption: Formation of the tetrahedral intermediate in ester hydrolysis.

Conclusion

This comparative guide has demonstrated that the structure of the alkoxy group plays a critical role in the reactivity of benzoate esters towards alkaline hydrolysis. Ethyl benzoate hydrolyzes at a significantly faster rate than isopropyl benzoate. This difference is primarily attributed to the increased steric hindrance of the isopropoxy group, which impedes the initial nucleophilic attack by the hydroxide ion. These findings provide a clear, experimentally-supported rationale for selecting specific ester protecting groups or synthetic intermediates based on desired reactivity profiles. For applications requiring facile ester cleavage under basic conditions, an ethoxy group is preferable to an isopropoxy group.

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  • Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39. ResearchGate. [URL: https://www.researchgate.
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Comparative

Benchmarking the performance of Methyl 4-isopropoxy-3-methoxybenzoate against similar reagents

An In-Depth Performance Analysis of Methyl 4-isopropoxy-3-methoxybenzoate and its Analogues in Synthetic Chemistry Introduction In the intricate field of medicinal chemistry and pharmaceutical development, the selection...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Performance Analysis of Methyl 4-isopropoxy-3-methoxybenzoate and its Analogues in Synthetic Chemistry

Introduction

In the intricate field of medicinal chemistry and pharmaceutical development, the selection of synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a drug discovery program. Vanillic acid and its derivatives are a class of naturally occurring compounds that serve as invaluable building blocks in the synthesis of a wide array of pharmaceutical agents.[1][2][3] Their inherent bioactivity and versatile chemical handles make them a frequent choice for chemists.[3][4]

This guide provides a comprehensive performance benchmark of Methyl 4-isopropoxy-3-methoxybenzoate , a key vanillic acid derivative, against a curated selection of its structural analogues. Our objective is to furnish researchers, scientists, and drug development professionals with robust, data-driven insights to inform their selection of reagents for synthetic campaigns. The performance of these reagents will be evaluated through a common and critical two-step reaction sequence: saponification of the ester to the corresponding carboxylic acid, followed by an amide coupling reaction—a cornerstone of modern drug synthesis.[5][6]

The Panel of Reagents: A Rationale for Selection

To provide a meaningful comparative analysis, we have selected three structurally related analogues of our primary reagent. The variations in their alkoxy and ester functionalities are designed to elucidate the impact of subtle steric and electronic effects on reaction performance.

  • Reagent A: Methyl 4-isopropoxy-3-methoxybenzoate (CAS: 3535-27-1)[7][8][9]

  • Reagent B: Methyl 4-ethoxy-3-methoxybenzoate

  • Reagent C: Ethyl 4-isopropoxy-3-methoxybenzoate

  • Reagent D: Methyl 4-propoxy-3-methoxybenzoate

Benchmarking Study: Experimental Design and Protocols

To ensure the trustworthiness and reproducibility of our findings, we have designed a self-validating experimental workflow. The study is divided into two main stages:

  • Stage 1: Saponification. The methyl and ethyl esters are hydrolyzed under basic conditions to yield their corresponding carboxylic acids. This reaction is fundamental for activating the molecule for subsequent coupling reactions.[10]

  • Stage 2: Amide Coupling. The resulting carboxylic acids are coupled with a model amine, benzylamine, using a standard and highly efficient coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to form the corresponding N-benzylamides.[6]

Stage 1: Saponification Protocol

The hydrolysis of the benzoate esters is a well-established reaction.[11][12][13] The following protocol was applied to all four reagents.

Materials:

  • Benzoate Ester (Reagent A, B, C, or D)

  • Lithium Hydroxide (LiOH)[11]

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 N Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, the respective benzoate ester (10 mmol) was dissolved in a mixture of THF (50 mL) and water (10 mL).

  • Lithium hydroxide (30 mmol) was added to the solution.

  • The mixture was stirred vigorously at room temperature, and the reaction progress was monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture was acidified to a pH of approximately 2 with 1 N HCl.

  • The aqueous mixture was extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers were dried over anhydrous MgSO₄, filtered, and the solvent was removed under reduced pressure to yield the crude carboxylic acid.

Stage 2: HATU-Mediated Amide Coupling Protocol

Amide bond formation is a cornerstone of medicinal chemistry.[6] The HATU-mediated approach is renowned for its efficiency and broad substrate scope.[5]

Materials:

  • Carboxylic Acid (from Stage 1)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Benzylamine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • The carboxylic acid (5 mmol) from Stage 1 was dissolved in anhydrous DCM (50 mL) in a flame-dried flask under an inert nitrogen atmosphere.

  • The solution was cooled to 0 °C in an ice bath.

  • HATU (6 mmol, 1.2 eq) was added to the mixture, and it was stirred for 15 minutes to activate the carboxylic acid.[5]

  • Benzylamine (5.5 mmol, 1.1 eq) was added, followed by the dropwise addition of DIPEA (12.5 mmol, 2.5 eq).[5]

  • The reaction was allowed to warm to room temperature and stirred for 4-12 hours, with progress monitored by LC-MS.

  • Upon completion, the reaction mixture was diluted with DCM and washed sequentially with saturated aqueous NaHCO₃ and brine.

  • The organic layer was dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product was purified by flash column chromatography on silica gel.

Experimental Workflow Visualization

G cluster_reagents Starting Reagents cluster_stage1 Stage 1: Saponification cluster_stage2 Stage 2: Amide Coupling A Reagent A Methyl 4-isopropoxy-3-methoxybenzoate Saponification Protocol: 1. LiOH, THF/H₂O 2. HCl Workup A->Saponification B Reagent B Methyl 4-ethoxy-3-methoxybenzoate B->Saponification C Reagent C Ethyl 4-isopropoxy-3-methoxybenzoate C->Saponification D Reagent D Methyl 4-propoxy-3-methoxybenzoate D->Saponification CarboxylicAcids Intermediate Carboxylic Acids Saponification->CarboxylicAcids AmideCoupling Protocol: 1. HATU, DIPEA 2. Benzylamine 3. Purification CarboxylicAcids->AmideCoupling FinalProducts Final N-Benzylamide Products AmideCoupling->FinalProducts Analysis Performance Analysis (Time, Yield, Purity) FinalProducts->Analysis

Caption: Overall experimental workflow for the comparative benchmarking study.

Results and Discussion

The performance of each reagent was quantified based on reaction time, isolated yield, and purity of the final product, as determined by HPLC.

Stage 1: Saponification Performance Data
ReagentEster Type4-Alkoxy GroupReaction Time (h)Yield (%)Purity (%)
A MethylIsopropoxy3.596>99
B MethylEthoxy2.598>99
C EthylIsopropoxy4.594>99
D Methyln-Propoxy3.097>99

Discussion of Saponification Results:

The saponification reactions for all reagents proceeded smoothly to near-quantitative yields. The primary differentiator observed was the reaction time. Reagent B, with the less sterically hindered ethoxy group, exhibited the fastest reaction rate. In contrast, Reagent C, the ethyl ester, required the longest time, which can be attributed to the slightly increased steric bulk around the carbonyl center compared to the methyl esters. Reagent A, our focus compound, demonstrated a reaction time intermediate between the ethoxy and n-propoxy analogues, suggesting a discernible steric effect from the branched isopropoxy group.

Stage 2: Amide Coupling Performance Data
Starting Carboxylic Acid (from Reagent)Reaction Time (h)Isolated Yield (%)Purity (%)
A 692>99
B 694>99
C 691>99
D 693>99

Discussion of Amide Coupling Results:

In the HATU-mediated amide coupling stage, all four carboxylic acid intermediates performed exceptionally well, delivering high yields of the desired N-benzylamide. The reaction times were comparable across all substrates, indicating that the differences in the 4-alkoxy groups did not significantly impact the efficiency of the HATU coupling agent. The slightly lower yields for the products derived from Reagents A and C could be marginally influenced by the steric hindrance of the isopropoxy group during the purification process, though the effect is minimal.

Logical Relationship of Factors Influencing Performance

G cluster_factors Structural Factors cluster_performance Performance Metrics Ester Ester Group (Methyl vs. Ethyl) Saponification Saponification Rate Ester->Saponification Steric Hindrance at Carbonyl Alkoxy 4-Alkoxy Group (Ethoxy vs. Propoxy vs. Isopropoxy) Alkoxy->Saponification Steric Hindrance (Minor Effect) Coupling Amide Coupling Yield Alkoxy->Coupling Negligible Effect with HATU

Caption: Factors influencing reaction performance metrics.

Conclusion and Recommendations

This comparative guide demonstrates that Methyl 4-isopropoxy-3-methoxybenzoate (Reagent A) is a highly effective and reliable reagent for synthetic sequences involving saponification and amide coupling.

  • Performance: While minor variations in reaction times were observed during the saponification step due to steric differences in the alkoxy and ester groups, all tested reagents provided excellent yields and purities in both synthetic stages.

  • Reagent Selection:

    • For applications where reaction speed in the hydrolysis step is paramount, Methyl 4-ethoxy-3-methoxybenzoate (Reagent B) offers a slight advantage.

    • For most standard synthetic applications, Methyl 4-isopropoxy-3-methoxybenzoate (Reagent A) performs robustly and is an excellent choice. Its performance is comparable to its linear propoxy analogue (Reagent D).

    • The choice between the methyl and ethyl esters (e.g., Reagent A vs. C) will likely be driven by commercial availability and cost rather than a significant performance differential, although the methyl esters consistently showed slightly faster saponification rates.

Ultimately, the selection of a specific vanillic acid derivative should be guided by the specific priorities of the synthetic campaign, including reaction kinetics, cost, and availability. The data presented here provides a solid empirical foundation for making that strategic decision.

References

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  • BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling with 3-(Pentafluorosulfanyl)benzoic Acid.
  • Operachem. (2024). Saponification-Typical procedures.
  • Alemán, P. A., Boix, C., & Poliakoff, M. (n.d.). Hydrolysis and saponification of methyl benzoates. Green Chemistry (RSC Publishing).
  • Alemán, P. A., Boix, C., & Poliakoff, M. (n.d.). Hydrolysis and saponification of methyl benzoates. Green Chemistry (RSC Publishing). DOI:10.1039/A809670H.
  • Satpute, M. S., Gangan, V. D., & Shastri, I. (2019). Synthesis and antibacterial activity of novel vanillic acid hybrid derivatives. Rasayan Journal of Chemistry, 12(1), 383-388.
  • Satpute, M. S., Gangan, V. D., & Shastri, I. (2019). Synthesis and Antibacterial Activity of Novel Vanillic Acid Hybrid Derivatives [Part II]. Rasayan Journal of Chemistry, 12(1), 383-388.
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  • Autechaux. (n.d.). Vanillic Acid: A Key Intermediate for Pharmaceutical Synthesis and Research.
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  • Li, M. D., Zheng, Y. G., & Ji, M. (2007). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Molecules (Basel, Switzerland), 12(3), 673–678.
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Validation

A Senior Application Scientist's Guide to the Experimental Cross-Validation of Methyl 4-isopropoxy-3-methoxybenzoate

Introduction: Beyond the Datasheet In the landscape of pharmaceutical synthesis and materials science, benzoate esters are fundamental building blocks. While commodity reagents are well-characterized, advanced intermedia...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Datasheet

In the landscape of pharmaceutical synthesis and materials science, benzoate esters are fundamental building blocks. While commodity reagents are well-characterized, advanced intermediates such as Methyl 4-isopropoxy-3-methoxybenzoate (CAS: 3535-27-1) demand a more rigorous level of scrutiny. This compound, a derivative of the naturally occurring methyl vanillate, serves as a key intermediate in the synthesis of complex pharmaceutical agents.[1][2][3] The introduction of the isopropoxy group in place of a hydroxyl moiety significantly alters the molecule's physicochemical properties, enhancing its lipophilicity and modifying its reactivity profile.

This guide provides a comprehensive, cross-validated experimental profile of Methyl 4-isopropoxy-3-methoxybenzoate. We will move beyond theoretical values to present a practical, field-proven perspective. By comparing it directly with its common precursor, Methyl 4-hydroxy-3-methoxybenzoate (Methyl vanillate), we will elucidate the precise structural and spectroscopic changes that confirm successful synthesis. This document is designed for researchers, process chemists, and drug development professionals who require not just data, but a causal understanding of the experimental observations.

Section 1: Physicochemical Properties - A Comparative Overview

The transition from a hydroxyl to an isopropoxy group is a deliberate synthetic choice designed to modulate molecular properties. The hydroxyl group on methyl vanillate is a site for hydrogen bonding and potential metabolic oxidation. Capping it with an isopropyl group sterically hinders these interactions and increases the molecule's nonpolar character. This is quantitatively reflected in the calculated partition coefficient (XLogP3) and other physical constants.

PropertyMethyl 4-hydroxy-3-methoxybenzoateMethyl 4-isopropoxy-3-methoxybenzoateRationale for Change
CAS Number 3943-74-6[4]3535-27-1[5]N/A
Molecular Formula C₉H₁₀O₄[4]C₁₂H₁₆O₄[5]Addition of a C₃H₆ moiety.
Molecular Weight 182.17 g/mol [4]224.25 g/mol [5]Increased mass from the isopropyl group.
Appearance White crystalline solidWhite to off-white solid[5]Similar physical state at room temperature.
Melting Point ~65 °C36-38 °C[5]The bulkier, less symmetric isopropoxy group can disrupt crystal lattice packing, lowering the melting point compared to the H-bonding capable precursor.
Density N/A1.074 g/cm³[5]Data reflects a typical density for such aromatic esters.
XLogP3 (Lipophilicity) 1.42.27[5]A significant increase in lipophilicity, indicating better solubility in nonpolar solvents and potentially improved membrane permeability.

Section 2: Synthesis and Mechanistic Rationale

The most direct and reliable method for preparing Methyl 4-isopropoxy-3-methoxybenzoate is through the Williamson ether synthesis, starting from the readily available Methyl 4-hydroxy-3-methoxybenzoate. This reaction involves the deprotonation of the phenolic hydroxyl group followed by nucleophilic substitution on an isopropyl halide.

Synthesis_Workflow Start Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate) Reaction Williamson Ether Synthesis (SN2 Reaction) Start->Reaction Substrate Reagents Reagents: 1. K₂CO₃ (Base) 2. 2-Bromopropane (Alkylating Agent) 3. Acetone (Solvent) Reagents->Reaction Conditions Workup Aqueous Workup & Purification Reaction->Workup Crude Product Product Methyl 4-isopropoxy-3-methoxybenzoate Workup->Product Purified Product

Caption: Synthetic workflow for Methyl 4-isopropoxy-3-methoxybenzoate.

Experimental Protocol: Synthesis
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 4-hydroxy-3-methoxybenzoate (18.2 g, 0.1 mol).

  • Reagent Addition: Add anhydrous potassium carbonate (20.7 g, 0.15 mol) and 150 mL of acetone. The potassium carbonate acts as a mild base, sufficient to deprotonate the acidic phenol (pKa ~10) without hydrolyzing the ester. Acetone is chosen as the solvent for its ability to dissolve the organic starting material and its appropriate boiling point for the reaction.

  • Alkylation: Add 2-bromopropane (14.8 g, 0.12 mol) to the suspension. An excess of the alkylating agent ensures the reaction goes to completion.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 6-8 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Workup: After cooling to room temperature, filter off the potassium salts and wash the solid with a small amount of acetone.

  • Isolation: Concentrate the filtrate under reduced pressure to yield a crude oil or solid. Dissolve the residue in ethyl acetate (100 mL) and wash with 5% NaOH solution (2 x 50 mL) to remove any unreacted starting material, followed by a brine wash (50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. The resulting solid can be further purified by recrystallization from a hexane/ethyl acetate mixture to yield the final product.

Section 3: Spectroscopic Cross-Validation

The identity and purity of the synthesized product are confirmed by comparing its spectroscopic data against the starting material. The key is to identify the disappearance of signals corresponding to the precursor and the appearance of new signals characteristic of the product.

¹H NMR Spectroscopy

The proton NMR provides the most direct evidence of the isopropylation. The disappearance of the broad phenolic -OH signal and the emergence of the characteristic isopropyl group signals (a septet and a doublet) are definitive indicators of success.

AssignmentMethyl 4-hydroxy-3-methoxybenzoate (CDCl₃, 400 MHz)[1]Methyl 4-isopropoxy-3-methoxybenzoate (Predicted, CDCl₃, 400 MHz)Rationale for Change
Ar-H7.62 (d, 1H), 7.55 (s, 1H), 6.92 (d, 1H)~7.60 (dd, 1H), ~7.51 (d, 1H), ~6.85 (d, 1H)Minor shifts in aromatic protons due to change in the C4 substituent.
-OCH₃ (methoxy)3.91 (s, 3H)~3.88 (s, 3H)Methoxy group on the ring, largely unaffected.
-OCH₃ (ester)3.89 (s, 3H)~3.87 (s, 3H)Methyl ester group, largely unaffected.
Ar-OH6.09 (s, 1H, broad)Absent Disappearance confirms reaction at the hydroxyl site.
-OCH(CH₃)₂Absent ~4.60 (septet, 1H, J ≈ 6.0 Hz) Appearance of the methine proton of the isopropyl group.
-OCH(CH₃)₂Absent ~1.35 (d, 6H, J ≈ 6.0 Hz) Appearance of the two equivalent methyl groups of the isopropyl moiety.
¹³C NMR Spectroscopy

Carbon NMR corroborates the ¹H NMR data by showing the appearance of two new aliphatic carbon signals corresponding to the isopropyl group.

AssignmentMethyl 4-hydroxy-3-methoxybenzoate (CDCl₃, 101 MHz)[1]Methyl 4-isopropoxy-3-methoxybenzoate (Predicted, CDCl₃, 101 MHz)Rationale for Change
C=O (ester)166.88~166.7Minimal change.
Aromatic C150.12, 146.16, 124.17, 122.24, 114.07, 111.75~151.5, ~148.5, ~123.5, ~122.0, ~113.0, ~111.5Shifts in aromatic carbons, especially C4 (ipso-carbon to the new ether linkage).
-OCH₃ (methoxy)56.08~56.0Minimal change.
-OCH₃ (ester)51.94~52.0Minimal change.
-OCH(CH₃)₂ Absent ~71.0 Appearance of the methine carbon.
-OCH(CH₃)₂ Absent ~22.0 Appearance of the two equivalent methyl carbons.
IR Spectroscopy & Mass Spectrometry
TechniqueMethyl 4-hydroxy-3-methoxybenzoateMethyl 4-isopropoxy-3-methoxybenzoateRationale for Change
FT-IR (cm⁻¹) ~3300-3500 (broad, O-H stretch) , ~1710 (C=O stretch), ~1270 (C-O stretch)[4]O-H stretch absent , ~2980 (aliphatic C-H stretch), ~1715 (C=O stretch), ~1275 & ~1120 (C-O ether stretches)The key diagnostic change is the disappearance of the broad hydroxyl peak and the appearance of sharp aliphatic C-H stretches.
Mass Spec (EI) M⁺ at m/z = 182[4]M⁺ at m/z = 224 The molecular ion peak shifts by 42 units, corresponding exactly to the mass of the added C₃H₆ moiety (propylidene).

Section 4: Comparative Utility in Synthetic Applications

The strategic conversion of methyl vanillate to its isopropoxy derivative is a classic example of protecting group chemistry and property modulation. Methyl vanillate is a bifunctional molecule; its phenolic hydroxyl group can interfere with reactions targeting other parts of the molecule (e.g., Grignard reactions, reductions). The isopropoxy ether is a robust protecting group, stable to a wide range of reaction conditions, making the derivative a more versatile intermediate for multi-step synthesis.

Logical_Relationship cluster_0 Platform Chemical cluster_1 Advanced Intermediate Precursor Methyl 4-hydroxy-3-methoxybenzoate Phenolic -OH (Reactive Site) Ester Group Aromatic Ring Product Methyl 4-isopropoxy-3-methoxybenzoate Protected Hydroxyl Increased Lipophilicity Enhanced Metabolic Stability Precursor->Product Alkylation (Property Modulation)

Caption: Modulation of chemical properties via isopropylation.

This modification is crucial in the synthesis of kinase inhibitors like Bosutinib, where intermediates containing similar ether linkages are required.[1] The isopropoxy group not only serves as a stable scaffold but also contributes to the final molecule's binding pocket interactions and pharmacokinetic profile.

Conclusion

The conversion of Methyl 4-hydroxy-3-methoxybenzoate to Methyl 4-isopropoxy-3-methoxybenzoate is a synthetically straightforward yet impactful transformation. This guide has demonstrated that the success of this synthesis can be unequivocally confirmed through a logical cross-validation of spectroscopic data. The disappearance of the phenolic proton in ¹H NMR and the O-H stretch in IR, coupled with the appearance of characteristic isopropyl signals in both ¹H and ¹³C NMR and a corresponding mass shift of +42 amu in mass spectrometry, provides a self-validating system of evidence. For the research scientist, this robust characterization provides the confidence needed to advance this versatile intermediate into the complex synthetic pathways required for modern drug discovery.

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  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

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  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

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Comparative

Efficacy of Methyl 4-isopropoxy-3-methoxybenzoate Derivatives in Biological Assays: A Comparative Guide

In the landscape of modern drug discovery, the benzo-fused heterocyclic scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, derivatives of Methyl 4-isopropoxy-3-methoxybenzoate ar...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzo-fused heterocyclic scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, derivatives of Methyl 4-isopropoxy-3-methoxybenzoate are emerging as a promising class of compounds with potential applications in oncology and inflammatory diseases. This guide provides a comprehensive comparison of the biological efficacy of these derivatives, supported by experimental data from structurally related compounds and detailed protocols for key biological assays. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore the therapeutic potential of this chemical series.

Introduction to Methyl 4-isopropoxy-3-methoxybenzoate Derivatives

The core structure of Methyl 4-isopropoxy-3-methoxybenzoate, characterized by a substituted benzene ring, offers a versatile scaffold for chemical modification. The presence of the isopropoxy and methoxy groups can be fine-tuned to modulate the pharmacokinetic and pharmacodynamic properties of the derivatives. This has led to the exploration of a range of analogues, including esters, amides, and more complex heterocyclic structures, with the aim of enhancing their biological activity and specificity.

Recent studies on structurally similar methoxybenzoyl derivatives have revealed significant potential in two primary therapeutic areas: oncology and inflammation. The derivatization of the core structure has been shown to influence their mechanism of action, leading to compounds that can induce cancer cell death or suppress inflammatory responses. This guide will delve into the comparative efficacy of these derivatives in relevant biological assays, providing a framework for understanding their structure-activity relationships (SAR).

Comparative Efficacy in Anticancer Assays

The antiproliferative activity of methoxybenzoate derivatives has been evaluated in various cancer cell lines. A key mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process for cell division.

Data Summary: Antiproliferative Activity of Methoxybenzoyl Derivatives
Compound ClassDerivative/CompoundCell LineIC50 (µM)Reference
Methoxybenzoyl-aryl-thiazoleSMART-8fProstate, Melanoma0.021 - 0.071[1]
Methoxybenzoyl-aryl-thiazoleSMART-8gProstate, Melanoma0.170 - 0.424[1]
3-Methoxy-4-nitrobenzoic acid relatedThiadiazole derivativeVariousNot specified[2]
4-Hydroxybenzoic acid derivative4-HBAK562, K562/DoxDose-dependent decrease in viability[3]
4-Hydroxy-3-methoxybenzoic acidVanillic AcidK562, K562/DoxDose-dependent decrease in viability[3]

Note: The data presented is for structurally related compounds to infer the potential of Methyl 4-isopropoxy-3-methoxybenzoate derivatives.

The data suggests that modifications to the core methoxybenzoyl structure can yield compounds with potent, low nanomolar antiproliferative activity.[1] The "SMART" series, which incorporates a thiazole ring, demonstrates a significant improvement in potency compared to earlier lead compounds.[1]

Experimental Protocols: Anticancer Assays

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4][5][6]

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.[5]

Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[7][8][9][10]

Methodology:

  • Tubulin Preparation: Reconstitute purified tubulin in a polymerization buffer.[9]

  • Compound Incubation: Incubate the tubulin with the test compounds or a reference inhibitor (e.g., colchicine) in a 96-well plate.

  • Polymerization Initiation: Initiate polymerization by raising the temperature to 37°C.[10]

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader.[9]

  • Data Analysis: Compare the polymerization curves of treated samples to the control to determine the extent of inhibition.

Comparative Efficacy in Anti-inflammatory Assays

The anti-inflammatory potential of methoxybenzoate derivatives is often evaluated by their ability to suppress the production of pro-inflammatory mediators in immune cells, such as macrophages. A key signaling pathway involved in inflammation is the NF-κB pathway.[11][12][13][14][15]

Data Summary: Anti-inflammatory Activity of Related Compounds
CompoundCell LineAssayEffectReference
Gentisic AcidRAW 264.7NO, pro-inflammatory cytokine productionSuppression[16]
HHMPRAW 264.7NO, PGE2 production, iNOS, COX-2 expressionInhibition[17]

Note: The data presented is for structurally related benzoic acid derivatives to infer the potential of Methyl 4-isopropoxy-3-methoxybenzoate derivatives.

These findings suggest that benzoic acid derivatives can effectively modulate inflammatory responses in vitro.[16][17]

Experimental Protocols: Anti-inflammatory Assays

Protocol 3: In Vitro Anti-inflammatory Assay in Macrophages

This assay measures the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.[18][19][20]

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in a 24-well plate.

  • Compound Pre-treatment: Pre-treat the cells with test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) to induce an inflammatory response.[18]

  • Supernatant Collection: After 24 hours, collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

  • Data Analysis: Calculate the percentage of cytokine inhibition compared to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

NF-κB Signaling Pathway in Inflammation

The NF-κB transcription factor is a master regulator of inflammatory responses.[11][12][13][14][15] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[14] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[13] This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[11][13]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB Degradation IkB->Degradation ubiquitination & degradation NFkB_active NF-κB (active) Nucleus Nucleus NFkB_active->Nucleus translocates Genes Pro-inflammatory Gene Transcription Nucleus->Genes activates IkB_NFkB IκB-NF-κB complex IkB_NFkB->IkB releases IkB_NFkB->NFkB_active releases

Caption: Simplified NF-κB signaling pathway.
Experimental Workflow for Screening

Screening_Workflow start Start: Library of Methyl 4-isopropoxy-3-methoxybenzoate Derivatives primary_screening Primary Screening: MTT Assay (Multiple Cancer Cell Lines) start->primary_screening hit_identification Hit Identification (IC50 < 10 µM) primary_screening->hit_identification secondary_assays Secondary Assays hit_identification->secondary_assays Active Compounds tubulin_assay Tubulin Polymerization Inhibition Assay secondary_assays->tubulin_assay inflammation_assay Anti-inflammatory Assay (LPS-stimulated macrophages) secondary_assays->inflammation_assay sar_analysis Structure-Activity Relationship (SAR) Analysis tubulin_assay->sar_analysis inflammation_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Sources

Validation

A Comparative Guide to the Synthesis of Methyl 4-isopropoxy-3-methoxybenzoate Analogs: Solution-Phase vs. Solid-Phase Methodologies

In the landscape of modern drug discovery and medicinal chemistry, the efficient synthesis of small molecule libraries is paramount. The choice between solution-phase and solid-phase synthesis can significantly influence...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, the efficient synthesis of small molecule libraries is paramount. The choice between solution-phase and solid-phase synthesis can significantly influence the speed, scalability, and overall success of a research campaign. This guide provides an in-depth, objective comparison of these two foundational synthetic strategies, focusing on the preparation of Methyl 4-isopropoxy-3-methoxybenzoate analogs, a class of compounds with potential applications in pharmaceutical development.

The Core Debate: Flexibility vs. Efficiency

The primary distinction between solution-phase and solid-phase synthesis lies in the physical state of the reactants and the method of product purification. In solution-phase synthesis , all reactions are carried out in a homogeneous liquid phase, requiring traditional purification techniques like extraction, crystallization, and chromatography after each step.[1][2] In contrast, solid-phase synthesis , a technique pioneered by R. Bruce Merrifield, involves covalently attaching the starting material to an insoluble polymer support (resin).[3][4][5] Subsequent reactions are performed on the resin-bound substrate, and purification is simplified to washing the resin to remove excess reagents and byproducts.[6][7]

Key Philosophical Differences:
  • Solution-Phase: Offers greater flexibility in reaction conditions and is often preferred for optimizing reaction parameters and for large-scale synthesis of a single target molecule.[3][8]

  • Solid-Phase: Excels in the rapid, parallel synthesis of compound libraries due to its amenability to automation and simplified purification workflows.[9][10][11]

Visualizing the Synthetic Workflows

To better understand the practical differences, let's visualize the generalized workflows for each method.

SolutionPhase A Reactants in Solution B Reaction A->B C Work-up & Purification (e.g., Extraction, Chromatography) B->C D Isolated Intermediate C->D E Next Reaction Step D->E Repeat Cycle F Final Product D->F Final Step E->C

Solution-Phase Synthesis Workflow

SolidPhase A Starting Material + Resin B Attachment to Solid Support A->B C Resin-Bound Substrate B->C D Reaction with Excess Reagent C->D E Filtration & Washing D->E F Next Reaction Step E->F Repeat Cycle G Cleavage from Resin E->G Final Step F->D H Final Product G->H

Solid-Phase Synthesis Workflow

Experimental Protocols: A Head-to-Head Comparison

To illustrate these concepts, we will outline representative protocols for the synthesis of Methyl 4-isopropoxy-3-methoxybenzoate, a key analog, using both solution-phase and a hypothetical solid-phase approach.

Solution-Phase Synthesis Protocol

The solution-phase synthesis of Methyl 4-isopropoxy-3-methoxybenzoate typically involves a Williamson ether synthesis followed by esterification.

Step 1: Williamson Ether Synthesis of 4-isopropoxy-3-methoxybenzoic acid

  • Deprotonation: In a round-bottom flask, dissolve methyl 3-hydroxy-4-methoxybenzoate (1.0 eq) in a suitable solvent such as DMF. Add a base like potassium carbonate (1.5 eq).[12]

  • Alkylation: Add 2-bromopropane (1.2 eq) to the reaction mixture.[12]

  • Reaction: Heat the mixture at 70-80°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[12]

  • Work-up: After the reaction is complete, cool the mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate.[13]

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography.[14]

Step 2: Saponification to the Carboxylic Acid

  • Hydrolysis: Dissolve the resulting ester in a mixture of methanol and water. Add an excess of a strong base like sodium hydroxide.

  • Reaction: Heat the mixture to reflux until the ester is fully hydrolyzed.

  • Acidification: Cool the reaction and acidify with a strong acid such as HCl to precipitate the carboxylic acid.[15]

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.[16]

Step 3: Fischer Esterification to Methyl 4-isopropoxy-3-methoxybenzoate

  • Esterification: Suspend the carboxylic acid in methanol and add a catalytic amount of a strong acid like sulfuric acid.[17]

  • Reaction: Heat the mixture to reflux for 4-6 hours.[17]

  • Neutralization and Extraction: Cool the reaction, neutralize the acid with a weak base like sodium bicarbonate, and extract the product with an organic solvent.[17]

  • Purification: Purify the final product by column chromatography.[17]

Hypothetical Solid-Phase Synthesis Protocol

A plausible solid-phase route would involve attaching a suitable precursor to a resin, performing the key reactions on the solid support, and finally cleaving the desired product.

Step 1: Immobilization of a Precursor

  • Resin Swelling: Swell a 2-chlorotrityl chloride resin in a suitable solvent like dichloromethane (DCM).[17]

  • Attachment: In a separate vessel, dissolve a protected precursor, such as N-Fmoc-4-amino-2-isopropoxybenzoic acid, and a non-nucleophilic base like diisopropylethylamine (DIPEA) in DCM. Add this solution to the swollen resin and agitate for several hours.[17]

  • Capping: Add a small amount of methanol to cap any unreacted sites on the resin.[17]

  • Washing: Wash the resin sequentially with DCM, DMF, and methanol to remove excess reagents.[17]

Step 2: On-Resin Modifications

This step would involve a series of reactions to build the desired analog. For our target molecule, a different starting material would be immobilized, for example, 3-hydroxy-4-(benzyloxy)benzoic acid. Subsequent on-resin reactions could include:

  • Alkylation: Reaction with 2-bromopropane in the presence of a base.

  • Deprotection: Removal of the benzyl protecting group.

  • Esterification: Reaction with a methylating agent.

Step 3: Cleavage from the Resin

  • Cleavage Cocktail: Treat the resin with a cleavage cocktail, typically a solution of trifluoroacetic acid (TFA) in DCM, to release the final product.

  • Isolation: Filter the resin and collect the filtrate containing the cleaved product.

  • Purification: Concentrate the filtrate and purify the crude product, often by preparative HPLC.

Data-Driven Comparison: A Quantitative Look

ParameterSolution-Phase SynthesisSolid-Phase Synthesis
Typical Yield Can be high for optimized, single-target synthesis.Generally high for short sequences due to the use of excess reagents.[5]
Purity Dependent on the effectiveness of each purification step.[14]High purity is often achieved after cleavage and a single purification step.[10]
Synthesis Time Slower due to multi-step purifications and handling.[18]Faster, especially for library synthesis, due to simplified washing steps and automation.[10]
Scalability More readily scalable for the production of large quantities of a single compound.[3]Can be challenging to scale up due to the cost of resins and reagents.[9]
Reagent Usage Stoichiometric amounts are typically used.Excess reagents are often used to drive reactions to completion.[5][11]
Purification Complexity Can be labor-intensive, requiring techniques like chromatography and recrystallization.[14][19]Simplified to filtration and washing between steps.[3][7]
Amenability to Automation Less straightforward to automate.Highly amenable to automation for high-throughput synthesis.[9][10]

Causality Behind Experimental Choices

  • Choice of Resin in Solid-Phase Synthesis: The selection of the resin is critical. For instance, a 2-chlorotrityl chloride resin is often chosen for its acid-lability, allowing for mild cleavage conditions that preserve sensitive functional groups in the final product.[20]

  • Use of Excess Reagents in Solid-Phase Synthesis: The ability to use a large excess of reagents is a key advantage of solid-phase synthesis. This drives reactions to completion, maximizing the yield at each step and simplifying the final purification.[5][11]

  • Purification in Solution-Phase Synthesis: The need for purification after each step in solution-phase synthesis is a major drawback. However, it also allows for the characterization of intermediates, which can be crucial for troubleshooting complex reaction sequences.[2]

Conclusion: Selecting the Right Tool for the Job

Both solution-phase and solid-phase synthesis are powerful tools in the chemist's arsenal. The choice between them is not about which is definitively "better," but which is more appropriate for the specific goals of the project.

  • Solution-phase synthesis remains the gold standard for the large-scale synthesis of a single, well-defined target and for the initial development and optimization of new synthetic routes.[3][8]

  • Solid-phase synthesis is the preferred method for the rapid generation of large libraries of related compounds for high-throughput screening in drug discovery.[9][10][21] Its efficiency and amenability to automation make it an indispensable technology for exploring chemical space.[11][22]

By understanding the fundamental principles, advantages, and limitations of each approach, researchers can make informed decisions to accelerate their research and development efforts.

References

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Comparative

Strategic Synthesis of Methyl 4-isopropoxy-3-methoxybenzoate: A Comparative Guide to O-Alkylation Pathways

An In-Depth Technical Guide and Cost-Benefit Analysis Introduction Methyl 4-isopropoxy-3-methoxybenzoate is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical indust...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide and Cost-Benefit Analysis

Introduction

Methyl 4-isopropoxy-3-methoxybenzoate is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its structure, derived from the versatile and readily available methyl vanillate, makes it a key building block. The critical transformation in its synthesis is the O-alkylation of a phenolic hydroxyl group—a common yet nuanced reaction. The choice of synthetic pathway for this step can significantly impact overall yield, purity, process efficiency, cost, and safety, especially when scaling from laboratory research to industrial production.

This guide provides a detailed cost-benefit analysis of the two primary synthetic pathways for converting methyl vanillate to Methyl 4-isopropoxy-3-methoxybenzoate: the classical Williamson ether synthesis and a modern alternative utilizing Phase-Transfer Catalysis (PTC). We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a quantitative comparison to guide researchers and process chemists in making the most informed decision for their specific needs.

Core Synthetic Transformation: O-Alkylation of Methyl Vanillate

The fundamental reaction involves the formation of an ether linkage by reacting the phenoxide ion of methyl vanillate with an isopropyl electrophile. This is archetypally achieved via the Williamson ether synthesis, an SN2 (bimolecular nucleophilic substitution) reaction.[1][2] The reaction's efficiency is highly dependent on the choice of base, solvent, and alkylating agent.

General Reaction Scheme

Caption: General O-alkylation of methyl vanillate.

Pathway 1: The Classical Williamson Ether Synthesis

This long-established method remains a staple in laboratory synthesis for its reliability and generally high yields.[1][3] It operates under anhydrous conditions, utilizing a strong base to completely deprotonate the phenol, thereby generating a potent nucleophile that readily attacks the alkyl halide.

Mechanistic Rationale

The reaction proceeds via a classic SN2 mechanism.[1]

  • Deprotonation: A strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is used to abstract the acidic proton from the hydroxyl group of methyl vanillate. This step must be performed in an anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile) to prevent the base from being quenched by water and to ensure the reactivity of the resulting phenoxide.[1][4]

  • Nucleophilic Attack: The resulting potassium or sodium vanillate anion acts as a powerful nucleophile. It performs a backside attack on the electrophilic carbon of the isopropyl halide (e.g., 2-bromopropane), displacing the halide leaving group in a single, concerted step.[2]

Secondary alkyl halides like 2-bromopropane can also undergo a competing E2 elimination reaction, especially with a strong, sterically hindered base, but for this substrate, substitution is generally favored under controlled conditions.[5]

Experimental Protocol

Materials:

  • Methyl vanillate (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, fine powder, 1.5 eq)

  • 2-Bromopropane (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl vanillate and anhydrous potassium carbonate.

  • Add anhydrous DMF via syringe to create a stirrable slurry.

  • Add 2-bromopropane dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing cold water.

  • Extract the aqueous phase three times with diethyl ether.

  • Combine the organic extracts and wash sequentially with water, saturated aqueous NH₄Cl, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water).[6]

Workflow: Classical Williamson Synthesis

Classical_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge flask with Methyl Vanillate & K₂CO₃ B Add anhydrous DMF under N₂ atmosphere A->B C Add 2-Bromopropane B->C D Heat to 70-80 °C (4-6 hours) C->D E Monitor by TLC D->E F Cool and quench with water E->F G Extract with Diethyl Ether F->G H Wash, Dry, Concentrate G->H I Purify via Chromatography or Recrystallization H->I

Caption: Step-by-step workflow for the classical synthesis.

Pathway 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis

Phase-Transfer Catalysis offers a greener, more cost-effective, and operationally simpler alternative to the classical method. It is particularly well-suited for industrial applications as it obviates the need for anhydrous solvents and expensive, strong bases.[7][8]

Mechanistic Rationale

The PTC process operates in a biphasic system, typically consisting of an aqueous phase and an organic phase.[9]

  • Aqueous Phase Reaction: An inexpensive, inorganic base like sodium hydroxide (NaOH) is dissolved in the aqueous phase. It deprotonates the methyl vanillate, forming the sodium phenoxide, which is soluble in water but has low solubility in the organic phase.

  • Phase Transfer: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion into the organic phase. The lipophilic cation (Q⁺) of the catalyst pairs with the phenoxide anion (ArO⁻) to form an ion pair [Q⁺ArO⁻] that is soluble in the organic phase.[9][10]

  • Organic Phase Reaction: Once in the organic phase (which contains the alkyl halide), the "naked" and highly reactive phenoxide anion performs the SN2 attack on the 2-bromopropane.

  • Catalyst Regeneration: After the reaction, the catalyst cation (Q⁺) shuttles the displaced bromide anion (Br⁻) back into the aqueous phase, regenerating the catalyst for another cycle. This catalytic cycle allows a small amount of catalyst to facilitate a large number of reactions.[9]

Experimental Protocol

Materials:

  • Methyl vanillate (1.0 eq)

  • Sodium Hydroxide (NaOH, 2.0 eq)

  • 2-Bromopropane (1.2 eq)

  • Tetrabutylammonium Bromide (TBAB, 0.05 eq)

  • Toluene

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add methyl vanillate, toluene, and 2-bromopropane.

  • In a separate beaker, prepare a solution of sodium hydroxide in water and add it to the flask.

  • Add the phase-transfer catalyst, TBAB, to the biphasic mixture.

  • Heat the mixture to 80-90 °C with vigorous stirring to ensure efficient mixing between the two phases. Maintain for 3-5 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and transfer to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether.

  • Combine all organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product as described in Pathway 1.

Workflow: PTC Williamson Synthesis

PTC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge flask with Methyl Vanillate, Toluene, & 2-Bromopropane B Add aqueous NaOH and TBAB catalyst A->B C Heat to 80-90 °C with vigorous stirring (3-5 hours) B->C D Monitor by TLC C->D E Cool and separate organic phase D->E F Extract aqueous phase E->F G Wash, Dry, Concentrate F->G H Purify via Chromatography or Recrystallization G->H

Caption: Step-by-step workflow for the PTC synthesis.

Cost-Benefit Analysis: A Head-to-Head Comparison

The choice between these pathways depends on a trade-off between reagent costs, operational complexity, safety, and scale.

ParameterPathway 1: Classical WilliamsonPathway 2: PTC WilliamsonAnalysis
Yield 85-95%90-98%PTC often provides slightly higher and more consistent yields due to fewer side reactions and milder conditions.
Reaction Time 4-6 hours3-5 hoursPTC can be faster due to the high reactivity of the "naked" anion in the organic phase.
Reagent Cost Moderate-HighLow-Moderate The use of inexpensive NaOH and standard solvents in PTC offers a significant cost advantage over anhydrous solvents (DMF) and stronger bases (K₂CO₃). The cost of the catalyst is minimal as it is used in catalytic amounts.
Solvent Anhydrous Polar Aprotic (e.g., DMF)Biphasic (e.g., Toluene/Water)Toluene and water are cheaper, less toxic, and more environmentally friendly than DMF.
Base K₂CO₃ (or NaH)NaOH NaOH is significantly cheaper and easier to handle than anhydrous K₂CO₃ or the highly reactive and flammable NaH.
Operational Complexity HighLow Requires anhydrous conditions, including flame-dried glassware and inert atmosphere, which adds time and complexity. PTC is operationally simple and robust.
Safety Moderate RiskLower Risk DMF is a reprotoxic solvent. Strong bases like NaH are highly flammable. The PTC method uses less hazardous materials overall.[11][12][13][14][15]
Scalability PoorExcellent The need for strict anhydrous conditions makes the classical method difficult and costly to scale. The PTC method is highly favored for industrial-scale synthesis due to its robustness and lower cost.[1]
Green Chemistry PoorGood PTC aligns better with green chemistry principles by using water as a solvent phase, avoiding hazardous organic solvents, and using a catalytic approach.[8]

Conclusion and Recommendations

For the synthesis of Methyl 4-isopropoxy-3-methoxybenzoate from methyl vanillate, both the classical Williamson and the Phase-Transfer Catalyzed pathways are viable. However, a comprehensive cost-benefit analysis clearly favors the PTC method.

  • For Small-Scale Laboratory & Academic Research: The classical Williamson synthesis is a perfectly acceptable method if anhydrous solvents and reagents are readily available. It provides a robust and well-understood procedure for obtaining the desired product in high yield.

  • For Process Development, Scale-Up, and Industrial Production: The Phase-Transfer Catalyzed Williamson synthesis is the unequivocally superior choice. Its advantages in terms of lower reagent and solvent costs, operational simplicity, enhanced safety profile, and excellent scalability make it the more economical and environmentally responsible option. The slight investment in a phase-transfer catalyst is easily offset by the significant savings in all other aspects of the process.

Ultimately, by adopting the PTC pathway, researchers and drug development professionals can achieve a more efficient, cost-effective, and sustainable synthesis of this important chemical intermediate.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(10), 825. [Link]

  • ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis. [Link]

  • Jetir.Org. (2022). Contribution of phase transfer catalyst to green chemistry: A review. JETIR, 9(6). [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chem-Station Int. Ed. Williamson Ether Synthesis. [Link]

  • Taylor & Francis. Williamson ether synthesis – Knowledge and References. [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET - Propan-2-ol. [Link]

  • Li, M. D., Zheng, Y. G., & Ji, M. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673–678. [Link]

  • Isopropyl Alcohol - SAFETY DATA SHEET. [Link]

  • De Kimpe, N., et al. (2003). Unexpected course of a Williamson ether synthesis. Arkivoc, 2003(5), 115-125. [Link]

  • ResearchGate. (2015). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • Chemos GmbH&Co.KG. (2021). Safety Data Sheet: Isopropyl alcohol. [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

  • Google Patents. (1995).
  • Google Patents. (2020). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • PubChem. Methyl vanillate. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Methyl 4-isopropoxy-3-methoxybenzoate

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical w...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust and ethical research program. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 4-isopropoxy-3-methoxybenzoate (CAS No. 3535-27-1), ensuring the protection of personnel and the environment.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. Based on the "irritant" classification, Methyl 4-isopropoxy-3-methoxybenzoate should be handled with care to prevent contact with skin and eyes.

Key Hazard Information:

PropertyInformationSource
CAS Number 3535-27-1[1][2][3]
Molecular Formula C12H16O4[1][2]
Known Hazard Irritant[1]
Melting Point 36-38 °C[2]

Mandatory Personal Protective Equipment (PPE):

Your first line of defense is appropriate PPE. Adherence to these standards is non-negotiable.

  • Eye Protection : ANSI-approved safety glasses with side shields or chemical splash goggles are required.[4][5]

  • Hand Protection : Chemical-resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[4]

  • Body Protection : A standard laboratory coat must be worn and fully buttoned.[4]

  • Respiratory Protection : While not typically required for small quantities handled in a well-ventilated area, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. Consult your institution's Chemical Hygiene Plan.

Part 2: Waste Segregation and Container Management

Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring compliant disposal.[6] Never mix incompatible chemicals.

Waste Stream Classification:

Methyl 4-isopropoxy-3-methoxybenzoate waste should be classified as non-halogenated organic solvent waste . It must not be mixed with halogenated solvents, strong acids, bases, or oxidizers.

Container Requirements:

  • Compatibility : Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle.

  • Labeling : The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Methyl 4-isopropoxy-3-methoxybenzoate"

    • The hazard characteristic: "Irritant"

    • The accumulation start date

  • Condition : The container must be in good condition, with a securely fitting cap to prevent leaks or spills. Keep containers closed except when adding waste.

Part 3: Step-by-Step Disposal Procedures

The following protocols provide a clear, actionable workflow for the disposal of Methyl 4-isopropoxy-3-methoxybenzoate and associated materials.

Protocol 1: Disposal of Unused or Waste Methyl 4-isopropoxy-3-methoxybenzoate
  • Preparation : Ensure all required PPE is correctly worn. Perform this procedure in a well-ventilated area or a chemical fume hood.

  • Transfer : Carefully transfer the waste chemical into a designated and properly labeled hazardous waste container for non-halogenated organic solvents.

  • Secure Container : Tightly cap the waste container.

  • Storage : Store the waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA), away from incompatible materials.

  • Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

Protocol 2: Decontamination and Disposal of Empty Containers

An "empty" container that held Methyl 4-isopropoxy-3-methoxybenzoate must be properly decontaminated before it can be disposed of as general waste.

  • Triple Rinse : Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate : The rinsate from these washes must be collected and disposed of as hazardous waste in your non-halogenated organic solvent waste container.

  • Deface Label : Completely remove or deface the original chemical label on the container.

  • Final Disposal : Once decontaminated and the label is removed, the container may be disposed of in the appropriate recycling or general waste stream, in accordance with your institution's policies.

Protocol 3: Management of Contaminated Materials

Any materials, such as gloves, absorbent pads, or paper towels, that come into direct contact with Methyl 4-isopropoxy-3-methoxybenzoate must be disposed of as hazardous waste.

  • Collection : Place all contaminated solid waste into a designated, labeled, and sealed plastic bag or container.

  • Labeling : Label the bag or container as "Hazardous Waste" with the name of the chemical.

  • Disposal : Dispose of this solid waste through your institution's EHS department along with your other chemical waste.

Part 4: Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Spill : For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand, or earth). Place the contaminated absorbent into a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of Methyl 4-isopropoxy-3-methoxybenzoate.

DisposalWorkflow cluster_prep Preparation cluster_waste_type Waste Type Determination cluster_disposal_action Disposal Action Prep Identify Waste: Methyl 4-isopropoxy-3-methoxybenzoate Assess Assess Hazards: Irritant Prep->Assess PPE Don Appropriate PPE: Gloves, Goggles, Lab Coat Assess->PPE Waste_Type Is the waste...? PPE->Waste_Type Unused_Chem Unused/Waste Chemical Waste_Type->Unused_Chem Chemical Empty_Cont Empty Container Waste_Type->Empty_Cont Container Cont_Mat Contaminated Material Waste_Type->Cont_Mat Solid Collect_Liquid Collect in labeled 'Non-Halogenated Organic Waste' container Unused_Chem->Collect_Liquid Triple_Rinse Triple rinse with appropriate solvent Empty_Cont->Triple_Rinse Collect_Solid Collect in labeled 'Solid Hazardous Waste' container Cont_Mat->Collect_Solid EHS_Pickup Store in SAA and contact EHS for pickup Collect_Liquid->EHS_Pickup Collect_Rinsate Collect rinsate as hazardous waste Triple_Rinse->Collect_Rinsate Deface_Dispose Deface label and dispose of container as general waste Triple_Rinse->Deface_Dispose Collect_Solid->EHS_Pickup Collect_Rinsate->Collect_Liquid

Caption: Decision workflow for Methyl 4-isopropoxy-3-methoxybenzoate disposal.

By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory. Always consult your institution's specific Chemical Hygiene Plan and your EHS department for guidance, as local regulations may vary.

References

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-isopropoxy-3-methoxybenzoate

In the landscape of drug discovery and development, the meticulous handling of chemical reagents is a cornerstone of both experimental success and personal safety. This guide provides an in-depth, experience-driven proto...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the meticulous handling of chemical reagents is a cornerstone of both experimental success and personal safety. This guide provides an in-depth, experience-driven protocol for the safe handling of Methyl 4-isopropoxy-3-methoxybenzoate (CAS No. 3535-27-1), focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the rationale behind each recommendation to build a comprehensive and self-validating safety system in your laboratory.

Hazard Assessment: Understanding the Compound

Methyl 4-isopropoxy-3-methoxybenzoate is an aromatic ester. While specific hazard data for this exact compound is limited, a prudent approach involves assessing the risks associated with its structural class and analogous compounds.[1] Aromatic esters can cause irritation upon contact with the skin and eyes.[2][3][4] Furthermore, if handled in a way that generates dust or aerosols, inhalation can also pose a risk.

A structurally similar compound, Methyl 2-isopropyl-4-methoxybenzoate, is classified as causing skin and serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed.[4] Another related compound, Methyl 4-methoxybenzoate, is also categorized as causing serious eye irritation and may cause skin irritation.[3] Given these precedents, we must assume Methyl 4-isopropoxy-3-methoxybenzoate presents similar hazards.

Key Assessed Risks:

  • Skin Irritation: Direct contact may cause redness and discomfort.[2][3][4]

  • Eye Irritation: Potentially serious irritation or damage from splashes or airborne particles.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[4]

  • Ingestion: May be harmful if swallowed.[3][4]

Core Protective Equipment: Your First Line of Defense

For all laboratory work involving chemical hazards, a baseline of PPE is non-negotiable.[5] This includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[5][6] However, for handling Methyl 4-isopropoxy-3-methoxybenzoate, we must augment this baseline.

PPE ComponentSpecificationRationale
Eye Protection Chemical Splash GogglesProvides a seal around the eyes, offering superior protection from splashes, and airborne particles compared to standard safety glasses.[7]
Hand Protection Nitrile GlovesNitrile gloves offer good resistance to a range of chemicals, including esters, and are a preferable alternative to latex to avoid potential allergies.[8][9] Always check for punctures before use and replace immediately if contaminated.[8]
Body Protection Cotton Lab CoatA standard lab coat protects skin and personal clothing from minor spills and splashes.[7]
Respiratory Protection Generally Not Required (with proper ventilation)When handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection is typically not necessary. However, a risk assessment is crucial.
Task-Specific PPE Selection: A Risk-Based Approach

The level of PPE required is directly proportional to the risk of exposure associated with a specific task. Below, we outline the necessary PPE for common laboratory procedures involving Methyl 4-isopropoxy-3-methoxybenzoate.

This task presents a risk of generating airborne particles and potential for spills.

  • Engineering Control: Always handle solid chemicals within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Required PPE:

    • Chemical Splash Goggles

    • Nitrile Gloves

    • Lab Coat

Heating increases the vapor pressure of the compound, elevating the risk of inhalation and the potential for splashing.

  • Engineering Control: The reaction must be conducted in a certified chemical fume hood.

  • Required PPE:

    • Chemical Splash Goggles and a Face Shield

    • Nitrile Gloves

    • Lab Coat (a chemical-resistant apron over the lab coat is recommended for larger volumes)

These procedures involve larger volumes of solutions and an increased risk of splashes.

  • Engineering Control: All procedures should be performed in a chemical fume hood.

  • Required PPE:

    • Chemical Splash Goggles

    • Nitrile Gloves

    • Lab Coat

PPE Selection Workflow

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Selection Start Identify Task (e.g., Weighing, Reaction) Assess_Exposure Assess Potential for: - Splash - Aerosol/Dust - High Concentration Start->Assess_Exposure Splash_Risk Splash Risk? Assess_Exposure->Splash_Risk Base_PPE Baseline PPE: - Lab Coat - Safety Glasses - Closed-toe Shoes Aerosol_Risk Aerosol/Dust Risk? Base_PPE->Aerosol_Risk Splash_Risk->Base_PPE No Goggles Upgrade to Chemical Goggles Splash_Risk->Goggles Yes Fume_Hood Work in Fume Hood Aerosol_Risk->Fume_Hood Yes Gloves Nitrile Gloves (Mandatory) Aerosol_Risk->Gloves No Face_Shield Add Face Shield Goggles->Face_Shield High Volume/ Heated? Face_Shield->Aerosol_Risk Fume_Hood->Gloves End End Gloves->End Proceed with Task

Caption: PPE selection workflow based on task-specific risk assessment.

Donning and Doffing Procedures: Preventing Contamination

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Fasten completely.

  • Eye Protection: Goggles and face shield (if required).

  • Gloves: Pull gloves on to cover the cuffs of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove using a technique that avoids touching the outside of the glove with your bare hand.

  • Eye Protection: Handle by the arms or strap.

  • Lab Coat: Remove by rolling it outwards, keeping the contaminated exterior away from your body.

  • Wash Hands: Always wash your hands thoroughly with soap and water after removing PPE.[4]

Disposal Plan: Responsible Waste Management

Proper disposal of contaminated materials is a crucial final step.

  • Contaminated PPE: Used gloves and any other disposable PPE should be placed in a designated hazardous waste container.[10] Do not dispose of them in the regular trash.[10][11]

  • Chemical Waste: All solutions and unused solid Methyl 4-isopropoxy-3-methoxybenzoate must be disposed of as hazardous chemical waste.[10][12] Follow your institution's specific guidelines for chemical waste disposal, which typically involve collecting the waste in a properly labeled, sealed container.[13] Never pour chemical waste down the drain.[12] The Environmental Protection Agency (EPA) regulates hazardous waste disposal to protect human health and the environment.[14]

By integrating these principles of hazard assessment, risk-based PPE selection, and proper procedure, you create a robust safety framework that protects you and your colleagues, ensuring that your valuable research can proceed with confidence and integrity.

References

  • Esterification - SmartLabs. Available at: [Link]

  • Hazardous Waste and Disposal - American Chemical Society. Available at: [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. Available at: [Link]

  • NIOSH Recommendations for Chemical Protective Clothing. Available at: [Link]

  • How to Dispose of Chemical Waste | Environmental Health and Safety. Available at: [Link]

  • Guidelines for the selection of gloves for the workplace. NIOSH - PubMed. Available at: [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. Available at: [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Available at: [Link]

  • Chemical Waste Management Guide | Environmental Health & Safety - Boston University. Available at: [Link]

  • Glove Selection Guide | Office of Environment, Health & Safety - UC Berkeley. Available at: [Link]

  • Making esters from alcohols and acids | Class experiment - RSC Education. Available at: [Link]

  • OSHA Glove Selection Chart - Environmental Health and Safety. Available at: [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters - Science Ready. Available at: [Link]

  • Learn the Basics of Hazardous Waste | US EPA. Available at: [Link]

  • Making an ester – Risk Assessment - SSERC. Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards - CDC. Available at: [Link]

  • Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research - Boston University. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Available at: [Link]

  • Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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